2-Hydroxy-6-methylpyrimidine-4-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-methyl-2-oxo-1H-pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-3-2-4(5(9)10)8-6(11)7-3/h2H,1H3,(H,9,10)(H,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTKKTAJDBMMBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651635 | |
| Record name | 6-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89640-83-5 | |
| Record name | 6-Methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Hydroxy-6-methylpyrimidine-4-carboxylic Acid
Abstract: This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid (CAS No. 89640-83-5), a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved through a robust cyclocondensation reaction, a cornerstone method for pyrimidine ring formation.[1][2] This document outlines the strategic selection of precursors, a step-by-step experimental procedure, and in-depth analysis of the final product using modern spectroscopic techniques. The causality behind experimental choices is explained, and expected analytical data are provided to serve as a benchmark for researchers. This guide is intended for chemists, researchers, and drug development professionals seeking a reliable methodology for the preparation and validation of this important pyrimidine derivative.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine nucleus is a fundamental heterocyclic motif of immense interest in the pharmaceutical sciences.[3] As a core component of nucleobases like cytosine, thymine, and uracil in DNA and RNA, its biological significance is profound.[2][4] Consequently, synthetic pyrimidine derivatives are a cornerstone of medicinal chemistry, exhibiting a vast spectrum of biological activities, including antibacterial, antifungal, antitumor, and antihypertensive properties.[5][6]
This compound is a versatile intermediate that serves as a key starting material for the synthesis of more complex, biologically active molecules.[1] Its structure features multiple reactive sites—a carboxylic acid, a hydroxyl group, and the pyrimidine ring itself—that can be strategically modified. A critical feature of this molecule is its existence in a tautomeric equilibrium between the hydroxy form and the more stable keto form, 6-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid.[7] This tautomerism influences its reactivity and is a key consideration in its characterization.[8] This guide provides a validated pathway to synthesize and characterize this compound with high purity.
Synthesis Strategy: A Classic Approach to Pyrimidine Formation
The most reliable and widely employed method for constructing the pyrimidine ring is the condensation of a 1,3-bifunctional three-carbon fragment with a urea, amidine, or thiourea derivative.[2][4] For the target molecule, this strategy involves the reaction between urea, which provides the N-C-N core, and a suitable four-carbon precursor containing the methyl and carboxylic acid functionalities.
Diethyl acetylsuccinate is the ideal precursor for this synthesis.[9][10] Its structure contains:
-
An acetyl group (-COCH₃), which forms the C6-methyl group and the C5 position of the pyrimidine ring.
-
Two diethyl ester groups, one of which participates in the cyclization with urea, while the other is subsequently hydrolyzed to the final carboxylic acid.
The reaction is a base-catalyzed cyclocondensation. A strong base, such as sodium ethoxide, is used to deprotonate the active methylene group in diethyl acetylsuccinate and one of the amino groups of urea, facilitating the nucleophilic attack and subsequent cyclization.[11][12] The final step involves acidification to neutralize the reaction mixture and precipitate the carboxylic acid product.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
This protocol details the synthesis of this compound from diethyl acetylsuccinate and urea.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| Diethyl acetylsuccinate | 1115-30-6 | 216.23 g/mol | 21.6 g | 0.10 |
| Urea | 57-13-6 | 60.06 g/mol | 9.0 g | 0.15 |
| Sodium Metal | 7440-23-5 | 22.99 g/mol | 4.6 g | 0.20 |
| Absolute Ethanol | 64-17-5 | 46.07 g/mol | 200 mL | - |
| Concentrated HCl | 7647-01-0 | 36.46 g/mol | As needed | - |
| Deionized Water | 7732-18-5 | 18.02 g/mol | As needed | - |
Step-by-Step Procedure
-
Preparation of Sodium Ethoxide Solution: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 4.6 g (0.20 mol) of sodium metal in small pieces to 150 mL of absolute ethanol in a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. The reaction is exothermic; control the rate of addition to maintain a gentle reflux. Allow the mixture to stir until all the sodium has dissolved completely.
-
Reaction Setup: Cool the freshly prepared sodium ethoxide solution to room temperature.
-
Addition of Reagents: In a separate beaker, dissolve 9.0 g (0.15 mol) of urea in 50 mL of warm absolute ethanol. Add this urea solution to the sodium ethoxide solution with stirring. Subsequently, add 21.6 g (0.10 mol) of diethyl acetylsuccinate dropwise to the reaction mixture over 30 minutes using the dropping funnel.
-
Cyclocondensation: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Precipitation: Dissolve the resulting solid residue in 150 mL of cold deionized water. Slowly acidify the aqueous solution with concentrated hydrochloric acid with constant stirring in an ice bath. The target compound will precipitate out of the solution as a solid. Continue adding acid until the pH of the solution is approximately 2-3.
-
Purification: Collect the crude solid product by vacuum filtration and wash it with cold deionized water, followed by a small amount of cold ethanol to remove impurities.
-
Drying and Recrystallization: Dry the solid product in a vacuum oven. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as a water/ethanol mixture.
Safety Precautions
-
Handle sodium metal with extreme caution; it reacts violently with water. The preparation of sodium ethoxide should be performed in a fume hood under an inert atmosphere.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Concentrated hydrochloric acid is corrosive and should be handled in a fume hood.
Characterization and Validation
Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₆H₆N₂O₃ |
| Molecular Weight | 154.13 g/mol |
| Appearance | White to off-white solid powder[1] |
| CAS Number | 89640-83-5[13] |
| Melting Point | Expected to be high (>250 °C), characteristic of similar pyrimidine carboxylic acids[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.
Expected ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~13.0 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal.[14][15] |
| ~12.5 | Broad Singlet | 1H | -NH - (keto tautomer) | The N-H proton of the pyrimidine ring in the keto form is also acidic and exchangeable. |
| ~6.5 | Singlet | 1H | C5-H | The lone proton on the pyrimidine ring. |
| ~2.3 | Singlet | 3H | -CH₃ | The protons of the methyl group attached to the pyrimidine ring. |
Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~170 | C =O (Carboxylic Acid) | Carboxyl carbons typically resonate in this downfield region.[14] |
| ~165 | C 2=O (Pyrimidine Ring) | The C2 carbon, bonded to two nitrogen atoms and existing in the keto form. |
| ~155 | C 6-CH₃ | The C6 carbon of the pyrimidine ring bonded to the methyl group. |
| ~150 | C 4-COOH | The C4 carbon of the pyrimidine ring bonded to the carboxylic acid. |
| ~105 | C 5-H | The C5 carbon of the pyrimidine ring. |
| ~20 | -C H₃ | The carbon of the methyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically acquired using a KBr pellet or an ATR accessory.[8]
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| 3300 - 2500 | Broad, Strong | O-H Stretch | Carboxylic Acid O-H |
| ~3100 | Medium | N-H Stretch | Pyrimidine Ring N-H (keto form) |
| ~1710 | Strong | C=O Stretch | Carboxylic Acid C=O (dimer)[14][16] |
| ~1680 | Strong | C=O Stretch | Amide C=O (pyrimidine ring) |
| ~1600 | Medium | C=N, C=C Stretch | Pyrimidine Ring Skeletal Vibrations |
| 1320 - 1210 | Medium | C-O Stretch | Carboxylic Acid C-O[16] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. Electrospray Ionization (ESI) is a suitable method.
Expected Mass Spectrometry Data (ESI-MS)
| m/z Value | Interpretation |
|---|---|
| 155.04 | [M+H]⁺ (Calculated for C₆H₇N₂O₃⁺: 155.0451) |
| 153.03 | [M-H]⁻ (Calculated for C₆H₅N₂O₃⁻: 153.0295) |
| 110.04 | [M+H - COOH]⁺ or [M+H - 45]⁺ |
| 137.03 | [M+H - H₂O]⁺ |
Conclusion
This guide details a reliable and well-established method for the synthesis of this compound via the cyclocondensation of diethyl acetylsuccinate and urea. The causality of the synthetic strategy is rooted in fundamental principles of heterocyclic chemistry. The comprehensive characterization workflow, employing NMR, IR, and MS, provides a robust framework for validating the structure and purity of the final product. The benchmark data presented herein should serve as an authoritative reference for researchers, enabling the confident production of this valuable chemical intermediate for applications in drug discovery and materials science.
References
- Continuous synthesis method of dimethyl acetylsuccinate.
- Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid. BenchChem.
- DIETHYL ACETYLSUCCIN
- This compound | 89640-83-5. BLD Pharm.
- This compound | 89640-83-5. Sigma-Aldrich.
- 2-HYDROXY-6-METHYLPYRIDINE(91914-07-7) 13C NMR spectrum. ChemicalBook.
- A Comparative Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine and Other Pyrimidine Deriv
- Mass Spectrometry Fragmentation P
- DIETHYL ACETYLSUCCIN
- Diethyl acetylsuccin
- Infrared study of some 2-substituted-6-hydroxy-4-pyrimidine carboxylic acids. Correlation with MO-calculations.
- IR: carboxylic acids. University of Calgary.
- Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor.
- A Technical Guide to the Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine. Benchchem.
- SYNTHESIS OF PYRIMIDINE DERIV
- Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
- Synthesis, reactions, and applications of pyrimidine deriv
- SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
- Spectroscopy of Carboxylic Acids and Nitriles.
- Biological Activity of Pyrimidine Deriv
- Preparation method of 5, 5-diethyl malonylurea.
- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- Barbital Synthesis.
Sources
- 1. nbinno.com [nbinno.com]
- 2. bu.edu.eg [bu.edu.eg]
- 3. growingscience.com [growingscience.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. DIETHYL ACETYLSUCCINATE | 1115-30-6 [chemicalbook.com]
- 10. DIETHYL ACETYLSUCCINATE CAS#: 1115-30-6 [m.chemicalbook.com]
- 11. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 12. CN101323598B - Preparation method of 5, 5-diethyl malonylurea - Google Patents [patents.google.com]
- 13. 89640-83-5|this compound|BLD Pharm [bldpharm.com]
- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. orgchemboulder.com [orgchemboulder.com]
"physicochemical properties of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid"
An In-Depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-6-methylpyrimidine-4-carboxylic Acid
Abstract
This compound (CAS No: 89640-83-5) is a heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] A comprehensive understanding of its physicochemical properties is fundamental for its application in synthesis, formulation, and biological screening. This technical guide provides a detailed examination of the structural, physical, and spectral characteristics of this molecule. Acknowledging the scarcity of published quantitative data, this document emphasizes the experimental methodologies required to determine these crucial parameters, offering field-proven protocols for researchers, scientists, and drug development professionals. A central focus is placed on the compound's tautomeric nature, a key feature influencing its properties and behavior.
Core Chemical and Physical Properties
A summary of the core properties of this compound is presented below. Due to limited availability in public literature, several key experimental values are not listed; however, subsequent sections provide detailed protocols for their determination.
| Property | Value | Source |
| CAS Number | 89640-83-5 | [1] |
| Molecular Formula | C₆H₆N₂O₃ | [1] |
| Molecular Weight | 154.13 g/mol | [1] |
| Synonym(s) | 6-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid | [1] |
| Physical Form | Solid | [1] |
| Melting Point | Data not readily available | |
| Boiling Point | Data not readily available | |
| pKa | Data not readily available | |
| Solubility | Low solubility in common solvents | [2] |
Molecular Structure and Tautomerism
A critical feature of this compound is its existence in tautomeric forms. The equilibrium between the hydroxy and the more stable keto (or oxo) form significantly influences its chemical reactivity, hydrogen bonding capabilities, and spectroscopic signature.[2] Theoretical studies on similar 2-substituted-6-hydroxy-4-pyrimidine carboxylic acids suggest that in the solid state, the keto form, specifically the 2-Y-6-oxo-4-carboxy-3H-pyrimidine structure, is the most stable isomer.[2]
Caption: Tautomeric equilibrium of the title compound.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound. The following sections describe the expected spectral features and provide generalized protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[3]
-
¹H NMR:
-
Methyl Protons (-CH₃): A singlet peak expected around δ 2.0-2.5 ppm.
-
Pyrimidine Ring Proton (-CH=): A singlet peak expected in the aromatic region, likely δ 6.0-7.0 ppm.
-
Exchangeable Protons (-COOH, -NH, -OH): Broad singlets that are D₂O exchangeable. The carboxylic acid proton is typically downfield (>10 ppm). The position of the pyrimidine N-H proton will depend on the dominant tautomer in the chosen solvent.
-
-
¹³C NMR:
-
Methyl Carbon (-CH₃): An aliphatic signal around δ 20-30 ppm.
-
Pyrimidine Ring Carbons: Multiple signals in the aromatic/olefinic region (δ 100-170 ppm).
-
Carbonyl/Carboxyl Carbons (C=O): Deshielded signals expected at the lower end of the spectrum (δ > 160 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups. Due to the compound's low solubility, analysis is typically performed on the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.[2]
-
O-H Stretch: A very broad band from 2500-3300 cm⁻¹, characteristic of the carboxylic acid dimer hydrogen bonding.
-
N-H Stretch: A moderate band around 3100-3300 cm⁻¹, present in the keto tautomer.
-
C=O Stretch: Strong, distinct peaks from 1650-1750 cm⁻¹. One peak will correspond to the carboxylic acid carbonyl, and another to the pyrimidine ring carbonyl (in the keto form).
-
C=C and C=N Stretches: Multiple bands in the 1450-1650 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophoric system. The wavelength of maximum absorbance (λmax) is sensitive to the solvent and the pH of the solution due to changes in protonation states and tautomeric equilibrium.[4]
Experimental Protocols
The following protocols describe robust methodologies for determining key physicochemical properties.
Protocol for Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for measuring equilibrium solubility.[5]
Objective: To determine the equilibrium solubility of the compound in a selected solvent at a specific temperature.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure a saturated solution is achieved at equilibrium.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., water, ethanol, DMSO) to the vial.
-
Equilibration: Seal the vial and place it in a constant temperature orbital shaker (e.g., at 25°C or 37°C). Agitate the sample for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to sample at multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued.[5]
-
Sample Preparation: Once equilibrium is reached, cease agitation and allow the excess solid to sediment. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles.
-
Quantification: Accurately dilute the filtered sample with a suitable solvent. Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, against a calibration curve prepared from standard solutions of known concentrations.[5]
Caption: Workflow for solubility determination via the shake-flask method.
Protocol for pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant(s) of a substance.
Objective: To determine the pKa value(s) of the carboxylic acid and potentially other acidic/basic functional groups.
Methodology:
-
Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, typically deionized water. If solubility is an issue, a co-solvent like methanol or DMSO can be used, but the resulting pKa will be an apparent pKa (pKaapp).
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse a calibrated pH electrode and a burette tip into the solution. Stir the solution gently.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Recording: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steep rise in pH on the titration curve). For more accurate results, the first derivative of the curve (ΔpH/ΔV) can be plotted against volume to precisely locate the equivalence point.
Caption: Workflow for pKa determination via potentiometric titration.
Stability and Storage
While specific stability data is limited, compounds of this class are generally stable solids at room temperature. For long-term preservation of integrity, it is recommended to store this compound in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and light.
Conclusion
This compound is a heterocyclic compound whose full potential is unlocked through a detailed understanding of its physicochemical properties. Key to its characterization is the recognition of its keto-enol tautomerism, which governs its stability, solubility, and spectral behavior. This guide provides the foundational knowledge and robust experimental frameworks necessary for scientists to accurately determine these properties, thereby facilitating its effective use in research and development.
References
-
PubChem. 2,4-Dihydroxy-6-methylpyrimidine-5-carboxylic acid. [Link]
-
SpectraBase. 2-Amino-4-hydroxy-6-methylpyrimidine. [Link]
-
Stenutz, R. 2-amino-4-hydroxy-6-methylpyrimidine. [Link]
-
Impactfactor.org. Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. [Link]
- Google Patents. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
-
ResearchGate. Infrared study of some 2-substituted-6-hydroxy-4-pyrimidine carboxylic acids. Correlation with MO-calculations. [Link]
-
UDL. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
-
PubChem. 2-Amino-6-methylpyrimidin-4-one. [Link]
-
NIST. 2-Amino-4-hydroxy-6-methylpyrimidine. [Link]
-
PubMed. Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors. [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams page-1. [Link]
Sources
"2-Hydroxy-6-methylpyrimidine-4-carboxylic acid CAS number and molecular structure"
Introduction
2-Hydroxy-6-methylpyrimidine-4-carboxylic acid, a notable member of the pyrimidine derivative family, holds significant interest for researchers and scientists in the field of medicinal chemistry and drug development. Its heterocyclic scaffold is a key structural motif in numerous biologically active compounds. This technical guide provides a comprehensive overview of its chemical identity, molecular structure, physicochemical properties, a proposed synthesis pathway, and its potential applications, with a focus on providing field-proven insights for laboratory applications.
Chemical Identity and Molecular Structure
Molecular Formula: C₆H₆N₂O₃
Molecular Weight: 154.13 g/mol [1]
Synonyms: 6-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxylic acid[1]
The molecular structure of this compound consists of a pyrimidine ring substituted with a hydroxyl group at the 2-position, a methyl group at the 6-position, and a carboxylic acid group at the 4-position.
Structural Elucidation and Tautomerism:
A critical aspect of the molecular structure of this compound is the existence of tautomeric forms. The "hydroxy" form can exist in equilibrium with its "keto" tautomer, 6-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid. This keto-enol tautomerism is a common feature in heterocyclic compounds containing hydroxyl groups adjacent to a ring nitrogen atom. The equilibrium between these forms can be influenced by the physical state (solid or in solution) and the nature of the solvent. Infrared spectroscopy studies on related 2-substituted-6-hydroxy-4-pyrimidine carboxylic acids suggest that in the solid state, the keto (or oxo) form is often the more stable tautomer. For the 2-hydroxy derivative, the 2,6-dioxo isomer is predicted to be the most stable.
Caption: Tautomeric equilibrium of the title compound.
Physicochemical Properties
The physicochemical properties of a compound are paramount for its handling, formulation, and biological activity. Below is a summary of the available and predicted properties for this compound.
| Property | Value | Source/Justification |
| Physical Form | Solid | [1] |
| Solubility | Low solubility in water. Likely soluble in polar organic solvents like DMSO and DMF. | The presence of both hydrogen bond donors and acceptors in the molecule suggests some affinity for polar solvents. However, the planar, crystalline nature of similar compounds often leads to low aqueous solubility. |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for carboxylic acids. The pyrimidine ring nitrogens will have their own pKa values, which can be influenced by the substituents. | General chemical principles of carboxylic acids and pyrimidine derivatives. |
| Melting Point | Not definitively reported in the provided search results. Similar heterocyclic carboxylic acids often have high melting points due to strong intermolecular hydrogen bonding. |
Synthesis Methodology
Proposed Synthesis Pathway:
A logical approach would involve the condensation of a urea derivative with a β-keto ester, such as ethyl 2-methyl-4-oxo-4-oxobutanoate.
Sources
Spectroscopic Characterization of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid: A Technical Guide
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous biologically active compounds.[1][2] Their comprehensive characterization is paramount for understanding structure-activity relationships and ensuring the quality of pharmaceutical compounds. This guide provides an in-depth technical overview of the spectroscopic techniques used to elucidate the structure of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid, a key heterocyclic compound. We will delve into the principles and practical application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.
Molecular Structure and Isomerism
This compound (Molecular Formula: C₆H₆N₂O₃, Molecular Weight: 154.13 g/mol ) can exist in several tautomeric forms.[3] The predominant form in the solid state is often the keto-enol tautomer, 6-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid.[3] This structural nuance is critical in interpreting spectroscopic data, as different tautomers will exhibit distinct spectral features. For the purpose of this guide, we will consider the analysis of the most stable tautomeric form.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.[2] It is a destructive technique that can also offer structural insights through the analysis of fragmentation patterns.[4]
Expected Mass Spectrum Data
| m/z | Interpretation | Relative Intensity |
| 154 | [M]+ (Molecular Ion) | Moderate |
| 137 | [M - OH]+ | Low |
| 110 | [M - COOH]+ | High (Base Peak) |
| 95 | [M - COOH - CH₃]+ | Moderate |
| 67 | Pyrimidine ring fragment | Moderate |
| 45 | [COOH]+ | Moderate |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.
-
Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ionization chamber. This causes the molecule to lose an electron, forming a positively charged molecular ion ([M]+).
-
Fragmentation: The energetically unstable molecular ions fragment into smaller, characteristic charged species and neutral radicals.[5]
-
Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.
Interpretation of the Mass Spectrum
The mass spectrum of this compound is expected to show a molecular ion peak at an m/z of 154, corresponding to its molecular weight. The fragmentation pattern provides valuable structural information. A common fragmentation pathway for carboxylic acids is the loss of the carboxylic acid group, which would result in a strong peak at m/z 110.[6] The presence of a peak at m/z 45 is indicative of the carboxylic acid group itself.[4][7] Further fragmentation of the pyrimidine ring can lead to other observed peaks.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a non-destructive technique that measures the absorption of infrared radiation by a molecule's vibrational modes.[8] It is an excellent tool for identifying the functional groups present in a molecule.[9]
Expected IR Absorption Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3300-2500 | O-H stretch (Carboxylic acid) | Broad, Strong |
| 3100-3000 | C-H stretch (Aromatic) | Medium |
| 2980-2850 | C-H stretch (Methyl) | Medium |
| 1730-1700 | C=O stretch (Carboxylic acid) | Strong |
| 1680-1640 | C=O stretch (Amide in pyrimidine ring) | Strong |
| 1620-1570 | C=N stretch (Pyrimidine ring) | Medium |
| 1580-1450 | C=C stretch (Pyrimidine ring) | Medium |
| 1350-1200 | C-N stretch | Medium |
| 1320-1210 | C-O stretch (Carboxylic acid) | Strong |
| 950-910 | O-H bend (Carboxylic acid) | Broad, Medium |
Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: An IR beam is passed through the ATR crystal, where it undergoes total internal reflection. The beam penetrates a short distance into the sample at each reflection point, and specific frequencies are absorbed.
-
Interferogram Generation: The transmitted light is directed to an interferometer, which generates an interferogram.
-
Fourier Transform: A mathematical Fourier transform is applied to the interferogram to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).
Interpretation of the IR Spectrum
The IR spectrum of this compound is expected to be characterized by several key absorption bands. A very broad and strong absorption in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[10][11] The presence of a strong carbonyl (C=O) stretching band between 1730-1700 cm⁻¹ further confirms the carboxylic acid functionality.[9][10] Additionally, a strong C=O stretching band for the amide group within the pyrimidine ring is expected around 1680-1640 cm⁻¹.[12] The characteristic C=N and C=C stretching vibrations of the pyrimidine ring will appear in the 1620-1450 cm⁻¹ region.[8][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Expected ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet, Broad | 1H | -COOH |
| ~11.5 | Singlet, Broad | 1H | -OH (or N-H) |
| ~6.5 | Singlet | 1H | Pyrimidine C5-H |
| ~2.3 | Singlet | 3H | -CH₃ |
Expected ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | -COOH |
| ~165 | Pyrimidine C2 (C=O) |
| ~160 | Pyrimidine C6 |
| ~150 | Pyrimidine C4 |
| ~105 | Pyrimidine C5 |
| ~20 | -CH₃ |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, as the compound may have low solubility in CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Spectrometer Setup: The sample tube is placed in the NMR spectrometer. The spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
Data Acquisition:
-
For ¹H NMR: A standard single-pulse experiment is typically used. Key parameters include the number of scans (NS), relaxation delay (D1), and spectral width (SW).[1]
-
For ¹³C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity. A larger number of scans is required due to the low natural abundance of ¹³C.[1]
-
-
Data Processing: The acquired free induction decay (FID) is subjected to a Fourier transform to generate the NMR spectrum. Phasing and baseline correction are then performed.
Interpretation of the NMR Spectra
-
¹H NMR: The proton NMR spectrum is expected to show a downfield, broad singlet for the acidic proton of the carboxylic acid group (~13.0 ppm). Another broad singlet around 11.5 ppm would correspond to the hydroxyl or N-H proton on the pyrimidine ring. The proton at the C5 position of the pyrimidine ring is expected to appear as a singlet around 6.5 ppm. The methyl group protons will give a singlet at approximately 2.3 ppm.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~168 ppm). The carbons of the pyrimidine ring will appear in the aromatic region, with the carbonyl carbon (C2) being significantly downfield. The methyl carbon will be the most upfield signal (~20 ppm).
Workflow Visualization
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
The structural elucidation of pyrimidine derivatives like this compound is a critical step in drug discovery and development. A comprehensive approach utilizing a combination of spectroscopic techniques is essential for unambiguous characterization. Mass spectrometry provides crucial molecular weight and fragmentation information, while IR spectroscopy confirms the presence of key functional groups. NMR spectroscopy offers the most detailed insights into the molecular structure and connectivity. By integrating the data from these complementary techniques, researchers can confidently determine the structure of novel compounds, ensuring the integrity and quality of their scientific endeavors.
References
-
FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review - Applied Science and Biotechnology Journal for Advanced Research. Available at: [Link]
-
IR, NMR spectral data of pyrimidine derivatives - ResearchGate. Available at: [Link]
-
Spectroscopic Investigation on the Interaction of Pyrimidine Derivative, 2-Amino-6-hydroxy-4-(3,4-dimethoxyphenyl)-pyrimidine-5-carbonitrile with Human Serum Albumin: Mechanistic and Conformational Study | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
-
Infrared study of some 2-substituted-6-hydroxy-4-pyrimidine carboxylic acids. Correlation with MO-calculations - ResearchGate. Available at: [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. Available at: [Link]
-
IR: carboxylic acids. Available at: [Link]
-
2-Amino-4-hydroxy-6-methylpyrimidine - SpectraBase. Available at: [Link]
-
2,4-Dihydroxy-6-methylpyrimidine-5-carboxylic acid | C6H6N2O4 | CID 327176 - PubChem. Available at: [Link]
-
Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi - Impactfactor. Available at: [Link]
-
Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity - ResearchGate. Available at: [Link]
-
Spectra and physical data of (A2) : - The Royal Society of Chemistry. Available at: [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available at: [Link]
-
Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids - YouTube. Available at: [Link]
-
IR Absorption Table. Available at: [Link]
-
mass spectra - fragmentation patterns - Chemguide. Available at: [Link]
-
Hydroxycarbonyl anion (m/z 45), a diagnostic marker for alpha-hydroxy carboxylic acids - PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scienceready.com.au [scienceready.com.au]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. Hydroxycarbonyl anion (m/z 45), a diagnostic marker for alpha-hydroxy carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 9. echemi.com [echemi.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. In the absence of extensive publicly available quantitative solubility data for this specific molecule, this document serves as an in-depth methodological resource for researchers, scientists, and drug development professionals. It outlines the theoretical underpinnings of solubility, details robust experimental protocols for both kinetic and thermodynamic solubility determination, and offers insights into the interpretation of the resulting data. By equipping researchers with the necessary tools to generate reliable solubility profiles, this guide aims to facilitate the effective use of this compound in a variety of scientific applications, from early-stage drug discovery to process chemistry.
Introduction: The Critical Role of Solubility in Scientific Research
Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical parameter that governs the utility and application of a chemical compound. For researchers in drug discovery and development, a thorough understanding of a compound's solubility is paramount, as it directly influences bioavailability, formulation, and ultimately, therapeutic efficacy. Poor aqueous solubility is a major hurdle in the development of new chemical entities, often leading to high doses and variable absorption.[1]
This compound (CAS No: 89640-83-5), with a molecular weight of 154.13 g/mol , is a pyrimidine derivative featuring both a hydroxyl and a carboxylic acid group. These functional groups suggest the potential for hydrogen bonding and pH-dependent solubility, making a systematic investigation of its behavior in different solvents essential. This guide will provide the scientific foundation and practical methodologies to conduct such an investigation.
Theoretical Framework: Understanding the Drivers of Solubility
The solubility of a compound is governed by a complex interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational, albeit simplified, understanding. A more quantitative approach involves considering the energetic contributions to the dissolution process.
Intermolecular Interactions
The dissolution of a solute in a solvent can be conceptualized in three steps:
-
Breaking of solute-solute interactions: This requires energy to overcome the lattice energy in the case of a crystalline solid.
-
Breaking of solvent-solvent interactions: This requires energy to create a cavity in the solvent for the solute molecule.
-
Formation of solute-solvent interactions: This releases energy through solvation.
The overall enthalpy of solution is the sum of the energy changes in these three steps. For a solute to dissolve, the energy released during solvation should be comparable to or greater than the energy required to overcome the solute-solute and solvent-solvent interactions. The pyrimidine ring, hydroxyl group, and carboxylic acid moiety of this compound can participate in various intermolecular interactions, including:
-
Hydrogen Bonding: The hydroxyl and carboxylic acid groups can act as both hydrogen bond donors and acceptors. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors.
-
Dipole-Dipole Interactions: The polar nature of the functional groups will lead to dipole-dipole interactions with polar solvents.
-
Van der Waals Forces: These non-specific interactions are present in all systems.
Thermodynamic vs. Kinetic Solubility
In the context of drug discovery and development, it is crucial to distinguish between thermodynamic and kinetic solubility.[2]
-
Thermodynamic Solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It is a true measure of a compound's solubility and is typically determined using the shake-flask method, which allows sufficient time for the system to reach equilibrium.[3]
-
Kinetic Solubility refers to the concentration of a compound at the point of precipitation from a supersaturated solution. This is often measured in high-throughput screening settings where a compound is first dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer.[4] Kinetic solubility values are often higher than thermodynamic solubility values because the system does not have enough time to reach equilibrium.[5]
The choice of which solubility to measure depends on the stage of research. Kinetic solubility is often sufficient for early-stage screening, while thermodynamic solubility is critical for later-stage development and formulation.[2]
Physicochemical Properties of this compound
| Property | Value/Information | Source |
| CAS Number | 89640-83-5 | |
| Molecular Formula | C₆H₆N₂O₃ | |
| Molecular Weight | 154.13 g/mol | |
| Physical Form | Solid | |
| InChI Key | JQTKKTAJDBMMBL-UHFFFAOYSA-N |
Experimental Determination of Solubility: A Step-by-Step Guide
This section provides detailed protocols for determining both the thermodynamic and kinetic solubility of this compound. The choice of analytical technique for concentration measurement (e.g., HPLC-UV, UV-Vis spectroscopy) will depend on the chromophoric properties of the compound and the desired sensitivity.
General Considerations and Best Practices
Before initiating any solubility measurement, the following points should be addressed:
-
Purity of the Compound: The purity of the this compound sample should be confirmed, as impurities can significantly affect solubility.
-
Solvent Purity: High-purity solvents should be used to avoid any confounding effects.
-
Temperature Control: Solubility is temperature-dependent, so all experiments should be conducted at a constant and recorded temperature.
-
pH of Aqueous Solutions: For ionizable compounds like the target molecule, the pH of the aqueous medium must be controlled and measured.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining thermodynamic solubility.[3]
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, DMF, and relevant buffers)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
HPLC-UV or UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes).
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to avoid artificially high solubility readings.
-
-
Analysis:
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or molarity).
-
Protocol for Kinetic Solubility Determination (High-Throughput Method)
Kinetic solubility is often determined using methods that are amenable to automation and high-throughput screening.[4]
Materials:
-
This compound (dissolved in DMSO at a high concentration, e.g., 10 mM)
-
Aqueous buffers of different pH values
-
96-well plates
-
Automated liquid handler (optional)
-
Plate reader with turbidity or light scattering detection capabilities, or an HPLC-UV system with a 96-well autosampler
Procedure:
-
Preparation of the Plate:
-
Dispense the aqueous buffers into the wells of a 96-well plate.
-
-
Compound Addition:
-
Add a small volume of the DMSO stock solution of this compound to the buffer-containing wells. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
-
Incubation and Detection:
-
Incubate the plate at a controlled temperature for a defined period (e.g., 1-2 hours).
-
Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
Alternatively, the plate can be centrifuged to pellet any precipitate, and the concentration of the compound in the supernatant can be determined by HPLC-UV.
-
-
Data Analysis:
-
Plot the measured signal (turbidity or concentration) against the nominal compound concentration.
-
The kinetic solubility is determined as the concentration at which precipitation occurs.
-
Data Presentation and Interpretation
The solubility data for this compound should be presented in a clear and organized manner to facilitate comparison and interpretation.
Tabular Representation of Solubility Data
Table 1: Hypothetical Thermodynamic Solubility of this compound at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (M) |
| Water (pH 7.4) | Polar Protic | To be determined | To be determined |
| Ethanol | Polar Protic | To be determined | To be determined |
| Methanol | Polar Protic | To be determined | To be determined |
| Acetone | Polar Aprotic | To be determined | To be determined |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | To be determined | To be determined |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | To be determined | To be determined |
| Dichloromethane | Nonpolar | To be determined | To be determined |
| Hexane | Nonpolar | To be determined | To be determined |
Graphical Representation and Interpretation
Visualizing the data can provide valuable insights into the solubility behavior of the compound.
Caption: A logical workflow for the experimental determination of solubility.
Conclusion
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this technical guide provides a robust framework for its determination. By following the detailed experimental protocols for both thermodynamic and kinetic solubility, and by adhering to the principles of good scientific practice, researchers can generate high-quality, reliable data. A thorough understanding of the solubility profile of this compound in a range of solvents is a critical step in unlocking its full potential in pharmaceutical and chemical research. The methodologies outlined herein are designed to empower scientists to bridge the current knowledge gap and facilitate the advancement of their research endeavors.
References
- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5553-5555.
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
- Borchardt, R. T., Kerns, E. H., Lipinski, C. A., Thakker, D. R., & Wang, B. (Eds.). (2004). Pharmaceutical profiling in drug discovery. AAPS press.
- Avdeef, A. (2018). Perspectives in solubility measurement and interpretation. Future Medicinal Chemistry, 10(11), 1287–1306.
- Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., Völgyi, G., & Tsinman, O. (2015). Thermodynamic Solubility Measurement of Practically Insoluble Ionizable Drugs – Case Studies & Suggested Method Improvement. ADMET & DMPK, 3(4), 276–298.
- Glomme, A., März, J., & Dressman, J. B. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 12(3), 28–33.
Sources
- 1. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Aqueous Solubility Assay - Enamine [enamine.net]
- 5. Perspectives in solubility measurement and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Scaffold: A Technical Guide to the Potential Biological Activities of 2-Hydroxy-6-methylpyrimidine-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including several approved drugs.[1] Within this vast chemical space, derivatives of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid represent a promising, yet relatively underexplored, subclass with significant therapeutic potential. This technical guide provides a comprehensive overview of the known and potential biological activities of these derivatives, with a focus on their synthesis, anticancer, antimicrobial, and antiviral properties. Drawing upon established principles of medicinal chemistry and citing relevant studies on related pyrimidine scaffolds, this document aims to equip researchers with the foundational knowledge and practical insights necessary to accelerate the discovery and development of novel therapeutics based on this versatile molecular framework.
Introduction: The Strategic Importance of the this compound Scaffold
The pyrimidine ring is a fundamental heterocyclic structure found in a vast array of pharmacologically important molecules. Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antifungal, antiviral, antibacterial, and anticancer properties.[2] The this compound core, in particular, offers a unique combination of features that make it an attractive starting point for drug discovery programs:
-
Structural Rigidity and Planarity: The pyrimidine ring provides a rigid scaffold that can be predictably functionalized to orient substituents in three-dimensional space for optimal interaction with biological targets.
-
Hydrogen Bonding Capabilities: The presence of the hydroxyl and carboxylic acid moieties, along with the ring nitrogens, allows for multiple hydrogen bond donor and acceptor interactions, which are crucial for target binding affinity and specificity.
-
Synthetic Tractability: The carboxylic acid group serves as a versatile synthetic handle for the introduction of a wide range of functional groups through amide bond formation, esterification, and other transformations, enabling the rapid generation of diverse chemical libraries.[3]
This guide will delve into the synthesis of derivatives from this core structure and explore their documented and potential biological activities, providing both a theoretical framework and practical experimental guidance.
Synthetic Strategies for Derivatization
The primary route for generating a diverse library of derivatives from this compound involves the modification of the carboxylic acid group. Amide and ester derivatives are the most readily accessible and have been shown in broader studies of pyrimidines to possess significant biological activities.
General Synthesis of Amide Derivatives
A common and effective method for the synthesis of amide derivatives is through the reaction of the carboxylic acid with a variety of primary and secondary amines in the presence of a coupling agent.
Caption: General workflow for the synthesis of amide derivatives.
Experimental Protocol: Synthesis of a Representative Amide Derivative
-
Preparation: To a solution of this compound (1 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL), add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 mmol) and 1-Hydroxybenzotriazole (HOBt, 1.2 mmol).
-
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 mmol) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water (50 mL) and stir for 30 minutes to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry under vacuum. Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.
Potential Biological Activities
While literature specifically focused on derivatives of this compound is emerging, the broader family of pyrimidine derivatives has demonstrated significant potential across several therapeutic areas.
Anticancer Activity
Pyrimidine derivatives are well-established as anticancer agents, with notable examples including 5-fluorouracil.[4] The cytotoxic effects of novel pyrimidine derivatives are often evaluated against a panel of human cancer cell lines.
Mechanism of Action: Many pyrimidine-based anticancer agents function as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting cell proliferation. Other derivatives have been shown to act as kinase inhibitors or to induce apoptosis through various signaling pathways.[5] Certain pyrido[2,3-d]pyrimidine derivatives, for instance, have been identified as potent inhibitors of PIM-1 kinase, which is involved in cell cycle progression and apoptosis.[5]
Data Presentation:
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine derivatives | A549 (Lung) | Varies | [6] |
| 2,4-diaryl pyrimidine derivatives | LoVo (Colon) | Varies | [7] |
| N-(Purin-6-yl)aminopolymethylene carboxylic acid derivatives | Jurkat (Leukemia) | Varies | [8] |
Note: The table above presents data for structurally related pyrimidine derivatives to indicate the potential for anticancer activity in the class of compounds under discussion.
Antimicrobial Activity
The pyrimidine scaffold is also a key component of many antimicrobial agents. Derivatives can be screened for their activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Mechanism of Action: The antimicrobial mechanisms of pyrimidine derivatives are diverse and can include inhibition of essential enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Inoculum Preparation: Grow the microbial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Assay Setup: In a 96-well microtiter plate, perform serial twofold dilutions of the test compound in the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Antiviral Activity
Several pyrimidine nucleoside analogs are clinically used antiviral drugs. Non-nucleoside pyrimidine derivatives have also shown promise as antiviral agents against a variety of viruses.[9]
Mechanism of Action: Antiviral pyrimidines can act at various stages of the viral life cycle, including viral entry, replication, and assembly. For instance, some derivatives may inhibit viral polymerases or proteases.
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for rational drug design. For pyrimidine derivatives, several general SAR principles have been observed:
-
Substituents on the Pyrimidine Ring: The nature and position of substituents on the pyrimidine ring can significantly influence biological activity. For example, the presence of specific functional groups at the C2, C4, and C6 positions can modulate potency and selectivity.[10]
-
Amide/Ester Moiety: In the case of carboxylic acid derivatives, the nature of the amine or alcohol used for derivatization plays a critical role. Lipophilicity, steric bulk, and the ability to form hydrogen bonds are key factors that can affect cell permeability and target engagement.[11]
Caption: Structure-Activity Relationship (SAR) concept.
Experimental Protocols: Foundational Assays
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[5]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Caption: Workflow of a typical MTT cytotoxicity assay.[5]
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While this guide has outlined the potential biological activities based on the broader class of pyrimidine derivatives, it is evident that more focused research on derivatives of this specific core is warranted. Future efforts should be directed towards:
-
Synthesis and screening of diverse libraries of amide, ester, and other derivatives.
-
Elucidation of the specific mechanisms of action for active compounds.
-
In-depth structure-activity relationship studies to guide the optimization of lead compounds.
-
In vivo evaluation of promising candidates in relevant animal models.
By systematically exploring the chemical space around this versatile scaffold, the scientific community can unlock its full therapeutic potential.
References
-
Ahmed, S. A. (2013). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Journal of Al-Nahrain University, 16(2), 84-92.[12]
-
Antipin, R. L., et al. (2021). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 26(11), 3326.[8]
-
BenchChem. (2025). Cytotoxicity of Pyrimidine Derivatives: A Comparative Analysis for Drug Discovery.[5]
-
Ahmed, S. A. (2025). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Journal of Al-Nahrain University.[4]
-
Ahmed, S. A. (2013). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Journal of Al-Nahrain University, 16(2).[13]
-
Al-Amiery, A. A., et al. (2022). The Potential Antibacterial Activity of a Novel Amide Derivative Against Gram-Positive and Gram-Negative Bacteria. IJDDT, 12(2), 510-516.[14]
-
Janicka-Kłos, A. (2021). Pyrimidine Derivatives as Anticancer Agents. Encyclopedia.pub.[7]
-
Sigma-Aldrich. This compound.[15]
-
Hussein, H. A., & Adnan, S. (2021). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. International Journal of Pharmaceutical and Quality Assurance, 12(3), 242-248.[16]
-
BenchChem. 6-Hydroxy-2-methyl-pyrimidine-4-acetic acid ethyl ester.[17]
-
S, S., & P, P. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies, 19(1), 1-13.[10]
-
Al-Harrasi, A., et al. (2022). Microbial Natural Products with Antiviral Activities, Including Anti-SARS-CoV-2: A Review. Molecules, 27(19), 6527.[18]
-
Tzani, A., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 25(21), 5039.[6]
-
Oh, C. H., & Hong, J. H. (2004). Synthesis and antiviral activities of novel 2', 4'- or 3', 4'-doubly branched carbocyclic nucleosides as potential antiviral agents. Archiv der Pharmazie, 337(8), 457-463.[9]
-
Leadbeater, N. E., et al. (2007). Structure-activity relationships of bioisosteres of a carboxylic acid in a novel class of bacterial translation inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(14), 4040-4043.[19]
-
Tzani, A., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 25(21), 5039.[20]
-
Kim, M., et al. (2005). Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(1), 25-28.[21]
-
Holý, A., et al. (1999). 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity. Journal of Medicinal Chemistry, 42(14), 2064-2086.[22]
-
Zhang, Y., et al. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 27(17), 5585.[23]
-
Ukrainets, I. V., et al. (2008). 4-Hydroxy-2-quinolones 139. Synthesis, structure, and antiviral activity of N-R-amides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids. Chemistry of Heterocyclic Compounds, 44(1), 61-77.[2]
-
BLD Pharm. This compound.[24]
-
Vlasov, S. V., et al. (2016). Synthesis and antimicrobial activity of 3-benzyl-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-сarboxylic acid amides. ScienceRise: Pharmaceutical Science, 1(1), 4-9.[3]
-
De Clercq, E. (2013). Highlights in Antiviral Drug Research: Antivirals at the Horizon. Medicinal Research Reviews, 33(6), 1215-1248.[25]
-
Stoikova, S., et al. (2022). Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[4]arene with Hydroxyl and Amine Groups. Molecules, 27(19), 6529.[26]
-
Drug Design Org. Structure Activity Relationships.[11]
-
Li, Y., et al. (2018). Synthesis, Anti-Cancer Activity and Mechanism Study of 6-Mercaptopurine Derivatives. Molecules, 23(8), 1933.[27]
-
Wang, Y., et al. (2022). Antibacterial Activity of Squaric Amide Derivative SA2 against Methicillin-Resistant Staphylococcus aureus. Molecules, 27(19), 6530.[28]
-
S, S., & P, P. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies.[1]
-
Lin, Y. L., et al. (2011). Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs. European Journal of Medicinal Chemistry, 46(9), 3988-3995.[29]
-
Shihab, I. K., et al. (2024). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry, 31(38), 6336-6356.[30]
-
Pérez-Garrido, A., et al. (2022). Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. Molecules, 27(19), 6528.[31]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-Hydroxy-2-quinolones 139. Synthesis, structure, and antiviral activity of N-R-amides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of 3-benzyl-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-сarboxylic acid amides | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antiviral activities of novel 2', 4'- or 3', 4'-doubly branched carbocyclic nucleosides as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. impactfactor.org [impactfactor.org]
- 15. This compound | 89640-83-5 [sigmaaldrich.com]
- 16. impactfactor.org [impactfactor.org]
- 17. 6-Hydroxy-2-methyl-pyrimidine-4-acetic acid ethyl ester [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Structure-activity relationships of bioisosteres of a carboxylic acid in a novel class of bacterial translation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. 89640-83-5|this compound|BLD Pharm [bldpharm.com]
- 25. Highlights in Antiviral Drug Research: Antivirals at the Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[4]arene with Hydroxyl and Amine Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [rjpbr.com]
- 31. Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities [mdpi.com]
"crystal structure analysis of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid"
An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Hydroxy-6-methylpyrimidine-4-carboxylic Acid
This guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of this compound (CAS No. 89640-83-5), a pyrimidine derivative of interest in medicinal chemistry and materials science.[1] The principles and protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to ensure robust and reliable structural elucidation.
While the specific crystal structure of the title compound is not publicly deposited, this guide will utilize data from closely related pyrimidine structures to illustrate the complete analytical workflow, from material synthesis to the final interpretation of supramolecular interactions. This approach provides a practical and instructive framework applicable to this molecule and the broader class of pyrimidine carboxylic acids.
Part 1: Foundational Strategy - Synthesis and Crystallization
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the final structure is inextricably linked to the success of these initial steps.
Synthesis Pathway
The synthesis of pyrimidine derivatives is a well-established field of organic chemistry. A common and effective method involves the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, or thiourea derivative.[2] For the title compound, a plausible route involves the reaction of a β-keto ester with urea or a related N-C-N fragment, a cornerstone strategy in pyrimidine ring formation.[2][3] Purity is paramount; therefore, the crude product must be purified, typically by recrystallization, and its identity confirmed using spectroscopic methods such as NMR and Mass Spectrometry before proceeding.[4]
The Art of Single-Crystal Growth
Obtaining high-quality single crystals is often the most challenging phase of the analysis. The goal is to facilitate slow, ordered molecular assembly from a supersaturated solution.[5] For a polar molecule like this compound, which contains both hydrogen bond donors (-OH, -COOH) and acceptors (N, C=O), solvent selection is critical.
Experimental Protocol: Single Crystal Growth by Slow Evaporation
-
Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, or a mixture like DMF/dichloromethane).[6] The ideal solvent will dissolve the compound moderately at room temperature.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean, small vial. A small amount of undissolved material at the bottom is acceptable.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, dust-free vial. This step removes particulate matter that could act as unwanted nucleation sites, leading to a shower of tiny crystals instead of a few large ones.
-
Incubation: Cover the vial with a cap, but do not seal it tightly. Instead, pierce the cap with a needle or use parafilm with a few pinholes. This allows for very slow evaporation of the solvent.
-
Observation: Place the vial in a vibration-free environment and monitor it over several days to weeks. High-quality, faceted crystals should begin to form as the solvent evaporates and the solution becomes supersaturated.[5]
Causality Behind the Choices:
-
Slow Evaporation: This is often the simplest and most effective method.[5] The gradual increase in concentration allows molecules sufficient time to arrange themselves into a well-ordered crystal lattice, minimizing defects.
-
Solvent Volatility: A solvent with moderate volatility is preferred. Highly volatile solvents evaporate too quickly, leading to rapid precipitation and poor crystal quality.[5]
-
Vibration Control: Mechanical disturbances can dislodge growing crystals or induce rapid, uncontrolled nucleation, hindering the formation of large single crystals.
Part 2: The Core Analysis - Single-Crystal X-ray Diffraction
X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Workflow for Crystal Structure Determination
Caption: Workflow from synthesis to final structural analysis.
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Selection & Mounting: Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks. Mount it on a cryoloop using cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (e.g., 100 K).
-
Data Collection: Center the crystal on a single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source.[8] Perform a preliminary unit cell determination, followed by a full data collection strategy, typically involving multiple scans through reciprocal space to ensure high completeness and redundancy.
-
Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities (hkl indices and intensities). Apply corrections for Lorentz factor, polarization, and absorption.
-
Structure Solution: The phase information is lost during the experiment. Use direct methods or dual-space algorithms (e.g., within the SHELXT program) to solve the phase problem and generate an initial structural model.[9]
-
Structure Refinement: Refine the initial model against the experimental data using full-matrix least-squares methods (e.g., with SHELXL). This iterative process refines atomic positions, displacement parameters, and other variables to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
-
Validation: The final refined structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure the model is chemically sensible and free of errors. The results are reported in a standard Crystallographic Information File (CIF).
Part 3: Results and Interpretation - Unveiling the Structure
The final output of a successful analysis is a detailed atomic model. The discussion below is based on the types of features expected for the title compound, illustrated with data from closely related structures like 2-amino-4-hydroxy-6-methylpyrimidine.[10][11]
Crystallographic Data Summary
All quantitative data from the refinement process is summarized in a standard crystallographic table. This provides a snapshot of the crystal system, cell parameters, and the quality of the final refined model.
| Parameter | Illustrative Value (for a related pyrimidine) |
| Chemical Formula | C₆H₆N₂O₃ |
| Formula Weight | 154.13 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.877 |
| b (Å) | 10.486 |
| c (Å) | 11.320 |
| β (°) | 98.50 |
| Volume (ų) | 778.9 |
| Z (molecules/unit cell) | 4 |
| Density (calculated, g/cm³) | 1.314 |
| R₁ [I > 2σ(I)] | 0.045 |
| wR₂ (all data) | 0.125 |
| Goodness-of-fit (S) | 1.05 |
| Note: These values are representative examples used for illustration and do not correspond to the title compound's actual determined structure. |
Molecular Structure and Tautomerism
The analysis reveals the precise bond lengths, angles, and torsion angles of the molecule. For this compound, a key question is the tautomeric form present in the solid state. Pyrimidine rings with hydroxyl groups can exist in keto-enol tautomeric forms.[12] X-ray diffraction can definitively identify the dominant tautomer in the crystal by locating the position of the hydrogen atom on either the oxygen (enol form) or a ring nitrogen (keto form). Theoretical calculations suggest that for many 2-substituted-6-hydroxypyrimidines, the 6-oxo (keto) form is the most stable.[12]
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is dictated by non-covalent interactions, primarily hydrogen bonds and π-π stacking.[13] The carboxylic acid and pyrimidine moieties are rich in hydrogen bond donors and acceptors, leading to robust, predictable supramolecular synthons.[14]
-
Carboxylic Acid Dimer: The most common motif for carboxylic acids is the formation of a centrosymmetric dimer via a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif.[13][15]
-
Pyrimidine-Carboxylic Acid Heterosynthon: Alternatively, a strong O-H···N hydrogen bond can form between the carboxylic acid proton and a pyrimidine ring nitrogen.[14]
-
Other Interactions: Additional N-H···O, C-H···O, and π-π stacking interactions between pyrimidine rings further stabilize the three-dimensional crystal lattice, creating sheets or chains.[15][16]
Visualization of a Common Hydrogen Bonding Motif
Caption: The classic R²₂(8) carboxylic acid dimer synthon.
Conclusion
The crystal structure analysis of this compound provides definitive insights into its molecular geometry, tautomeric state, and the intricate network of intermolecular interactions that govern its solid-state assembly. This information is invaluable for understanding its physicochemical properties and for rational drug design, where solid-state structure directly impacts solubility, stability, and bioavailability. The methodologies outlined in this guide represent a robust framework for obtaining high-quality structural data, ensuring both scientific accuracy and trustworthiness in the results.
References
- Application Notes and Protocols for Single Crystal Growth of Pyrimidine Deriv
-
X-ray powder diffraction patterns of the selected organic acids... - ResearchGate. [Link]
-
Supramolecular interactions in salts/cocrystals involving pyrimidine derivatives of sulfonate/carboxylic acid | Request PDF - ResearchGate. [Link]
-
Supramolecular interactions in salts/cocrystals involving pyrimidine derivatives of sulfonate/carboxylic acid - PubMed. [Link]
-
Full article: Supramolecular assembly in designing co-crystals of fumaric acid and pyrimidine/picolinate derivatives - Taylor & Francis. [Link]
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. [Link]
-
The molecular structure of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate. - ResearchGate. [Link]
-
(PDF) SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE - ResearchGate. [Link]
-
Infrared study of some 2-substituted-6-hydroxy-4-pyrimidine carboxylic acids. Correlation with MO-calculations - ResearchGate. [Link]
- A Technical Guide to the Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine - Benchchem. (URL Not available)
-
The Crystal Structure of 2-Amino-4-Hydroxy-6- Methylpyrimidine-Trihydrate - ResearchGate. [Link]
- Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google P
- Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. (URL Not available)
-
X-Ray Diffraction Basics | Chemical Instrumentation Facility - Iowa State University. [Link]
-
2-Amino-6-methylpyrimidin-4-one | C5H7N3O - PubChem. [Link]
-
Co-crystals and molecular salts of carboxylic acid/pyridine complexes - RSC Publishing. [Link]
-
Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art - ResearchGate. [Link]
- SYNTHESIS OF PYRIMIDINE DERIV
Sources
- 1. 89640-83-5|this compound|BLD Pharm [bldpharm.com]
- 2. bu.edu.eg [bu.edu.eg]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. researchgate.net [researchgate.net]
- 9. PPXRD - Abstract Submission Form [icdd.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated p K a 's predict proton transfer? A case study of nine complexes ... - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00102A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Supramolecular interactions in salts/cocrystals involving pyrimidine derivatives of sulfonate/carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Thermodynamic Stability of 2-Hydroxy-6-methylpyrimidine-4-carboxylic Acid
Foreword
For researchers, scientists, and drug development professionals, a comprehensive understanding of the thermodynamic stability of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a cornerstone of successful drug development.[1] An API's stability profile dictates its shelf-life, bioavailability, and manufacturability, directly impacting its safety and efficacy.[2][3] This guide provides an in-depth technical exploration of the thermodynamic stability of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. As a Senior Application Scientist, my objective is to present not just a methodology, but a cohesive strategy for the comprehensive thermodynamic characterization of this molecule, rooted in first principles and validated by established analytical techniques.
The Structural Landscape of this compound: Tautomerism and its Thermodynamic Implications
The chemical structure of this compound presents a fascinating case study in tautomerism, a phenomenon where a molecule exists in two or more interconvertible isomeric forms.[4] In this instance, the molecule can exist in several tautomeric forms, primarily involving keto-enol and lactam-lactim equilibria. The relative stability of these tautomers is a critical determinant of the molecule's overall thermodynamic properties.
The predominant tautomeric forms of this compound are the keto and enol forms. The keto form, 6-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid, and the enol form, this compound, are in a dynamic equilibrium. The position of this equilibrium is influenced by various factors, including the solvent, temperature, and pH.[5] Computational studies on similar pyrimidine systems have shown that the keto form is often the more stable tautomer in the gas phase and in non-polar solvents, while the enol form can be stabilized by polar solvents capable of hydrogen bonding.[6][7]
The presence of multiple tautomers has profound implications for drug development. Different tautomers can exhibit distinct physicochemical properties, including solubility, lipophilicity, and receptor binding affinity. Therefore, a thorough understanding and characterization of the tautomeric landscape of this compound is a prerequisite for any rational drug design and development program.
A logical workflow for investigating tautomerism is outlined below:
Caption: Workflow for the investigation of tautomerism in this compound.
The Solid State: Polymorphism and its Impact on Thermodynamic Stability
Beyond tautomerism, the solid-state properties of this compound are of paramount importance. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly influence its thermodynamic stability.[2] Each polymorph possesses a unique crystal lattice arrangement, leading to differences in melting point, solubility, and dissolution rate.[3]
The thermodynamically most stable polymorph at a given temperature and pressure will have the lowest Gibbs free energy. Metastable polymorphs, while kinetically stable under certain conditions, will tend to convert to the more stable form over time.[8] This transformation can have disastrous consequences for a pharmaceutical product, potentially leading to changes in bioavailability and therapeutic efficacy.
A systematic approach to identifying and characterizing the polymorphic landscape of this compound is essential. This involves a combination of techniques aimed at inducing crystallization under various conditions and characterizing the resulting solid forms.
Experimental Workflow for Assessing Thermodynamic Stability
A robust experimental workflow is crucial for a comprehensive assessment of the thermodynamic stability of this compound. This workflow should encompass both thermal analysis and solution-based techniques.
Thermal Analysis: Probing the Solid-State Energetics
Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable tools for characterizing the solid-state properties of a compound.[9][10]
3.1.1. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It provides valuable information on melting point, enthalpy of fusion, and solid-solid phase transitions, which are indicative of polymorphism.
Experimental Protocol for DSC Analysis:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.
-
Data Analysis: Analyze the resulting thermogram to identify endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition). The onset temperature of the melting peak corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.
3.1.2. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[10] It is used to determine the thermal stability and decomposition profile of a compound.
Experimental Protocol for TGA Analysis:
-
Sample Preparation: Place 5-10 mg of this compound into a TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.
-
Data Analysis: Analyze the TGA curve to identify the temperature at which significant mass loss occurs, indicating decomposition.
The combined insights from DSC and TGA provide a comprehensive picture of the solid-state thermal behavior of the compound.
Caption: Experimental workflow for thermal analysis.
Solution Calorimetry: Quantifying Enthalpies of Solution
Solution calorimetry provides a direct measure of the enthalpy change upon dissolution of a substance in a solvent.[12] By measuring the enthalpies of solution for different polymorphic forms, their relative thermodynamic stabilities can be determined. The polymorph with the less endothermic (or more exothermic) enthalpy of solution is the more stable form at that temperature.[13]
Experimental Protocol for Solution Calorimetry:
-
Calorimeter Setup: Use an isothermal titration calorimeter (ITC) or a solution calorimeter.
-
Solvent: Choose a solvent in which the compound has adequate solubility.
-
Sample Preparation: Accurately weigh a small amount of the polymorph.
-
Measurement: Inject the sample into the solvent-filled calorimeter cell and measure the resulting heat change.
-
Data Analysis: Calculate the molar enthalpy of solution.
Solubility Studies: Assessing a Key Physicochemical Property
Solubility is a critical thermodynamic parameter that is directly influenced by the stability of the solid form.[14] The thermodynamically stable polymorph will have the lowest solubility.
Experimental Protocol for Equilibrium Solubility Measurement:
-
Sample Preparation: Add an excess of the solid to a known volume of a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
Sample Analysis: Filter the suspension to remove undissolved solid and analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC.
Computational Chemistry: A Predictive Tool for Thermodynamic Stability
In silico methods play an increasingly important role in predicting the thermodynamic stability of molecules.[15][16] Quantum mechanical calculations, particularly Density Functional Theory (DFT), can be used to calculate the relative energies of different tautomers and conformers in the gas phase and in solution.[17]
Computational Workflow for Tautomer Stability Prediction:
-
Structure Generation: Generate the 3D structures of all plausible tautomers of this compound.
-
Geometry Optimization: Optimize the geometry of each tautomer using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Frequency Calculations: Perform frequency calculations to confirm that the optimized structures correspond to energy minima and to obtain thermochemical data (enthalpy, entropy, and Gibbs free energy).
-
Solvent Effects: Incorporate the effects of a solvent using a continuum solvation model (e.g., Polarizable Continuum Model - PCM).
-
Relative Stability: Compare the Gibbs free energies of the different tautomers to predict their relative populations at equilibrium.
Data Synthesis and Interpretation
The true power of this comprehensive approach lies in the synthesis and interpretation of data from all the described techniques.
| Parameter | Experimental Technique(s) | Computational Method(s) | Significance for Thermodynamic Stability |
| Tautomeric Equilibrium | NMR, UV-Vis, X-ray Diffraction | DFT with PCM | Determines the predominant isomeric form in a given environment, impacting all other physicochemical properties. |
| Polymorphic Forms | DSC, X-ray Powder Diffraction | Crystal Structure Prediction | Identifies different solid-state packing arrangements, each with a unique thermodynamic stability. |
| Melting Point (Tm) | DSC | - | An indicator of crystal lattice energy; the highest melting polymorph is often the most stable at room temperature. |
| Enthalpy of Fusion (ΔHf) | DSC | - | Related to the energy required to break the crystal lattice; higher values often indicate greater stability. |
| Decomposition Temp. (Td) | TGA | - | A measure of the molecule's inherent thermal stability against chemical breakdown. |
| Enthalpy of Solution (ΔHsol) | Solution Calorimetry | - | Directly compares the relative energetic stability of different polymorphs in a given solvent. |
| Solubility | Equilibrium Solubility Assay | - | The least soluble polymorph is the most thermodynamically stable. |
| Relative Gibbs Free Energy | - | DFT | Predicts the relative stability of tautomers and conformers, guiding experimental efforts. |
Conclusion: A Roadmap to Thermodynamic Understanding
The thermodynamic stability of this compound is a multifaceted property governed by a delicate interplay of tautomerism, polymorphism, and intermolecular forces. A comprehensive characterization requires a multi-pronged approach that integrates experimental techniques with computational modeling. By systematically applying the workflows and protocols outlined in this guide, researchers and drug development professionals can gain a deep and actionable understanding of the thermodynamic landscape of this promising molecule. This knowledge is not only fundamental to ensuring the quality, safety, and efficacy of a potential drug product but also serves as a critical foundation for informed decision-making throughout the entire drug development lifecycle.
References
-
Polymorphism and its importance in pharmaceutical industry. (n.d.). Crystallography Class Notes. Retrieved from [Link]
-
S. M. V. T. E. S. C. S. A. G. F. S. J. M. A. C. S. A. S. C. C. M. S. J. A. S. (2009). Tautomer enumeration and stability prediction for virtual screening on large chemical databases. Journal of Chemical Information and Modeling, 49(1), 68–75. [Link]
-
S. M. V. T. E. S. C. S. A. G. F. S. J. M. A. C. S. A. S. C. C. M. S. J. A. S. (2009). Tautomer Enumeration and Stability Prediction for Virtual Screening on Large Chemical Databases. ACS Publications. [Link]
-
Enthalpy Changes in Solution | Calorimetry, Neutralisation & Displacement (A-Level). (n.d.). Revisions. Retrieved from [Link]
-
Tautomer Enumeration and Stability Prediction for Virtual Screening on Large Chemical Databases. (2009). Semantic Scholar. [Link]
-
Measuring Enthalpy Changes in Solution Using Calorimetry | Energetics. (2023, December 20). YouTube. [Link]
-
New light on tautomerism of purines and pyrimidines and its biological and genetic implications. (n.d.). Indian Academy of Sciences. [Link]
-
Taming Tautomerism in Organic Crystal Structure Prediction. (2025, May 19). American Chemical Society. [Link]
-
Solution Calorimetry. (2008, October 22). SERC (Carleton). [Link]
-
Solved The reactivity and stability of carboxylic acid. (2016, May 1). Chegg.com. [Link]
-
Keto-enol tautomerization of pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H, 6H, 8H)-tetraone. (n.d.). ResearchGate. [Link]
-
arXiv:2210.02977v1 [quant-ph] 6 Oct 2022. (2022, October 6). arXiv.org. [Link]
-
Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. (n.d.). IVT Network. [Link]
-
Compositional Polymorphism through Crystalline Solid Solutions and Its Interpretation for Thermodynamic Stability. (2025, December 12). ACS Publications. [Link]
-
Characterization of Pharmaceutical Polymorphs by Isothermal Calorimetry. (n.d.). PubMed. [Link]
-
Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (n.d.). MDPI. [Link]
-
Heat of Solution or Enthalpy of Solution Chemistry Tutorial. (n.d.). ausetute.com. [Link]
-
Webinar – Thermal Analysis of Organic Compounds. (n.d.). Mettler Toledo. [Link]
-
Experimental methods in the study of thermodynamic polymorph stability relationships. (n.d.). ResearchGate. [Link]
-
Thermodynamic Phase Behavior of API/Polymer Solid Dispersions. (2025, August 6). ResearchGate. [Link]
-
New light on tautomerism of purines and pyrimidines and its biological and genetic implications. (2025, August 9). ResearchGate. [Link]
-
Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (n.d.). National Pharmaceutical Regulatory Agency (NPRA), Malaysia. [Link]
-
Relative Stability of Carboxylic Acid Derivatives. (2022, April 18). YouTube. [Link]
-
API Thermodynamics. (n.d.). Pharma Innovation. [Link]
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). European Medicines Agency (EMA). [Link]
-
Carboxylic Acid Reactivity. (n.d.). MSU chemistry. [Link]
-
Direct measurement of pyrimidine C6-hydrate stability. (n.d.). PubMed. [Link]
-
2.8: Thermal Analysis. (2022, August 28). Chemistry LibreTexts. [Link]
-
Guidelines for Pharmaceutical Stability Study. (2012, October 8). Pharmaguideline. [Link]
-
Thermodynamics for the Stabilization of Amorphous Active Pharmaceutical Ingredients via Polymer-Based Formulations. (n.d.). TUHH Open Research. [Link]
-
Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). World Health Organization. [Link]
-
Stability Testing of Pharmaceutical Products. (2012, March 17). ResearchGate. [Link]
-
UNIT – I - CARBOXYLIC ACIDS AND THEIR DERIVATIVES - SCY1315. (n.d.). Sathyabama Institute of Science and Technology. [Link]
-
DSC vs TGA: A Simple Comparison Guide. (n.d.). ResolveMass Laboratories Inc. [Link]
-
Carboxyl Derivatives. (2023, January 22). Chemistry LibreTexts. [Link]
-
Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (n.d.). Lab Manager. [Link]
-
(A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)... (n.d.). ResearchGate. [Link]
-
Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
2-Amino-6-methylpyrimidin-4-one. (n.d.). PubChem. [Link]
-
Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. (n.d.). ResearchGate. [Link]
-
2-Amino-4-hydroxy-6-methylpyrimidine. (n.d.). NIST WebBook. [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021, October 15). ACS Publications. [Link]
-
Journal of Medicinal Chemistry. (n.d.). ACS Publications. [Link]
-
22.1: Keto-Enol Tautomerism. (2023, January 29). Chemistry LibreTexts. [Link]
-
22.2: Keto-Enol Tautomerism. (2024, July 30). Chemistry LibreTexts. [Link]
Sources
- 1. alfa-chemclinix.com [alfa-chemclinix.com]
- 2. fiveable.me [fiveable.me]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 8. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 9. mt.com [mt.com]
- 10. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Solution Calorimetry [serc.carleton.edu]
- 13. Characterization of pharmaceutical polymorphs by isothermal calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Tautomer enumeration and stability prediction for virtual screening on large chemical databases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. arxiv.org [arxiv.org]
Quantum Chemical Calculations for 2-Hydroxy-6-methylpyrimidine-4-carboxylic Acid: A Technical Guide
Introduction
2-Hydroxy-6-methylpyrimidine-4-carboxylic acid is a heterocyclic compound of significant interest due to its structural relation to biologically relevant pyrimidine derivatives.[1][2] The presence of multiple functional groups—a carboxylic acid, a hydroxyl group, and a methyl group on a pyrimidine ring—gives rise to a rich chemical landscape, including the potential for tautomerism and various intermolecular interactions.[1][3][4] Understanding the three-dimensional structure, electronic properties, and spectroscopic signatures of this molecule is crucial for applications in medicinal chemistry and materials science.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular properties of such systems.[5][6][7] These computational methods allow for the accurate prediction of geometries, vibrational frequencies, electronic spectra, and other key physicochemical parameters, providing insights that complement and guide experimental studies.[8][9]
This in-depth technical guide provides a comprehensive overview of the theoretical framework and practical steps for performing quantum chemical calculations on this compound. It is designed for researchers, scientists, and drug development professionals with an interest in applying computational chemistry to understand and predict the behavior of complex organic molecules.
Theoretical Framework: The Power of Density Functional Theory
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6] It has gained widespread popularity in chemistry and materials science due to its favorable balance between accuracy and computational cost.[8] The core idea of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction.
For a molecule like this compound, DFT calculations can provide valuable insights into:
-
Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms.
-
Tautomeric Stability: The relative energies of different tautomeric forms, which is particularly relevant for this molecule due to the hydroxyl group on the pyrimidine ring.[3][4][10][11]
-
Electronic Properties: The distribution of electrons, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding reactivity.
-
Spectroscopic Properties: Predictions of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra to aid in the interpretation of experimental data.[1][9][12][13][14]
-
Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy, which can be used to predict the spontaneity of reactions.
Computational Methodology: A Step-by-Step Protocol
The following protocol outlines the key steps for performing quantum chemical calculations on this compound.
Step 1: Molecular Structure Input and Tautomer Consideration
The initial step involves creating a three-dimensional model of the this compound molecule. This can be done using molecular building software. Crucially, one must consider the potential for tautomerism. For this molecule, at least two prominent tautomers are expected: the hydroxy form and the keto form (2,3-dihydro-6-methyl-2-oxopyrimidine-4-carboxylic acid).[1][3][4] It is essential to build and calculate both tautomers to determine their relative stabilities.
Table 1: Key Tautomers of this compound
| Tautomer Name | Key Structural Feature |
| Hydroxy Form | -OH group at position 2 |
| Keto Form | C=O group at position 2 and an H at N1 or N3 |
Step 2: Geometry Optimization
The initial molecular structures are then subjected to geometry optimization. This process uses an algorithm to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.
-
Choice of Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, offering a good balance of accuracy and computational efficiency.[5][9]
-
Choice of Basis Set: A basis set is a set of mathematical functions used to describe the shape of the electron orbitals. The 6-311++G(d,p) basis set is a robust choice for this type of molecule, as it includes polarization functions (d,p) to describe the shape of electron clouds around atoms and diffuse functions (++) to accurately model lone pairs and anions.
Step 3: Vibrational Frequency Analysis
Following a successful geometry optimization, a vibrational frequency calculation should be performed at the same level of theory. This serves two primary purposes:
-
Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.
-
Prediction of Spectroscopic Data: The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule.[9][13] These theoretical spectra can be invaluable for interpreting experimental results.
Step 4: Calculation of Molecular Properties
Once the optimized geometries are obtained, a variety of molecular properties can be calculated.
-
Electronic Properties: The energies of the HOMO and LUMO are calculated to determine the electronic band gap. A smaller band gap generally indicates a more easily excitable molecule and potentially higher reactivity.
-
Spectroscopic Properties: In addition to IR and Raman spectra, NMR chemical shifts can be calculated to aid in the structural elucidation of the molecule.[14]
-
Thermodynamic Analysis: The Gibbs free energy of each tautomer can be calculated to determine their relative populations at a given temperature.[5]
Below is a Graphviz diagram illustrating the computational workflow:
Caption: Tautomeric equilibrium between the hydroxy and keto forms of this compound.
Conclusion
Quantum chemical calculations, particularly using DFT methods, provide a powerful and insightful approach to understanding the structure, stability, and properties of this compound. By following a systematic computational protocol, researchers can gain a detailed understanding of the molecule's tautomeric preferences, electronic structure, and spectroscopic signatures. This knowledge is invaluable for guiding synthetic efforts, interpreting experimental data, and ultimately, for the rational design of new molecules with desired properties in the fields of drug discovery and materials science. The methodologies outlined in this guide, grounded in established scientific literature, offer a robust framework for such computational investigations.
References
-
Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. (n.d.). Retrieved from [Link]
-
Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. (2013). The Journal of Chemical Physics. Retrieved from [Link]
-
Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. (2013). The Journal of Chemical Physics. Retrieved from [Link]
-
Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. (2019). Journal of Chemical Information and Modeling. Retrieved from [Link]
-
DFT calculation of core-electron binding energies of pyrimidine and purine bases. (n.d.). UBC Chemistry. Retrieved from [Link]
-
Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. (2023). ResearchGate. Retrieved from [Link]
-
Assessing the Conformational Equilibrium of Carboxylic Acid via Quantum Mechanical and Molecular Dynamics Studies on Acetic Acid. (2019). ACS Publications. Retrieved from [Link]
-
Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. (2023). PubMed Central. Retrieved from [Link]
-
Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies. (2023). PubMed. Retrieved from [Link]
-
Carboxylic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
Infrared study of some 2-substituted-6-hydroxy-4-pyrimidine carboxylic acids. Correlation with MO-calculations. (n.d.). ResearchGate. Retrieved from [Link]
-
From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. (2013). PubMed. Retrieved from [Link]
-
Quantum Chemistry Calculations for Metabolomics: Focus Review. (n.d.). PubMed Central. Retrieved from [Link]
-
Taming Tautomerism in Organic Crystal Structure Prediction. (n.d.). ChemRxiv. Retrieved from [Link]
-
Molecular and vibrational structure of 2-mercapto pyrimidine and 2,4-diamino-6-hydroxy-5-nitroso pyrimidine: FT-IR, FT-Raman and quantum chemical calculations. (2006). Sci-Hub. Retrieved from [Link]
-
2-Amino-6-methylpyrimidin-4-one. (n.d.). PubChem. Retrieved from [Link]
-
Spectroscopic and Molecular Docking Studies of a Novel Biologically Active Heterocyclic Compound 2-Chloro-6-Methoxypyridine-4-Carboxylic Acid by Quantum Computational Method. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. (n.d.). SciSpace. Retrieved from [Link]
-
Taming Tautomerism in Organic Crystal Structure Prediction. (2021). ChemRxiv. Retrieved from [Link]
-
Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. (n.d.). Impactfactor. Retrieved from [Link]
-
Role of tautomerism in RNA biochemistry. (2014). MIT Open Access Articles. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-アミノ-4-ヒドロキシ-6-メチルピリミジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. DFT calculation of core-electron binding energies of pyrimidine and purine bases | UBC Chemistry [chem.ubc.ca]
- 7. researchgate.net [researchgate.net]
- 8. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sci-Hub. Molecular and vibrational structure of 2-mercapto pyrimidine and 2,4-diamino-6-hydroxy-5-nitroso pyrimidine: FT-IR, FT-Raman and quantum chemical calculations / Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2006 [sci-hub.st]
- 10. chemrxiv.org [chemrxiv.org]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Leveraging 2-Hydroxy-6-methylpyrimidine-4-carboxylic Acid in Modern Organic Synthesis
Introduction: The Strategic Value of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents.[1] Its prevalence stems from its ability to engage in diverse biological interactions, often serving as a bioisostere for other heterocyclic systems. Within this important class of molecules, 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid stands out as a versatile and highly functionalized building block. Its strategic arrangement of a carboxylic acid, a hydroxyl group (which exists in tautomeric equilibrium with the keto form), and a methyl group on the pyrimidine ring offers multiple points for chemical modification. This allows for the systematic exploration of chemical space in the design of novel bioactive compounds, including potential antiviral and anticancer agents.[2] This guide provides detailed protocols and insights into the practical application of this valuable intermediate in key organic transformations.
Core Synthetic Transformations
This compound is a robust starting material for a variety of synthetic transformations. The presence of the carboxylic acid functionality allows for the facile construction of amides and esters, two of the most prevalent functional groups in pharmaceuticals. Furthermore, the pyrimidine ring itself can be subject to further derivatization, and the carboxylic acid can be removed via decarboxylation to yield the corresponding pyrimidinol.
Application 1: Amide Bond Formation - Synthesizing Pyrimidine-4-Carboxamides
The amide bond is a critical linkage in a vast array of biologically active molecules. The conversion of this compound to its corresponding amides allows for the introduction of diverse substituents, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties. A common and effective method for this transformation is the use of coupling reagents that activate the carboxylic acid for nucleophilic attack by an amine.
Causality in Experimental Design: Choosing the Right Coupling Strategy
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. To overcome this, coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their efficacy and the water-soluble nature of the urea byproduct, which simplifies purification.[2] The addition of 1-Hydroxybenzotriazole (HOBt) is a common practice to suppress side reactions and minimize racemization in the case of chiral amines. 4-Dimethylaminopyridine (DMAP) can be used as a catalyst to accelerate the reaction.[2]
Workflow for Amide Coupling
Caption: A generalized workflow for the synthesis of pyrimidine-4-carboxamides.
Protocol: Synthesis of N-Aryl-2-hydroxy-6-methylpyrimidine-4-carboxamide
This protocol describes a general procedure for the coupling of this compound with an aniline derivative.
Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 154.13 | 1.0 | 1.0 |
| Aniline Derivative | - | 1.1 | 1.1 |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 191.70 | 1.2 | 1.2 |
| HOBt (1-Hydroxybenzotriazole) | 135.12 | 1.2 | 1.2 |
| DMAP (4-Dimethylaminopyridine) | 122.17 | 0.1 | 0.1 |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 2.0 | 2.0 |
| Anhydrous DMF (N,N-Dimethylformamide) | - | - | - |
| Ethyl Acetate | - | - | - |
| Saturated aq. NaHCO₃ | - | - | - |
| Brine | - | - | - |
| Anhydrous Na₂SO₄ | - | - | - |
Procedure
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 eq.).
-
Dissolve the acid in anhydrous DMF (5-10 mL).
-
Add the aniline derivative (1.1 mmol, 1.1 eq.), followed by DIPEA (2.0 mmol, 2.0 eq.).
-
In a separate vial, dissolve EDC (1.2 mmol, 1.2 eq.), HOBt (1.2 mmol, 1.2 eq.), and DMAP (0.1 mmol, 0.1 eq.) in a minimal amount of anhydrous DMF.
-
Add the solution of coupling reagents to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the desired N-aryl-2-hydroxy-6-methylpyrimidine-4-carboxamide.
Application 2: Esterification - Accessing Pyrimidine-4-carboxylates
Ester derivatives of this compound are valuable intermediates for further synthetic manipulations. For instance, they can undergo nucleophilic substitution reactions or serve as precursors for the synthesis of more complex heterocyclic systems.
Causality in Experimental Design: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[3] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[3] The reaction is an equilibrium process, and to drive it towards the ester product, it is common to use the alcohol as the solvent (in large excess) or to remove the water that is formed during the reaction.
Reaction Mechanism: Acid-Catalyzed Esterification
Caption: The mechanism of Fischer-Speier esterification.
Protocol: Synthesis of Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate
This protocol outlines the synthesis of the methyl ester of this compound.
Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 154.13 | 1.0 | 1.0 |
| Methanol | 32.04 | Excess | - |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | Catalytic | - |
| Saturated aq. NaHCO₃ | - | - | - |
| Diethyl Ether | - | - | - |
| Brine | - | - | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure
-
Suspend this compound (1.0 mmol, 1.0 eq.) in methanol (10-20 mL) in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate (30 mL) and carefully add saturated aqueous NaHCO₃ to neutralize the remaining acid.
-
Separate the organic layer and wash it with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate.
-
If necessary, purify the product by recrystallization or column chromatography.
Application 3: Decarboxylation - Accessing the 6-Methylpyrimidin-2-ol Core
Decarboxylation, the removal of a carboxyl group as carbon dioxide, can be a useful transformation to access the core pyrimidine scaffold without the C4-substituent. This can be a strategic step in a multi-step synthesis where the carboxylic acid was initially required for directing purposes or as a synthetic handle.
Causality in Experimental Design: Thermal Decarboxylation
While many decarboxylation reactions require harsh conditions, heteroaromatic carboxylic acids can sometimes undergo decarboxylation upon heating, often in the presence of a high-boiling point solvent and sometimes with a copper catalyst. The exact conditions can be substrate-dependent.
Protocol: Decarboxylation to 6-Methylpyrimidin-2-ol
This is a general protocol for the thermal decarboxylation of this compound.
Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) |
| This compound | 154.13 | 1.0 |
| High-boiling point solvent (e.g., Dowtherm A) | - | - |
Procedure
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet, place this compound (1.0 mmol).
-
Add a high-boiling point solvent such as Dowtherm A (5-10 mL).
-
Heat the mixture to a high temperature (typically >200 °C) and monitor the reaction for the evolution of CO₂.
-
Maintain the temperature until the gas evolution ceases and TLC/LC-MS analysis confirms the disappearance of the starting material.
-
Cool the reaction mixture to room temperature.
-
The product, 6-methylpyrimidin-2-ol, may precipitate upon cooling and can be isolated by filtration. Alternatively, the product can be purified by distillation under reduced pressure or by chromatography.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical modifications, making it an ideal starting material for the synthesis of diverse compound libraries for drug discovery and development. The protocols outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize this important intermediate in their synthetic endeavors. As with any chemical reaction, optimization of the reaction conditions may be necessary for specific substrates to achieve the best results.
References
- Nakashima, T., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(35), 4555-4558.
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]
- Jain, K., et al. (2014). A review on pyrimidine and its derivatives with their diverse biological activities. International Journal of Pharmaceutical Sciences and Research, 5(5), 1646.
- Foster, H. M., & Snyder, H. R. (1951). 4-Methyl-6-hydroxypyrimidine. Organic Syntheses, 31, 70.
- CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents. (n.d.).
-
Pyrimidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449-1470.
- Barton, D. H. R., & McCombie, S. W. (1975). A new method for the deoxygenation of secondary alcohols. Journal of the Chemical Society, Perkin Transactions 1, (16), 1574-1585.
-
Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi - Impactfactor. (n.d.). Retrieved from [Link]
-
Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity - ResearchGate. (2021). Retrieved from [Link]
-
Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid. (n.d.). Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note and Protocol: Synthesis of 2-Hydroxy-6-methylpyrimidine-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. Pyrimidine derivatives are of significant interest due to their presence in nucleic acids and their broad range of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] This protocol details a robust and efficient synthetic route, explains the chemical principles behind the experimental choices, and offers insights into potential challenges and optimization strategies. The synthesis is based on a modified Biginelli-type cyclocondensation reaction, followed by hydrolysis and aromatization.
Introduction
The pyrimidine nucleus is a fundamental building block in numerous biologically active molecules.[1] The this compound core, in particular, serves as a versatile intermediate for the development of novel therapeutic agents. The presence of the carboxylic acid moiety at the 4-position and the hydroxyl group at the 2-position (often existing in its tautomeric keto form as 6-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid) provides key handles for further chemical modifications and structure-activity relationship (SAR) studies. This application note presents a detailed protocol for the synthesis of this important scaffold, designed to be accessible to researchers with a solid background in organic synthesis.
Overall Synthetic Scheme
The synthesis of this compound is proposed to proceed via a three-step sequence, beginning with a cyclocondensation reaction to form a dihydropyrimidine intermediate, followed by ester hydrolysis and subsequent aromatization.
Caption: Proposed synthetic workflow for this compound.
Part 1: Synthesis of the Dihydropyrimidine Intermediate
The initial step involves a Biginelli-type reaction, a well-established multicomponent reaction for the synthesis of dihydropyrimidinones.[3][4] In this modified approach, we utilize diethyl oxalacetate as the β-dicarbonyl component to introduce the necessary precursor for the 4-carboxylic acid group.
Reaction Mechanism
The reaction is believed to proceed through an acid-catalyzed condensation mechanism. The key steps involve the formation of an N-acyliminium ion from the reaction of urea with one of the carbonyl groups of diethyl oxalacetate, followed by the nucleophilic attack of the enol of the β-ketoester. Subsequent cyclization and dehydration yield the dihydropyrimidine ring.
Sources
- 1. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03969E [pubs.rsc.org]
- 2. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols: 2-Hydroxy-6-methylpyrimidine-4-carboxylic Acid in Medicinal Chemistry
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems.[1] This inherent biocompatibility, coupled with its versatile chemical reactivity, makes the pyrimidine scaffold a privileged structure in the design of novel therapeutic agents.[1][2] 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid, also known as 6-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid, is a functionalized pyrimidine derivative that holds significant promise as a versatile building block in drug discovery programs.[3][4]
The strategic placement of a hydroxyl (or its tautomeric oxo form), a methyl group, and a carboxylic acid on the pyrimidine ring provides multiple points for chemical modification and interaction with biological targets. The carboxylic acid moiety, in particular, is a key functional group in many drugs, capable of forming strong interactions with protein residues.[5] However, it can also present challenges in terms of metabolic stability and membrane permeability, leading medicinal chemists to explore bioisosteric replacements.[5] This document provides a comprehensive guide to the application of this compound in medicinal chemistry, including synthetic protocols, potential therapeutic applications, and strategies for lead optimization.
Physicochemical Properties
A thorough understanding of a molecule's physicochemical properties is fundamental to its application in drug design.
| Property | Value | Source |
| CAS Number | 89640-83-5 | [4] |
| Molecular Formula | C₆H₆N₂O₃ | [6] |
| Molecular Weight | 154.13 g/mol | [6] |
| Physical Form | Solid | [4] |
| Boiling Point | 301.03 °C | [6] |
| Flash Point | 136 °C | [7] |
Synthesis of the Pyrimidine Scaffold
Conceptual Synthetic Pathway
The following diagram illustrates a likely synthetic route, drawing parallels from the synthesis of related pyrimidine structures.
Caption: Conceptual synthetic pathway for this compound.
Protocol: Synthesis of a Related Scaffold: 2-Amino-4-hydroxy-6-methylpyrimidine
To provide a practical experimental framework, the following protocol details the synthesis of the closely related compound, 2-amino-4-hydroxy-6-methylpyrimidine, which can be adapted for the synthesis of the title compound.[8]
Materials:
-
Guanidine hydrochloride
-
Sodium ethoxide solution in ethanol
-
Ethyl acetoacetate
-
Ethanol
-
Dilute hydrochloric acid
-
Cold water
Procedure:
-
Preparation of Free Guanidine: To a solution of sodium ethoxide in ethanol, add guanidine hydrochloride. Stir the mixture to facilitate the formation of free guanidine. The sodium chloride byproduct will precipitate.
-
Condensation Reaction: Slowly add ethyl acetoacetate to the reaction mixture containing free guanidine.
-
Reflux: Heat the mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with dilute hydrochloric acid. The crude product should precipitate out of the solution.
-
Isolation and Purification: Filter the precipitated crude product and wash it with cold water. For further purification, recrystallize the solid from hot water or ethanol to obtain pure 2-amino-4-hydroxy-6-methylpyrimidine.[8]
Rationale for Experimental Choices:
-
Base Catalyst: Sodium ethoxide is a strong base that deprotonates the active methylene group of ethyl acetoacetate, facilitating its condensation with guanidine.
-
Solvent: Ethanol is a suitable solvent for the reactants and allows for heating to reflux temperature to drive the reaction to completion.
-
Neutralization: Acidification of the reaction mixture protonates the pyrimidine ring and any unreacted base, allowing for the precipitation of the less soluble product.
-
Recrystallization: This is a standard purification technique for solid organic compounds, which removes impurities by exploiting differences in solubility.
Medicinal Chemistry Applications: A Scaffold for Enzyme Inhibitors
The structural features of this compound make it an attractive scaffold for the design of various enzyme inhibitors. The pyrimidine ring can serve as a core to which different pharmacophoric groups are attached, while the carboxylic acid can act as a key recognition element, forming hydrogen bonds or ionic interactions with active site residues.
Potential as Xanthine Oxidase Inhibitors
Derivatives of pyrimidine-4-carboxylic acids have shown promise as potent xanthine oxidase (XO) inhibitors.[9] XO is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. A study on 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives revealed that these compounds exhibit submicromolar inhibitory potency against XO, with some acting as mixed-type inhibitors.[9]
Workflow for Designing Novel XO Inhibitors:
Caption: Workflow for the design of novel xanthine oxidase inhibitors.
Potential as Kinase Inhibitors
The pyrimidine scaffold is a well-established core in the design of kinase inhibitors, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors used in cancer therapy.[10] The 2-amino-pyrimidine core is a common feature in many approved kinase inhibitors. While the title compound has a 2-hydroxy group, it can be chemically modified to a 2-amino group or other functionalities to target the ATP-binding site of kinases.
Protocol: General Procedure for Amidation of the Carboxylic Acid
To expand the chemical diversity of the scaffold, the carboxylic acid can be converted to an amide. This is a common strategy to improve cell permeability and introduce new points of interaction with the target protein.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a coupling agent like HATU
-
Desired amine (R-NH₂)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
Procedure (using a coupling agent):
-
Activation: Dissolve this compound in anhydrous DMF. Add the coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amide Formation: To the activated carboxylic acid solution, add the desired amine (1.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Conclusion and Future Directions
This compound represents a valuable and versatile starting material for the development of novel therapeutic agents. Its functionalized pyrimidine core provides a robust platform for the synthesis of diverse chemical libraries targeting a wide range of biological targets, including enzymes like xanthine oxidase and various kinases. The synthetic protocols and medicinal chemistry strategies outlined in this document, though in part extrapolated from related structures due to a scarcity of direct literature, provide a solid foundation for researchers and drug development professionals to explore the full potential of this promising scaffold. Future research should focus on the development of a direct and high-yielding synthesis of the title compound and the exploration of its derivatives against a broader panel of biological targets to uncover new therapeutic opportunities.
References
- CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google P
-
Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity - ResearchGate. [Link]
-
(PDF) Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity - ResearchGate. [Link]
- CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google P
-
2-methyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid - ChemBK. [Link]
-
Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed. [Link]
-
Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PubMed Central. [Link]
-
6-Isobutyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic Acid - Pharmaffiliates. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed. [Link]
-
2,4-Dihydroxy-6-methylpyrimidine-5-carboxylic acid | C6H6N2O4 | CID 327176 - PubChem. [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. [Link]
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 89640-83-5 [sigmaaldrich.com]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. chembk.com [chembk.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Precursor: 2-Hydroxy-6-methylpyrimidine-4-carboxylic Acid in Pharmaceutical Synthesis
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its recurrent appearance in a multitude of biologically active compounds.[1][2] Its structural resemblance to the nucleobases of DNA and RNA allows it to effectively interact with a wide array of biological targets.[2] Within this important class of heterocycles, 2-hydroxy-6-methylpyrimidine-4-carboxylic acid (also known as 6-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid) represents a particularly valuable, yet underexplored, starting material for the synthesis of novel pharmaceutical agents. Its bifunctional nature, featuring a reactive carboxylic acid handle and a modifiable pyrimidine core, offers a strategic entry point for creating diverse chemical libraries for drug screening.
This guide provides a detailed exploration of the potential of this compound as a precursor for pharmaceutical compounds. We will delve into proposed synthetic pathways for generating molecules with potential therapeutic applications, supported by detailed, field-proven protocols for key chemical transformations.
Chemical Properties and Reactivity
This compound is a stable, solid compound. The key to its utility lies in the reactivity of its two primary functional groups: the carboxylic acid at the C4 position and the pyrimidine ring itself.
| Property | Value |
| Molecular Formula | C₆H₆N₂O₃ |
| Molecular Weight | 154.13 g/mol |
| Physical Form | Solid |
| CAS Number | 89640-83-5 |
The carboxylic acid group can readily undergo standard transformations such as esterification and amidation, providing a straightforward method for introducing a wide variety of substituents to explore structure-activity relationships (SAR). The pyrimidine core, while relatively stable, can be subjected to further modifications, although this guide will focus on leveraging the carboxylic acid moiety.
Strategic Application in the Synthesis of Bioactive Molecules
While direct synthesis of a marketed drug from this specific precursor is not extensively documented in publicly available literature, its structural motifs are present in numerous bioactive compounds. By analyzing the synthesis of related pyrimidine-based drugs, we can logically project the application of this compound in the development of novel therapeutics, particularly in the areas of oncology and metabolic diseases.
Proposed Application I: Synthesis of Novel Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[1] Many kinase inhibitors feature a heterocyclic core that mimics the purine ring of ATP, enabling competitive binding at the enzyme's active site.[2] The pyrimidine scaffold is ideal for this purpose. The general strategy involves coupling the pyrimidine core to various amine-containing fragments via an amide bond, a common feature in many kinase inhibitors.
The diagram below illustrates a proposed workflow for utilizing this compound in a kinase inhibitor discovery program.
Caption: Proposed workflow for kinase inhibitor discovery.
Protocol 1: General Procedure for the Synthesis of Amide Derivatives
This protocol details the formation of an amide bond between this compound and a primary or secondary amine using a standard peptide coupling agent.
Rationale: The use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) system is a well-established and highly efficient method for amide bond formation.[3] These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. The reaction proceeds under mild conditions, which helps to preserve the integrity of other functional groups in the molecules. The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial to neutralize the acid formed during the reaction, driving the equilibrium towards the product.
Materials:
-
This compound
-
Amine of interest (primary or secondary)
-
HATU or EDC and HOBt
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine of interest (1.1 eq) and DIPEA (2.5 eq).
-
Coupling Agent Addition: Add HATU (1.2 eq) to the stirred solution at room temperature. If using EDC/HOBt, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure amide derivative.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively dissolves the reactants. |
| Temperature | Room Temperature | Mild conditions prevent degradation of reactants and products. |
| Base | DIPEA | A non-nucleophilic base to neutralize acidic byproducts without competing in the reaction. |
| Coupling Agent | HATU or EDC/HOBt | Efficiently activates the carboxylic acid for amidation.[3] |
Proposed Application II: Synthesis of Potential PPARγ Agonists
Peroxisome proliferator-activated receptor gamma (PPARγ) is a key regulator of glucose and lipid metabolism, making it an important target for anti-diabetic drugs.[4] Dihydropyrimidinone derivatives have been identified as promising PPARγ agonists. By modifying the carboxylic acid group of our precursor into various esters, it is possible to generate compounds that can be evaluated for their PPARγ activity.
The diagram below outlines a synthetic approach to ester derivatives for screening as potential PPARγ agonists.
Caption: Synthetic workflow for potential PPARγ agonists.
Protocol 2: Fischer Esterification for the Synthesis of Methyl/Ethyl Esters
This protocol describes a classic and cost-effective method for converting the carboxylic acid to its corresponding methyl or ethyl ester.
Rationale: Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5] Using the alcohol as the solvent (a large excess) drives the equilibrium towards the formation of the ester. A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by the alcohol.[5] This method is particularly well-suited for large-scale synthesis due to the low cost of the reagents.
Materials:
-
This compound
-
Anhydrous methanol or ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser, magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: Suspend this compound (1.0 eq) in anhydrous methanol or ethanol (acting as both reactant and solvent).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-24 hours. Monitor the reaction by TLC.
-
Neutralization and Extraction: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃. Extract the product with ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the pure ester.
| Parameter | Condition | Rationale |
| Reactant/Solvent | Anhydrous Methanol/Ethanol | Using the alcohol in large excess shifts the reaction equilibrium towards the product.[5] |
| Catalyst | Concentrated H₂SO₄ | Protonates the carbonyl oxygen, activating the carboxylic acid.[5] |
| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
Conclusion and Future Perspectives
This compound is a promising and versatile precursor for the synthesis of a wide range of potentially bioactive molecules. The protocols detailed in this guide for amidation and esterification provide robust and reproducible methods for generating diverse chemical libraries. These libraries can then be screened against various biological targets, such as protein kinases and nuclear receptors, to identify novel hit compounds. The strategic functionalization of this pyrimidine scaffold opens up numerous avenues for the development of next-generation therapeutics for a variety of diseases. Further exploration of this precursor in medicinal chemistry programs is highly warranted.
References
- BenchChem. (2025). Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors: Application Notes & Protocols. BenchChem Scientific.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
- Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).
- Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARγ activators.
- Synthesis of Kinase Inhibitors Using Pyrimidine Building Blocks: Applic
-
US8796269B2 - Crystalline 2-(3,5-Bis(trifluoromethyl)phenyl)-N-(4-(4-fluoro-2-methylphenyl)-6-((7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c]oxazin-8(1H). Google Patents.
- US12059409B1 - Pharmaceutical composition for modified release.
- Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. PMC - NIH.
- Synthesis, characterization and biological profile of some new dihydropyrimidinone deriv
- Cyclobutyl dihydroquinoline sulfonamide compounds - P
- Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activ
- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm
- Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. BenchChem.
- Liquid pharmaceutical composition for the delivery of active ingredients - P
- A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- A Review about Regulatory Status and Recent Patents of Pharmaceutical Co-Crystals. NIH.
- Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity.
- 2,4-Dihydroxy-6-methylpyrimidine-5-carboxylic acid | C6H6N2O4 | CID 327176. PubChem.
- Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor.
- Plant-Derivatives Small Molecules with Antibacterial Activity. MDPI.
- Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosph
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC - NIH.
- Optimized reaction conditions for amide bond formation in DNA-encoded combin
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US8796269B2 - Crystalline 2-(3,5-Bis(trifluoromethyl)phenyl)-N-(4-(4-fluoro-2-methylphenyl)-6-((7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][1,4]oxazin-8(1H)-yl)pyridin-3-yl)-N,2-dimethyl-propanamide of the formula (I), their use in therapy, and process for the preparation of the same - Google Patents [patents.google.com]
Application Notes and Protocols for Enzymatic Inhibition Assays Using 2-Hydroxy-6-methylpyrimidine-4-carboxylic Acid Derivatives
Introduction: The Versatility of Pyrimidine Scaffolds in Drug Discovery
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] As vital constituents of cellular structures, pyrimidine derivatives can readily interact with various biological targets, including enzymes and nucleic acids.[1] This inherent bio-compatibility, coupled with synthetic tractability, has made the pyrimidine scaffold a privileged motif in the development of therapeutic agents for a range of diseases, including cancer, as well as viral and bacterial infections.[3][4] The 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid scaffold, in particular, presents a unique pharmacophore with potential for specific enzyme interactions, making it a compelling candidate for novel inhibitor development.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust enzymatic inhibition assays for derivatives of this compound. We will delve into the rationale behind experimental design, provide detailed step-by-step protocols for relevant enzyme targets, and outline the necessary data analysis to characterize the inhibitory potential of these compounds.
Conceptual Framework: Targeting Pyrimidine-Metabolizing Enzymes
Given the structural similarity of this compound derivatives to endogenous pyrimidines, a logical starting point for inhibitor screening is enzymes involved in pyrimidine and purine metabolism. Two such enzymes of high therapeutic relevance are Dihydroorotate Dehydrogenase (DHODH) and Xanthine Oxidase (XO).
-
Dihydroorotate Dehydrogenase (DHODH): A key enzyme in the de novo pyrimidine biosynthesis pathway, DHODH is a validated target for anticancer and anti-inflammatory drugs.[5][6] Inhibition of DHODH depletes the pyrimidine pool necessary for DNA and RNA synthesis, thereby arresting the proliferation of rapidly dividing cells like cancer cells.[7][8]
-
Xanthine Oxidase (XO): This enzyme plays a crucial role in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[9] Elevated XO activity leads to hyperuricemia, a precursor to gout.[9] Therefore, XO inhibitors are a mainstay in the treatment of this condition.[10]
The following sections will provide detailed protocols for assessing the inhibitory activity of this compound derivatives against these two representative enzymes.
Experimental Design and Workflow
A systematic approach is crucial for the successful evaluation of enzyme inhibitors. The general workflow involves a primary screen to identify "hit" compounds, followed by secondary assays to confirm their activity and elucidate their mechanism of action.
Caption: General workflow for screening and characterizing enzyme inhibitors.
Protocol 1: Spectrophotometric Assay for Dihydroorotate Dehydrogenase (DHODH) Inhibition
This protocol describes a continuous spectrophotometric assay to determine the inhibitory potential of test compounds against human DHODH. The assay monitors the reduction of a chromogenic substrate, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.[2]
Materials and Reagents:
-
Recombinant human DHODH (a truncated form is recommended for better solubility)
-
This compound derivatives (dissolved in DMSO)
-
Dihydroorotate (DHO)
-
Decylubiquinone (Coenzyme Q analog)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 600 nm
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compounds in DMSO.
-
Prepare a working solution of recombinant human DHODH in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.
-
Prepare a substrate solution containing 500 µM DHO and 200 µM DCIP in assay buffer.
-
Prepare a 100 µM solution of decylubiquinone in assay buffer.
-
-
Assay Setup (96-well plate):
-
Test Wells: Add 2 µL of serially diluted test compounds to the wells.
-
Vehicle Control Wells: Add 2 µL of DMSO.
-
Positive Control Wells: Add 2 µL of a known DHODH inhibitor (e.g., Brequinar) at a concentration known to cause complete inhibition.
-
Add 98 µL of the diluted recombinant human DHODH solution to all wells.
-
Pre-incubate the plate for 15-30 minutes at 25°C to allow for inhibitor binding to the enzyme.[2]
-
-
Reaction Initiation and Measurement:
-
Add 50 µL of the decylubiquinone solution to each well.
-
Initiate the enzymatic reaction by adding 50 µL of the DHO/DCIP substrate solution to each well.
-
Immediately begin measuring the decrease in absorbance at 600 nm every 30 seconds for 10 minutes at 25°C using a microplate reader.
-
Data Analysis:
-
Calculate the Reaction Rate (V): Determine the initial rate of the reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percentage Inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where V_control is the reaction rate in the presence of DMSO and V_inhibitor is the rate in the presence of the test compound.
-
Determine IC50 Value: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[11][12]
| Compound | IC50 (µM) |
| Derivative A | 5.2 |
| Derivative B | 12.8 |
| Derivative C | > 50 |
| Brequinar (Control) | 0.015 |
| Caption: Example data table for DHODH inhibition. |
Protocol 2: Spectrophotometric Assay for Xanthine Oxidase (XO) Inhibition
This protocol details a continuous spectrophotometric assay for measuring XO activity by monitoring the formation of uric acid from xanthine. Uric acid has a characteristic absorbance maximum around 295 nm.[9][13]
Materials and Reagents:
-
Xanthine Oxidase (from bovine milk or microbial source)
-
This compound derivatives (dissolved in DMSO)
-
Xanthine
-
Potassium Phosphate Buffer (50 mM, pH 7.5)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 295 nm
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compounds in DMSO.
-
Prepare a working solution of Xanthine Oxidase in potassium phosphate buffer. The final concentration should be optimized to yield a linear rate of uric acid production for at least 5-10 minutes.
-
Prepare a 150 µM solution of xanthine in the same buffer.
-
-
Assay Setup (96-well plate):
-
Test Wells: Add 2 µL of serially diluted test compounds.
-
Vehicle Control Wells: Add 2 µL of DMSO.
-
Positive Control Wells: Add 2 µL of a known XO inhibitor (e.g., Allopurinol) at a concentration that gives >90% inhibition.
-
Add 148 µL of potassium phosphate buffer to each well.
-
Add 25 µL of the Xanthine Oxidase working solution to each well.
-
Pre-incubate the plate at 25°C for 15 minutes.[14]
-
-
Reaction Initiation and Measurement:
-
Start the reaction by adding 25 µL of the xanthine substrate solution to each well.
-
Immediately begin measuring the increase in absorbance at 295 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
Data Analysis:
The data analysis for XO inhibition follows the same principles as for DHODH inhibition. Calculate the reaction rate, percentage inhibition, and determine the IC50 value using non-linear regression.
| Compound | IC50 (µM) |
| Derivative X | 8.7 |
| Derivative Y | 25.1 |
| Derivative Z | 3.4 |
| Allopurinol (Control) | 2.1 |
| Caption: Example data table for Xanthine Oxidase inhibition. |
Protocol 3: Luminescent Kinase Inhibition Assay
Should the this compound derivatives be investigated as kinase inhibitors, a luminescent assay format offers high sensitivity and is well-suited for high-throughput screening. The ADP-Glo™ Kinase Assay is a common example that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[15][16]
Principle of the Assay:
This is an endpoint assay performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.
Caption: Principle of the ADP-Glo™ Luminescent Kinase Assay.
Materials and Reagents:
-
Kinase of interest (e.g., a specific tyrosine or serine/threonine kinase)
-
Specific peptide or protein substrate for the kinase
-
This compound derivatives (dissolved in DMSO)
-
ATP
-
Kinase Assay Buffer (specific to the kinase)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well microplates
-
Luminometer
Step-by-Step Protocol:
-
Kinase Reaction Setup:
-
In a 96-well plate, set up the kinase reaction in a small volume (e.g., 5 µL).
-
Test Wells: Add kinase, substrate, ATP, and the test compound at various concentrations.
-
No Inhibitor Control: Add kinase, substrate, and ATP with DMSO.
-
No Enzyme Control: Add substrate and ATP with DMSO (background).
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add an equal volume (5 µL) of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
-
Signal Generation and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate Net Luminescence: Subtract the average luminescence of the "No Enzyme Control" from all other readings.
-
Calculate Percentage Inhibition: % Inhibition = 100 - [ (Luminescence_inhibitor / Luminescence_no_inhibitor) x 100 ]
-
Determine IC50 Value: Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model.
Mechanism of Action Studies: The Lineweaver-Burk Plot
Once an inhibitor's potency (IC50) has been determined, it is crucial to understand its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This can be achieved by measuring the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of the inhibitor. The data are then plotted as a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[S]).[3][4][17]
Caption: Interpreting Lineweaver-Burk plots for different inhibition types.
The pattern of the lines on the Lineweaver-Burk plot reveals the mechanism of inhibition.[18][19] While historically significant, it's important to note that non-linear regression is now the preferred method for accurately determining kinetic parameters due to the error distortion inherent in the double reciprocal plot.[4]
Conclusion and Future Directions
The protocols outlined in this application note provide a robust starting point for the characterization of this compound derivatives as potential enzyme inhibitors. By targeting enzymes central to metabolic pathways, such as DHODH and Xanthine Oxidase, researchers can efficiently screen and identify promising lead compounds. Subsequent determination of IC50 values and elucidation of the mechanism of action are critical steps in the drug discovery pipeline. Further studies, including cell-based assays and in vivo models, will be necessary to validate the therapeutic potential of any identified inhibitors.
References
-
Kumar, R., & Singh, P. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 354(12), e2100231. [Link]
-
CSIR NET LIFE SCIENCE COACHING. (n.d.). Identification of Enzyme Inhibition. CSIR NET LIFE SCIENCE COACHING. [Link]
-
Wikipedia. (2023). Lineweaver–Burk plot. Wikipedia. [Link]
-
Tanega, C., Shen, M., Mott, B. T., Thomas, C. J., MacArthur, R., Inglese, J., & Auld, D. S. (2009). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. ASSAY and Drug Development Technologies, 7(6), 606–614. [Link]
-
Microbe Notes. (2022, May 30). Lineweaver–Burk Plot. Microbe Notes. [Link]
-
Promega GmbH. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin. Promega GmbH. [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]
-
Gellman, S. H., et al. (2009). Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors. Journal of the American Chemical Society, 131(42), 15262–15271. [Link]
-
Bergmeyer, H. U. (1975). Spectrophotometric assay of xanthine oxidase with 2,2'-azino-di(3-ethylbenzthiazoline-6-sulphonate) (ABTS) as chromogen. Journal of clinical chemistry and clinical biochemistry, 13(12), 555–559. [Link]
-
Unacademy. (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Unacademy. [Link]
-
Park, S., et al. (2016). Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex. RSC Advances, 6(10), 8439-8444. [Link]
-
Sebaugh, J. L. (2011). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. Statistics in biopharmaceutical research, 3(2), 274–287. [Link]
-
Sebaugh, J. L. (2011). Nonlinear model-based estimates of IC(50) for studies involving continuous therapeutic dose-response data. Statistics in biopharmaceutical research, 3(2), 274–287. [Link]
-
EMBL-EBI. (n.d.). Assay: Inhibition of xanthine oxidase assessed as decrease in uric acid production by spectrophotometry (CHEMBL1023248). ChEMBL. [Link]
-
ResearchGate. (n.d.). UV-VIS spectrophotometer studies for xanthine oxidase assay. ResearchGate. [Link]
-
Madak, J. T., et al. (2019). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 934–943. [Link]
-
YouTube. (2023, June 3). IC50 Calculation Using GraphPad Prism | Nonlinear Regression. YouTube. [Link]
-
YouTube. (2023, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]
-
JOVE. (n.d.). Fluorescent Peptide Assays For Protein Kinases. JOVE. [Link]
-
Lee, H., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Cancer Science, 114(9), 3749–3761. [Link]
-
Ladds, M. J. G. W., et al. (2018). Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in. Journal of Biological Chemistry, 293(49), 18876–18887. [Link]
-
Chen, L., et al. (2018). Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European journal of medicinal chemistry, 155, 345–356. [Link]
-
Alzchem Group. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Alzchem Group. [Link]
-
Zhang, M., et al. (2021). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. The FEBS journal, 288(11), 3501–3512. [Link]
-
Sykes, D. B. (2020). Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation. Haematologica, 105(6), 1478–1480. [Link]
-
Lee, H., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Cancer Science, 114(9), 3749–3761. [Link]
-
ResearchGate. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. ResearchGate. [Link]
-
Patel, K. D., et al. (2022). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Indian Journal of Chemistry, 61(1), 79-88. [Link]
Sources
- 1. Fluorometric TLC assay for evaluation of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 5. dspace.ut.ee [dspace.ut.ee]
- 6. researchgate.net [researchgate.net]
- 7. 89640-83-5|this compound|BLD Pharm [bldpharm.com]
- 8. impactfactor.org [impactfactor.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. echemi.com [echemi.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 16. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.sg]
- 17. 2minutemedicine.com [2minutemedicine.com]
- 18. Khan Academy [khanacademy.org]
- 19. microbenotes.com [microbenotes.com]
"experimental setup for studying the kinetics of reactions involving 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid"
Application Note & Protocol
Topic: Experimental Setup for Studying the Kinetics of Reactions Involving 2-Hydroxy-6-methylpyrimidine-4-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science.[1] Understanding the kinetics of its reactions—such as decarboxylation, esterification, or amide bond formation—is critical for optimizing reaction conditions, elucidating mechanisms, and ensuring process scalability in drug development and manufacturing. This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive guide to designing and executing kinetic studies for this compound. We will delve into the rationale behind selecting appropriate analytical techniques, provide detailed, step-by-step protocols for UV-Vis spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy, and offer insights into data analysis and interpretation.
The Imperative of Kinetic Analysis
Reaction kinetics, the study of reaction rates and mechanisms, provides a quantitative understanding of how quickly reactants are converted into products. For a molecule like this compound, this data is invaluable. For instance, in a drug synthesis pathway, knowing the rate-limiting step allows for targeted optimization to improve yield and reduce reaction time. Furthermore, mechanistic insights derived from kinetic studies—such as identifying reactive intermediates or determining the reaction order with respect to a catalyst—can lead to the development of more efficient and robust chemical processes.[2]
Foundational Choice: Selecting the Optimal Analytical Technique
The cornerstone of any successful kinetic study is the ability to accurately monitor the concentration of a reactant or product over time. The choice of analytical method is therefore the most critical initial decision. It depends on the specific reaction, the properties of the species involved, and the required time resolution.[3]
Key Techniques for Monitoring Pyrimidine Reactions:
-
UV-Vis Spectrophotometry: This technique is powerful when the reactant or product has a distinct UV-Vis chromophore that changes during the reaction.[4] For pyrimidine derivatives, the aromatic ring provides strong absorbance. As a reaction such as decarboxylation proceeds, the electronic structure of the ring changes, leading to a measurable change in absorbance at a specific wavelength.[5] This method is often experimentally straightforward but provides no structural information about other species in the mixture.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for analyzing complex reaction mixtures. It physically separates the components (reactant, intermediates, products, byproducts) before quantification.[6] This makes it exceptionally reliable for tracking multiple species simultaneously.[7] For pyrimidine derivatives, C8 and C18 reversed-phase columns are typically effective.[6] Kinetic studies can be performed by quenching aliquots of the reaction at various time points and analyzing them by HPLC.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As an intrinsically quantitative and non-invasive technique, NMR allows for direct, in-situ monitoring of a reaction as it occurs within the NMR tube.[9][10] By acquiring a series of spectra over time, one can track the disappearance of reactant signals and the appearance of product signals, often providing unambiguous structural confirmation of all species present.[11][12] This is particularly powerful for identifying transient intermediates.[13]
-
Stopped-Flow Spectroscopy: For reactions that are too fast to be monitored by conventional methods (i.e., complete in milliseconds to seconds), the stopped-flow technique is essential.[14][15] It involves the rapid mixing of two reactant solutions and monitoring the subsequent spectroscopic (absorbance or fluorescence) change on a millisecond timescale.[16][17]
For the remainder of this note, we will focus on providing detailed protocols for UV-Vis Spectrophotometry and NMR Spectroscopy , as they represent two distinct and highly informative approaches. We will use the acid-catalyzed decarboxylation of this compound as our model reaction, based on established studies of similar pyrimidine carboxylic acids.[5][18]
Protocol 1: Kinetic Analysis via UV-Vis Spectrophotometry
This protocol describes how to determine the pseudo-first-order rate constant for the decarboxylation of this compound in an acidic aqueous solution. The reaction is followed by monitoring the decrease in absorbance at a wavelength corresponding to the reactant.[5]
3.1. Rationale & Causality
We employ spectrophotometry because the pyrimidine ring system's conjugation is altered upon removal of the electron-withdrawing carboxylic acid group, leading to a predictable change in the UV spectrum. By maintaining a large excess of the acid catalyst (e.g., HCl), its concentration remains effectively constant, allowing us to simplify the rate law and measure a pseudo-first-order rate constant with respect to the pyrimidine. The temperature must be rigorously controlled, as reaction rates are highly sensitive to thermal fluctuations.
3.2. Materials & Instrumentation
-
Instrumentation: A dual-beam UV-Vis spectrophotometer equipped with a thermostatted cuvette holder (Peltier or water bath).
-
Reagents:
-
This compound (CAS 89640-83-5)
-
Hydrochloric acid (HCl), analytical grade
-
Deionized water
-
-
Supplies: Quartz cuvettes (1 cm path length), volumetric flasks, micropipettes.
3.3. Step-by-Step Methodology
-
Wavelength Determination:
-
Prepare a dilute solution (~5 x 10⁻⁵ M) of the starting material in the chosen reaction medium (e.g., 1 M HCl).
-
Scan the absorbance from 400 nm down to 200 nm to obtain the full UV spectrum.
-
Identify the wavelength of maximum absorbance (λ_max) for the reactant. Also, identify the λ_max for the expected product (2-Hydroxy-6-methylpyrimidine) if a standard is available. Choose a monitoring wavelength where the change in absorbance between reactant and product is maximal.
-
-
Instrument Setup:
-
Set the spectrophotometer to time-scan (kinetics) mode at the predetermined wavelength.
-
Set the temperature of the cuvette holder to the desired reaction temperature (e.g., 65 °C) and allow it to equilibrate.[5]
-
Prepare a "blank" cuvette containing the reaction medium (1 M HCl) and place it in the reference beam.
-
-
Reaction Initiation & Data Acquisition:
-
Equilibrate a stock solution of this compound and the acid solution separately in the thermostatting bath for at least 15 minutes.
-
To initiate the reaction, pipette the required volume of the acid solution into the sample cuvette and place it in the sample holder.
-
Add a small, precise volume of the equilibrated reactant stock solution to the cuvette, mix rapidly by inversion (using a cuvette cap) or with a plunger, and immediately start data acquisition.
-
Record absorbance as a function of time. Ensure data collection continues for at least 3-4 reaction half-lives to capture the full kinetic curve.[17]
-
3.4. Data Analysis
-
Data Processing: The raw data will be a series of absorbance values (A_t) at time (t).
-
Determining Reaction Order: For a first-order or pseudo-first-order reaction, the concentration of the reactant decreases exponentially. The integrated rate law is:
-
ln(A_t - A_∞) = -k_obs * t + ln(A_₀ - A_∞)
-
Where A_t is the absorbance at time t, A_₀ is the initial absorbance, A_∞ is the final absorbance (at reaction completion), and k_obs is the observed rate constant.
-
-
Calculation: Plot ln(A_t - A_∞) versus time (t). The plot should be a straight line if the reaction is first-order with respect to the pyrimidine. The slope of this line is equal to -k_obs.[15]
| Parameter | Symbol | Description | How to Obtain |
| Initial Absorbance | A₀ | Absorbance at t=0. | From the first data point of the kinetic run. |
| Final Absorbance | A∞ | Absorbance after the reaction is complete. | Measured after letting the reaction run for >10 half-lives, or taken as the asymptote of the kinetic trace. |
| Observed Rate Constant | k_obs | The pseudo-first-order rate constant. | The negative of the slope from the plot of ln(A_t - A_∞) vs. time. |
Protocol 2: In-Situ Kinetic Analysis via ¹H NMR Spectroscopy
This protocol provides a method for monitoring the same decarboxylation reaction inside an NMR spectrometer, offering simultaneous quantification and structural verification.[9][11]
4.1. Rationale & Causality
NMR is a powerful tool for kinetic analysis because it is non-destructive and highly specific.[10] Each compound in the mixture gives a unique set of signals, and the integral of each signal is directly proportional to the molar concentration of that species. By using an internal standard (a non-reactive compound with a known concentration and a signal in a clear region of the spectrum), we can obtain absolute concentrations of reactant and product over time.[6]
4.2. Materials & Instrumentation
-
Instrumentation: NMR Spectrometer (≥400 MHz recommended) with variable temperature control.
-
Reagents:
-
This compound
-
Deuterated solvent (e.g., D₂O with DCl for an acidic environment)
-
Internal Standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP)
-
-
Supplies: NMR tubes, micropipettes.
4.3. Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a solution in a vial containing a known concentration of this compound and the internal standard (TSP) in the deuterated solvent (e.g., D₂O with DCl).
-
Transfer the solution to an NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR magnet.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field for optimal homogeneity.
-
Set the probe to the desired reaction temperature. Allow sufficient time for thermal equilibration.
-
Acquire an initial reference ¹H NMR spectrum (t=0). Identify the characteristic signals for the reactant (e.g., the aromatic proton and the methyl group protons) and the internal standard.
-
-
Automated Data Acquisition:
-
Use the spectrometer's software to set up an array of 1D ¹H experiments to be acquired at regular time intervals.[11][12]
-
Key parameters to set:
-
Recycle Delay (d1): Ensure d1 is at least 5 times the longest T₁ relaxation time of the protons being integrated to ensure quantitative accuracy.[12]
-
Number of Scans (ns): Use the minimum number of scans required for adequate signal-to-noise to improve time resolution.[11]
-
Total Experiment Time: Set the array to run for a duration equivalent to several reaction half-lives.
-
-
-
Data Processing & Analysis:
-
Process the arrayed data to generate a series of spectra over time.
-
For each spectrum, integrate the signal of the internal standard and a well-resolved signal of the reactant.
-
Calculate the concentration of the reactant at each time point (C_t) using the formula:
-
C_t = (I_reactant / N_reactant) * (N_std / I_std) * C_std
-
Where I is the integral value, N is the number of protons giving rise to the signal, and C_std is the known concentration of the internal standard.
-
-
Plot the reactant concentration (or ln[Reactant]) versus time to determine the rate constant, as described in the UV-Vis protocol.
-
Visualizing the Experimental Workflow
The general workflow for any kinetic investigation follows a logical progression from planning to final analysis.
References
- University of York. (n.d.). Rapid reaction kinetics (Stopped-Flow). Retrieved from University of York Department of Biology Website.
- BenchChem. (2025). Methods for monitoring the progress of pyrimidine reactions. BenchChem Technical Support.
- Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 55(14), 2478-2484.
- Iowa State University Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics.
- Magritek. (n.d.). Reaction Monitoring.
- Applied Photophysics. (n.d.). Investigate enzymatic mechanisms using stopped-flow.
- IMSERC. (n.d.). Kinetics / reaction monitoring.
- Comerford, J. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Agilent Technologies.
- Agilent Technologies. (n.d.). Monitoring fast reactions using Stopped Flow Kinetics on the Cary 50/60 UV-Vis.
- Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry.
- Chemistry LibreTexts. (2023). 2.1.6: Stopped Flow.
- Lesiak, A., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry.
- Foley, D. A. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.
- Dunn, G. E., & Lee, G. K. J. (2025). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II.
- Wolfenden, R., et al. (n.d.).
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- BenchChem. (n.d.). Application Note: Protocol for Monitoring Reaction Progress of Pyrimidine Synthesis via Thin-Layer Chromatography (TLC). BenchChem Technical Support.
- Sigma-Aldrich. (n.d.). This compound.
- Carlier, P. R., et al. (n.d.).
- Bridgewater College Digital Commons. (2022).
- Chemistry LibreTexts. (2022). 17.7: Experimental methods of chemical kinetics.
- Kozlowski Group. (n.d.). Experimental Techniques to Study Organic Chemistry Mechanisms.
- Zhang, W., et al. (2018). Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 155, 65-76.
Sources
- 1. Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental Techniques to Study Organic Chemistry Mechanisms — Kozlowski research group [mckgroup.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. agilent.com [agilent.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 9. Magritek [magritek.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. imserc.northwestern.edu [imserc.northwestern.edu]
- 13. pharmtech.com [pharmtech.com]
- 14. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]
- 17. hpst.cz [hpst.cz]
- 18. cdnsciencepub.com [cdnsciencepub.com]
Application Note & Protocol: Quantitative Analysis of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid
Introduction
2-Hydroxy-6-methylpyrimidine-4-carboxylic acid is a heterocyclic compound belonging to the pyrimidine class, a core structure in many biologically significant molecules, including nucleobases and various therapeutic agents.[1][2] Accurate quantification of this and related pyrimidine carboxylic acids is crucial in pharmaceutical development for purity assessment, stability testing, pharmacokinetic studies, and quality control of drug substances and products.[3] This document provides detailed analytical methods for the robust and accurate quantification of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) with UV detection and a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocols are designed to be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[4][5][6][7][8]
Method Selection: Rationale and Overview
The choice of analytical technique for quantifying a specific analyte depends on factors such as the required sensitivity, selectivity, sample matrix, and the intended purpose of the analysis. For this compound, two primary methods are presented:
-
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): This method is widely used for the analysis of pyrimidine derivatives.[2] It offers a balance of performance, cost-effectiveness, and accessibility. Given the presence of a chromophore in the pyrimidine ring, UV detection is a suitable choice.[9] This method is ideal for assay and purity determinations where the analyte concentration is relatively high.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity quantification, LC-MS/MS is the gold standard.[10][11][12][13] This technique couples the separation power of HPLC with the specificity and sensitivity of tandem mass spectrometry, allowing for precise quantification even in complex matrices.[12][14]
The following sections provide detailed protocols for both methods, along with guidelines for method validation based on ICH Q2(R2) principles.[6][7]
Part 1: RP-HPLC-UV Method
Principle
This method separates this compound from other components in a sample mixture based on its polarity using a reversed-phase C18 column. The analyte is then detected and quantified by its absorbance of ultraviolet (UV) light at a specific wavelength.
Experimental Workflow
Caption: Workflow for RP-HPLC-UV analysis.
Protocol: RP-HPLC-UV Quantification
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (ACS grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphate buffer components (e.g., potassium phosphate monobasic)
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Sonicator
-
pH meter
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV scan (likely around 270-280 nm) |
4. Preparation of Solutions:
-
Diluent: 50:50 Methanol:Water
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards (e.g., 1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Accurately weigh the sample, dissolve in the diluent, and dilute to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
5. Method Validation (ICH Q2(R2) Framework): [4][5][6]
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or matrix components. Peak purity should be assessed using a photodiode array (PDA) detector. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Accuracy | % Recovery of 98.0% to 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%.[4] |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of approximately 10:1. |
| Limit of Detection (LOD) | Signal-to-noise ratio of approximately 3:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). |
Part 2: LC-MS/MS Method
Principle
This method utilizes the high separation capability of liquid chromatography coupled with the high sensitivity and specificity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and specific precursor-to-product ion transitions are monitored for quantification, which significantly reduces matrix interference and enhances sensitivity.
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis.
Protocol: LC-MS/MS Quantification
1. Materials and Reagents:
-
As per HPLC method, but with LC-MS grade solvents and additives.
-
An appropriate internal standard (IS) (e.g., a stable isotope-labeled version of the analyte).
2. Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC/HPLC system.
-
C18 or HILIC column suitable for LC-MS.
3. LC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm)[15] |
| Mobile Phase A | 0.1% Formic acid in Water[15] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[15] |
| Gradient | Optimized for rapid elution (e.g., 5% to 95% B in 5 minutes) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), likely in negative mode due to the carboxylic acid group, but positive mode should also be tested. |
| Source Temperature | e.g., 120-150 °C[13][15] |
| Capillary Voltage | e.g., 2.5-3.5 kV[13][15] |
| MRM Transitions | To be determined by infusing a standard solution of the analyte. For a molecular weight of 154.13 g/mol , the precursor ion [M-H]⁻ would be m/z 153.1. Product ions would be identified in MS2 scan mode. |
4. Preparation of Solutions:
-
Diluent: 50:50 Acetonitrile:Water.
-
Standard and Sample Preparation: Similar to the HPLC method, but at much lower concentrations (e.g., ng/mL range). An internal standard is added to all samples and standards before any sample processing steps to correct for variability. For biological samples, protein precipitation (with acetonitrile) or solid-phase extraction (SPE) may be required to remove matrix components.[16]
5. Method Validation:
-
Validation parameters are similar to the HPLC method but with more stringent acceptance criteria for sensitivity (LLOQ) and consideration of matrix effects.
-
Matrix Effect: Assessed by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution.
-
Recovery: The efficiency of the extraction procedure is determined at different concentration levels.
Data Presentation and System Suitability
For both methods, system suitability tests must be performed before each analytical run to ensure the performance of the chromatographic system.
System Suitability Parameters (HPLC-UV):
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| RSD of Peak Areas (n=6) | ≤ 2.0% |
Conclusion
The choice between the RP-HPLC-UV and LC-MS/MS methods for the quantification of this compound will depend on the specific requirements of the analysis. The HPLC-UV method is robust and suitable for routine quality control and assay purposes. For applications demanding higher sensitivity and selectivity, particularly in complex biological matrices, the LC-MS/MS method is superior. Both methods, when properly validated according to ICH guidelines, will provide accurate and reliable quantitative data, ensuring the quality and safety of pharmaceutical products.
References
- Benchchem. (n.d.). Application Notes and Protocols for the LC-MS Analysis of Pyrimidine Compounds.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (n.d.). PubMed Central.
- Bradley, C. (2025, September 19). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Loring, H. S., Fairley, J. L., Bortner, H. W., & Seagran, H. L. (1952). A spectrophotometric method for the analysis of the purine and pyrimidine components of ribonucleic acid. Journal of Biological Chemistry, 197(2), 809-821.
- ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Emanuel, C. F., & Chaikoff, I. L. (1958). A spectrophotometric procedure for the analysis of nucleic acid purines and pyrimidines, and its application to fish sperm nucleic acids. Biochimica et Biophysica Acta, 28(3), 550-561.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid.
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- ResearchGate. (n.d.). Optimized MS/MS settings of pyrimidines and related metabolites.
- Cavalieri, L. F., & Bendich, A. (n.d.). The Ultraviolet Absorption Spectra of Pyrimidines and Purines. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application.
- Benchchem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.
- Benchchem. (n.d.). Navigating the Solubility Landscape of 2-Amino-4-hydroxy-6-methylpyrimidine: A Technical Guide.
- Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. (2019, February 28). Research journals.
- Benchchem. (n.d.). A Technical Guide to the Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine.
- Sigma-Aldrich. (n.d.). This compound.
- Kim, H., & Kim, Y. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4843.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
- Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors. (n.d.). PubMed.
- Moiseev, D. V., et al. (2025, August 6). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate.
Sources
- 1. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. database.ich.org [database.ich.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.plos.org [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: High-Throughput Screening of 2-Hydroxy-6-methylpyrimidine-4-carboxylic Acid Derivatives
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anticancer and antiviral properties.[1][2] Specifically, derivatives of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid represent a promising chemical space for the discovery of novel modulators of key biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of a high-throughput screening (HTS) campaign for a library of these derivatives. We will detail the strategic decisions, assay development, detailed protocols for primary and secondary screening, and the critical steps of hit validation, ensuring a robust and efficient path from library to lead.
Foundational Strategy: Selecting the Optimal Screening Approach
The initial and most critical decision in any screening campaign is the choice between a target-based and a phenotypic screening approach. This choice is dictated by the existing knowledge of the compound library's potential mechanism of action and the overall goal of the drug discovery program.
-
Target-Based Screening: This approach is employed when a specific biological target (e.g., an enzyme, receptor) is known or hypothesized to be modulated by the compound class. It offers the advantage of direct, quantifiable interaction data (e.g., enzyme inhibition), which simplifies subsequent medicinal chemistry efforts. Given that pyrimidine-4-carboxylic acid derivatives are known intermediates for kinase inhibitors, a target-based screen against a specific kinase is a highly rational strategy.[3]
-
Phenotypic Screening: In contrast, phenotypic screening is utilized when the specific molecular target is unknown.[4] This method involves treating cells with compounds and measuring a specific cellular outcome or "phenotype," such as cell death, proliferation arrest, or changes in morphology.[5] While powerful for discovering novel mechanisms, hit deconvolution to identify the molecular target can be a significant subsequent challenge.[6]
For a library of novel this compound derivatives, a target-based approach often provides a more direct path to lead optimization. This guide will focus on a target-based campaign against a hypothetical protein kinase, "Kinase-X."
Assay Development and Validation for Kinase-X
The foundation of a successful HTS campaign is a robust, reproducible, and scalable assay. For kinase targets, fluorescence-based assays that quantify the production of adenosine diphosphate (ADP) are an industry standard due to their high sensitivity and compatibility with automation.[7][8]
Principle of the Assay
This protocol utilizes an enzyme-coupled reaction where the ADP produced by Kinase-X is used to generate a fluorescent signal. The reaction is initiated by adding ATP to a mixture of Kinase-X, its peptide substrate, and the test compound. The amount of fluorescence is inversely proportional to the inhibitory activity of the compound.
Protocol 1: Assay Development and Miniaturization
Objective: To optimize and validate the Kinase-X assay in a 384-well microplate format suitable for HTS.
Materials:
-
Recombinant Human Kinase-X
-
Kinase-X Peptide Substrate
-
Adenosine Triphosphate (ATP)
-
ADP-detecting fluorescence assay kit
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Staurosporine (positive control inhibitor)
-
DMSO (negative control vehicle)
-
384-well, low-volume, black microplates
Procedure:
-
Enzyme Titration:
-
Prepare serial dilutions of Kinase-X in assay buffer.
-
Dispense 5 µL of each enzyme dilution into wells of a 384-well plate.
-
Add 5 µL of substrate and initiate the reaction with 5 µL of ATP (at a concentration equal to its Km value).
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of the ADP detection reagent, incubate as per the manufacturer's instructions, and read fluorescence (e.g., Ex/Em specific to the fluorophore).
-
Causality: The goal is to identify the enzyme concentration that yields a robust signal while operating in the linear range of the reaction, typically corresponding to 10-20% of substrate turnover. This ensures sensitivity to inhibition.
-
-
DMSO Tolerance:
-
Using the optimal Kinase-X concentration, run the assay with increasing concentrations of DMSO (0.1% to 5%).
-
Causality: Small molecule libraries are stored in DMSO. It's critical to determine the highest concentration of DMSO that does not significantly affect enzyme activity, as this will dictate the final compound concentration in the screen.[9]
-
-
Z'-Factor Determination (Assay Validation):
-
Prepare 16 wells of positive control (e.g., 1 µM Staurosporine, resulting in full inhibition).
-
Prepare 16 wells of negative control (DMSO vehicle, representing 0% inhibition).
-
Run the assay under the optimized conditions.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Trustworthiness: A Z'-factor between 0.5 and 1.0 is considered excellent and indicates that the assay is robust and suitable for HTS, with a low probability of false positives or negatives.[10]
-
| Parameter | Acceptance Criteria | Experimental Result | Status |
| Z'-Factor | ≥ 0.5 | 0.78 | Pass |
| Signal-to-Background | > 5 | 12.5 | Pass |
| CV% (Controls) | < 10% | 4.2% | Pass |
| DMSO Tolerance | ≤ 10% inhibition at 1% | 5% inhibition | Pass |
The HTS Campaign: From Primary Screen to Confirmed Hits
With a validated assay, the full screening campaign can commence. The process is a multi-step cascade designed to systematically reduce the number of compounds, enriching for true, potent, and specific inhibitors.[9]
Protocol 2: Primary HTS and Hit Selection
Objective: To screen the entire library of this compound derivatives at a single concentration to identify "primary hits."
Procedure:
-
Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each compound from the library source plates to the 384-well assay plates. This results in a final assay concentration of 10 µM in a 20 µL assay volume.
-
Controls: Each plate must contain positive (Staurosporine) and negative (DMSO) controls for quality control and data normalization.
-
Reagent Addition: Using automated liquid handlers, dispense 10 µL of the Kinase-X/substrate mix to all wells. Incubate for 15 minutes.
-
Reaction Initiation: Dispense 10 µL of the ATP solution to initiate the kinase reaction. Incubate for 60 minutes.
-
Detection: Add 10 µL of the ADP detection reagent, incubate, and read fluorescence on a plate reader.
-
Data Analysis & Hit Selection:
-
Normalize the raw fluorescence data for each plate to the plate-specific controls (0% inhibition for DMSO, 100% for Staurosporine).
-
Calculate the percent inhibition for each compound.
-
Calculate a robust Z-score for each compound.
-
Expertise: A common hit selection threshold is a Z-score ≤ -3 or a percent inhibition > 50%. This statistical cutoff identifies compounds whose activity is significantly different from the plate average.[11]
-
Protocol 3: Hit Confirmation and Dose-Response (IC₅₀ Determination)
Objective: To confirm the activity of primary hits and determine their potency.
Procedure:
-
Compound Re-order: Obtain fresh powder samples of all primary hits to eliminate issues of compound degradation or concentration errors from the library plates.
-
Serial Dilution: Create a 10-point, 3-fold serial dilution series for each confirmed hit, typically ranging from 50 µM to 2.5 nM.
-
Assay Execution: Perform the Kinase-X assay with the serially diluted compounds in triplicate.
-
Data Analysis:
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
-
Trustworthiness: Only hits that show a clear dose-dependent inhibition and yield a high-quality curve fit (e.g., R² > 0.95) are advanced.
-
| Compound ID | Primary Screen (% Inhibition) | Confirmed IC₅₀ (µM) | Curve R² |
| HMPCA-001 | 95.4% | 0.15 | 0.99 |
| HMPCA-002 | 68.2% | 1.2 | 0.98 |
| HMPCA-003 | 55.1% | 8.9 | 0.97 |
| HMPCA-004 | 91.3% | > 50 (Inactive) | N/A |
Eliminating Artifacts: Secondary and Counter-Screens
A significant challenge in HTS is the prevalence of false positives and promiscuous inhibitors that interfere with the assay technology rather than the biological target.[12] A rigorous series of secondary and counter-screens is essential to eliminate these artifacts.[13]
Protocol 4: Orthogonal Assay
Objective: To confirm hit activity using a different detection technology to rule out assay interference.
Rationale: If the primary screen used a fluorescence-based method, an orthogonal assay could use luminescence (e.g., ADP-Glo™) or label-free mass spectrometry.[14] True inhibitors should be active in both assay formats, while compounds that interfere with fluorescence (e.g., auto-fluorescent compounds or quenchers) will not.
Procedure:
-
Select a commercially available orthogonal kinase assay kit (e.g., luminescence-based).
-
Determine the IC₅₀ values for all confirmed hits using this new assay format.
-
Hit Progression Criterion: Compounds whose IC₅₀ values are comparable (e.g., within 3-fold) between the primary and orthogonal assays are considered validated.
Protocol 5: Selectivity Counter-Screen
Objective: To assess the specificity of the validated hits.
Rationale: An ideal drug candidate should be selective for its intended target to minimize off-target side effects. Testing hits against a closely related kinase ("Kinase-Y") is a standard counter-screen.
Procedure:
-
Develop and validate an assay for a closely related kinase (Kinase-Y) using the same principles as the primary assay.
-
Determine the IC₅₀ values for all validated hits against Kinase-Y.
-
Calculate the selectivity index: Selectivity = IC₅₀ (Kinase-Y) / IC₅₀ (Kinase-X).
-
Hit Progression Criterion: Compounds with a high selectivity index (e.g., >10-fold or >100-fold, depending on the project goals) are prioritized for further development.
| Compound ID | IC₅₀ Kinase-X (µM) | IC₅₀ Kinase-Y (µM) | Selectivity Index |
| HMPCA-001 | 0.15 | 18.5 | 123 |
| HMPCA-002 | 1.2 | 2.5 | 2.1 |
| HMPCA-003 | 8.9 | > 50 | > 5.6 |
Conclusion and Next Steps
Following this rigorous HTS cascade, the project will have identified a small set of validated, potent, and selective inhibitors of Kinase-X derived from the this compound library. These compounds serve as high-quality starting points for lead optimization. Subsequent steps involve preliminary structure-activity relationship (SAR) analysis to understand which chemical features are driving activity and selectivity, followed by medicinal chemistry efforts to improve potency, selectivity, and drug-like properties. This structured HTS approach maximizes the efficiency of the drug discovery process and increases the probability of identifying promising clinical candidates.
References
-
Dandavate, V., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today. Available at: [Link]
-
Zhang, J., et al. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. ACS Sensors. Available at: [Link]
-
Zhang, J., et al. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. ACS Sensors. Available at: [Link]
-
Sirenko, O. (2024). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Molecular Devices. Available at: [Link]
-
Burns, D. J., et al. (1998). Development of fluorescence-based high-throughput screening assays: choice of appropriate instrumentation. SPIE Proceedings. Available at: [Link]
-
Tähtinen, M., et al. (2012). Fluorescence-based high-throughput screening assay for drug interactions with UGT1A6. Analytical Biochemistry. Available at: [Link]
-
Dandavate, V., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Request PDF on ResearchGate. Available at: [Link]
-
BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. BellBrook Labs. Available at: [Link]
-
Technology Networks. (2023). High-Throughput Screening in Drug Discovery Explained. Technology Networks. Available at: [Link]
-
Zhang, X., et al. (2013). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link]
-
Mirabella, F. (2023). Accelerating Discovery and Development with Advances in High-Throughput Screening. Pharmaceutical Technology. Available at: [Link]
-
Lee, B. H., et al. (2012). A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. Current Protocols in Chemical Biology. Available at: [Link]
-
Hueso, D., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry. Available at: [Link]
-
Stanbery, L., & Matson, J. S. (2017). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Infection and Drug Resistance. Available at: [Link]
-
Grant, S. (2011). Establishing assays and small molecule screening facilities for Drug Discovery programs. Drug Discovery World. Available at: [Link]
-
Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting. Available at: [Link]
-
Kii, I., & Fukuda, M. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery. Available at: [Link]
-
Pelz, O., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research. Available at: [Link]
-
Malo, N., et al. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology. Available at: [Link]
-
Assay Genie. (n.d.). High-Throughput Screening Assays. Assay Genie. Available at: [Link]
-
Wegner, A., et al. (2019). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. Available at: [Link]
-
Shim, T., et al. (2016). Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. Semantic Scholar. Available at: [Link]
-
Kumar, R., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals. Available at: [Link]
-
GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. Available at: [Link]
-
McGovern, S. L., et al. (2003). High-throughput assays for promiscuous inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Eurofins. (2024). High-Throughput Screening for Discovery of Novel Solid Forms. Eurofins. Available at: [Link]
-
UF Health Cancer Center. (n.d.). Cancer HTS Drug Discovery Initiative. University of Florida. Available at: [Link]
-
High-Throughput Discovery Sciences. (n.d.). University of Florida. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy pyrimidine-4-carboxylic acid | 31462-59-6 [smolecule.com]
- 4. lifescienceglobal.com [lifescienceglobal.com]
- 5. marinbio.com [marinbio.com]
- 6. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 11. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
Application Notes & Protocols: A Guide to the Industrial Scale-Up Synthesis of 2-Hydroxy-6-methylpyrimidine-4-carboxylic Acid
Foreword: Bridging the Gap Between Bench and Bulk
The journey of a chemical entity from laboratory curiosity to industrial staple is fraught with challenges. The synthesis of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid, a key building block in the pharmaceutical and agrochemical industries, is no exception. While numerous synthetic routes may prove viable at the gram scale, only a select few possess the robustness, efficiency, and economic feasibility required for industrial production. This guide is crafted for researchers, chemical engineers, and drug development professionals tasked with this critical scale-up process. We move beyond simple procedural lists to explore the underlying chemical principles and process engineering considerations that govern a successful and safe scale-up campaign. Our focus is on establishing a self-validating, reliable, and efficient manufacturing process, grounded in established chemical literature and field-proven insights.
Part 1: Synthesis Strategy and Industrial Route Selection
Evaluating Synthetic Pathways
The pyrimidine core is a ubiquitous scaffold in biologically active molecules, and its synthesis is well-documented.[1] For the target molecule, this compound (CAS No: 89640-83-5), several theoretical routes exist, primarily revolving around the cyclocondensation of a three-carbon dielectrophile with a C-N-C nucleophile like acetamidine.
-
Route A (Biginelli-type): The classic Biginelli reaction involves a β-ketoester, an aldehyde, and urea.[2] Adapting this for our target is not straightforward due to the absence of a C4 substituent that would originate from an aldehyde.
-
Route B (Malonate-based): Condensation of a malonic ester derivative with acetamidine is a viable path, often used for producing 4,6-dihydroxypyrimidine structures.[3][4]
-
Route C (Oxalacetate Condensation): A highly convergent and industrially attractive route involves the condensation of an oxalacetate ester with acetamidine. This directly installs the required carboxylic acid functionality (as an ester) at the C4 position and the methyl group at the C2 position (from acetamidine).
After careful consideration of atom economy, starting material cost, and process simplicity, Route C is selected as the most promising for industrial scale-up. It is a two-step process:
-
Cyclocondensation: Reaction of diethyl oxalacetate with acetamidine hydrochloride to form Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate.
-
Saponification (Hydrolysis): Conversion of the intermediate ester to the final carboxylic acid product via base-catalyzed hydrolysis.
Proposed Industrial Synthesis Pathway
The selected pathway is robust and utilizes readily available starting materials.
Caption: Proposed two-step industrial synthesis route.
Part 2: Deep Dive into Process Parameter Optimization
Achieving high yield and purity on a large scale is contingent on meticulous control over reaction parameters. A drop in yield during scale-up is a common challenge that can often be traced back to mass and heat transfer limitations.[5]
Step 1: Cyclocondensation Reaction
This step forms the core pyrimidine ring. The reaction is a base-catalyzed condensation between the N-C-N of acetamidine and the C-C-C of diethyl oxalacetate.
-
Choice of Base (The "Why"): Sodium ethoxide (NaOEt) in ethanol is the base of choice.
-
Causality: Acetamidine hydrochloride is a salt and must be neutralized to its free base form to act as a nucleophile. Sodium ethoxide is a strong, non-nucleophilic base (in this context) that efficiently accomplishes this. Using an alkoxide that matches the alcohol of the ester starting material (ethoxide for an ethyl ester) is critical to prevent transesterification, a side reaction that could lead to a mixture of esters and complicate purification.[6]
-
-
Solvent Selection: Anhydrous ethanol is the ideal solvent. It serves as the reaction medium and is the conjugate acid of the ethoxide base, maintaining equilibrium. Its boiling point (78 °C) allows for a suitable reaction temperature under reflux without requiring specialized high-pressure equipment.
-
Temperature Control & Exotherm Management: The reaction is exothermic, particularly during the initial addition of reagents.
-
Causality: On a large scale, inefficient heat dissipation can create localized "hot spots," leading to byproduct formation and potential degradation of the product.[5] A jacketed reactor with a reliable cooling system is mandatory. Controlled, subsurface addition of the acetamidine/NaOEt solution to the heated ester solution is crucial for managing the exotherm.[5]
-
-
Stoichiometry: A slight excess of the acetamidine (e.g., 1.1 to 1.2 equivalents) can be used to ensure complete conversion of the more expensive diethyl oxalacetate.
Step 2: Saponification (Ester Hydrolysis)
This step converts the stable ethyl ester intermediate into the desired carboxylic acid.
-
Choice of Base: An aqueous solution of sodium hydroxide (NaOH) is the standard reagent for industrial saponification due to its low cost and high reactivity.
-
Temperature and Reaction Time: The hydrolysis is typically performed at elevated temperatures (e.g., 80-90 °C) to ensure a reasonable reaction rate.
-
Causality: Higher temperatures increase the rate of nucleophilic attack by the hydroxide ion on the ester carbonyl. The reaction progress should be monitored by HPLC to determine the point of completion, preventing potential degradation from prolonged exposure to harsh basic conditions at high temperatures.
-
-
Work-up and Isolation: The product is isolated by acidification.
-
Causality: The product exists as a sodium carboxylate salt in the basic reaction mixture, making it soluble in water. Careful, portion-wise addition of a strong acid, such as hydrochloric acid (HCl), protonates the carboxylate, causing the free carboxylic acid to precipitate out of the aqueous solution due to its lower solubility. The pH should be adjusted to be strongly acidic (pH 1-2) to ensure complete precipitation.[3]
-
Part 3: Detailed Industrial-Scale Protocols
These protocols are designed for a 100 L scale and should be adapted based on specific reactor configurations and safety assessments.
Overall Process Workflow
Caption: Step-by-step industrial manufacturing workflow.
Protocol 1: Synthesis of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate
-
Reactor Preparation: Ensure the 100 L glass-lined reactor is clean, dry, and purged with nitrogen.
-
Charging: Charge the reactor with anhydrous ethanol (40 L) and diethyl oxalacetate (8.0 kg, 42.5 mol). Begin agitation.
-
Base/Amidine Preparation: In a separate suitable vessel, carefully add sodium ethoxide (3.18 kg, 46.8 mol) to anhydrous ethanol (20 L) under agitation and nitrogen atmosphere. Once dissolved, add acetamidine hydrochloride (4.44 kg, 46.8 mol). Stir until a homogeneous solution is formed.
-
Reaction: Heat the main reactor contents to reflux (approx. 78 °C).
-
Controlled Addition: Slowly add the acetamidine/NaOEt solution from the preparation vessel into the main reactor over 2-3 hours, maintaining a steady reflux and monitoring the internal temperature.
-
Reaction Monitoring: Maintain the reaction at reflux for 4-6 hours. Take samples hourly and analyze by HPLC to monitor the consumption of diethyl oxalacetate.
-
Work-up: Once the reaction is complete, cool the mixture to 40-50 °C. Distill off approximately 50% of the ethanol under vacuum. The resulting slurry contains the crude intermediate ester. This crude product can be carried directly to the next step.
Protocol 2: Saponification to this compound
-
Charging: To the crude slurry from the previous step, add water (50 L) and sodium hydroxide (3.4 kg, 85.0 mol).
-
Hydrolysis: Heat the mixture to 80-90 °C and maintain for 2-4 hours. Monitor the disappearance of the ester intermediate by HPLC.
-
Cooling & Filtration (Optional): Cool the reaction mixture to 20-25 °C. If there are insoluble impurities, perform a filtration, washing the filter with a small amount of water.
-
Precipitation: Transfer the clear filtrate to a clean reactor equipped with good agitation and cooling. Cool the solution to 10-15 °C.
-
Acidification: Slowly and carefully add concentrated hydrochloric acid (approx. 7.1 L) to the solution, monitoring the pH. The product will begin to precipitate. Continue addition until the pH of the slurry is 1-2.
-
Isolation: Stir the slurry at 10-15 °C for 1 hour to ensure complete crystallization. Filter the solid product using a centrifuge or filter press.
-
Washing: Wash the filter cake thoroughly with cold deionized water (2 x 10 L) until the washings are free of chloride ions (test with AgNO₃ solution).
-
Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Part 4: Purification and Quality Control
For most pharmaceutical applications, the crude product will require further purification.[7] Recrystallization is the most effective and scalable method.[8]
Recrystallization Protocol
-
Charge a clean reactor with the crude, dry product and a suitable solvent system (e.g., an ethanol/water mixture).
-
Heat the mixture with stirring until all the solid dissolves completely.
-
If colored impurities are present, treatment with a small amount of activated charcoal may be performed, followed by a hot filtration.[8]
-
Allow the solution to cool slowly and controllably to induce crystallization. Rapid cooling can lead to the formation of small crystals and impurity inclusion.
-
Once crystallization is established, cool the slurry further (e.g., to 0-5 °C) to maximize yield.
-
Filter the purified product, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Quality Control Specifications
The final product must be analyzed to ensure it meets the required specifications for industrial use.
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Identity | Conforms to the reference spectrum | ¹H NMR, FTIR |
| Melting Point | Approx. 268-270 °C (with decomposition)[7] | Melting Point Apparatus |
| Purity (Assay) | ≥ 98.5% | HPLC[7] |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residue on Ignition | ≤ 0.1% | USP <281> |
Part 5: Critical Safety and Scale-Up Considerations
-
Handling of Reagents: Sodium ethoxide is highly reactive, corrosive, and moisture-sensitive. It must be handled under a dry, inert atmosphere (nitrogen). Sodium hydroxide and hydrochloric acid are highly corrosive. Appropriate Personal Protective Equipment (PPE), including acid/base resistant gloves, aprons, and face shields, is mandatory.
-
Process Safety: The initial cyclocondensation is exothermic. A thorough Process Safety Management (PSM) review, including a Hazard and Operability (HAZOP) study, should be conducted to evaluate thermal risks and ensure adequate cooling capacity is available to prevent a runaway reaction.[5]
-
Solvent Handling: Ethanol is flammable. All equipment must be properly grounded, and the processing area should be rated for flammable solvent handling. A solvent recovery system is essential for both economic and environmental reasons.
-
Material Transfer: On an industrial scale, the transfer of solids and liquids must be done using closed systems (e.g., powder transfer systems, pumps) to minimize operator exposure and prevent contamination.
References
- BenchChem. (n.d.). Overcoming Side Reactions in Pyrimidine Synthesis.
- American Chemical Society. (2019).
-
Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]
- Unknown Author. (n.d.).
- Muniz, R., & Juaristi, E. (2003). Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. PubMed Central.
- Google Patents. (1994). CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.
- BenchChem. (n.d.). Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid.
- BenchChem. (n.d.). Addressing Challenges in the Scale-Up Synthesis of Pyrimidine Compounds.
- Rui-Feng, C., et al. (2017). Purification of (S)
- Shutalev, A. D., & Sivova, N. V. (n.d.). A New Synthesis of Biginelli Compounds.
- BenchChem. (n.d.). Technical Support Center: 2-Amino-4-hydroxy-6-methylpyrimidine Purification.
- ResearchGate. (n.d.).
- Google Patents. (1989). United States Patent (19).
- Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
- BenchChem. (n.d.). Purity Analysis of Commercial 2-Hydroxy-6-methylpyridine: A Comparative Guide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 4. tsijournals.com [tsijournals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
"common side products in the synthesis of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid"
Welcome to the technical support center for the synthesis of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid (CAS 89640-83-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this important heterocyclic compound. Here, we provide in-depth, experience-driven advice in a question-and-answer format to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am planning to synthesize this compound. What is a reliable synthetic strategy, and what are the key stages I should be aware of?
A1: A robust and common two-step approach for the synthesis of this compound involves the initial synthesis of its ethyl ester, ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate, followed by hydrolysis to the desired carboxylic acid. This strategy allows for easier purification of the intermediate ester and generally provides good overall yields.
The primary synthesis of the pyrimidine ring is typically achieved through a cyclocondensation reaction. A key set of reagents for this is the reaction of a β-ketoester with urea or a urea equivalent. Specifically, for the ethyl ester intermediate, diethyl 2-acetyl-3-oxosuccinate can be condensed with urea.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Q2: During the cyclocondensation reaction to form the ethyl ester intermediate, I am observing multiple spots on my TLC. What are the likely side products?
A2: The cyclocondensation reaction, while effective, can be prone to the formation of several side products, especially if the reaction conditions are not carefully controlled. The most common impurities arise from incomplete cyclization, incorrect regiochemistry of the cyclization, or self-condensation of the starting materials.
Here are some of the most probable side products:
-
Incomplete Cyclization Products: The reaction between the β-dicarbonyl compound and urea may stall after the initial condensation, leading to open-chain ureide intermediates. These are often more polar than the desired product and can be difficult to cyclize post-reaction.
-
Isomeric Pyrimidine: Depending on the specific β-ketoester used, there can be ambiguity in which carbonyl group reacts with the urea nitrogens. While the acetyl group's ketone is generally more reactive than the ester carbonyls, side reactions can lead to the formation of isomeric pyrimidines.
-
Self-Condensation of Diethyl 2-acetyl-3-oxosuccinate: Under acidic or basic conditions, β-ketoesters can undergo self-condensation, leading to a variety of complex polymeric materials that can be difficult to characterize and remove.
To minimize these side products, it is crucial to maintain optimal reaction temperatures and use the correct stoichiometry of reactants. A slight excess of urea can sometimes help drive the reaction to completion.
Q3: My hydrolysis of ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate is not going to completion, or I am seeing degradation. How can I optimize this step?
A3: The hydrolysis of the ethyl ester to the carboxylic acid is a critical final step. Incomplete hydrolysis or degradation of the product can be frustrating. Here are some common issues and their solutions:
-
Incomplete Hydrolysis: This is often due to insufficient reaction time, temperature, or concentration of the base (e.g., NaOH or KOH). The pyrimidine ring can be electron-withdrawing, making the ester somewhat resistant to hydrolysis. We recommend monitoring the reaction by TLC or HPLC to ensure the complete disappearance of the starting material. If the reaction stalls, a moderate increase in temperature or the addition of more base may be necessary.
-
Product Degradation: The pyrimidine ring, especially with the hydroxyl and carboxylic acid groups, can be susceptible to degradation under harsh conditions. Prolonged exposure to high temperatures or very high concentrations of base can lead to ring-opening or decarboxylation.
| Parameter | Recommended Condition | Rationale |
| Base | NaOH or KOH (2-3 equivalents) | Sufficient to drive the reaction to completion. |
| Solvent | Water/Ethanol mixture | Ensures solubility of both the ester and the base. |
| Temperature | 50-80 °C | A balance between a reasonable reaction rate and minimizing degradation. |
| Reaction Time | 2-6 hours (monitor by TLC/HPLC) | Avoids prolonged exposure to harsh conditions. |
Table 1: Recommended Conditions for Hydrolysis.
A carefully controlled hydrolysis is key. After the reaction is complete, it is important to neutralize the reaction mixture carefully with acid to precipitate the carboxylic acid product. Adding the acid too quickly can cause a rapid evolution of heat and potential degradation.
Caption: Troubleshooting guide for the hydrolysis step.
Q4: I have an impurity that I suspect is a decarboxylated side product. How can I confirm this and prevent its formation?
A4: Decarboxylation of the target molecule to form 2-hydroxy-6-methylpyrimidine is a potential side reaction, particularly if the reaction mixture becomes too acidic during workup or is heated for an extended period after acidification.[1]
Confirmation:
-
Mass Spectrometry (MS): The decarboxylated product will have a molecular weight that is 44 g/mol less than the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum, the proton at the 4-position of the pyrimidine ring in the decarboxylated product will appear as a new singlet, and the characteristic carboxylic acid proton signal will be absent.
Prevention:
-
Controlled Acidification: During the workup of the hydrolysis reaction, add the acid slowly and with cooling to avoid localized heating.
-
Avoid Excessive Heat: After the product has been precipitated, avoid prolonged heating of the acidic mixture.
-
Purification: If decarboxylation does occur, the resulting 2-hydroxy-6-methylpyrimidine can usually be separated from the desired carboxylic acid by recrystallization or column chromatography, as the carboxylic acid will have different solubility properties.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate
This protocol is a general guideline and may require optimization based on your specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To the sodium ethoxide solution, add diethyl 2-acetyl-3-oxosuccinate (1 equivalent) dropwise with stirring. After the addition is complete, add urea (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water. Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~5-6.
-
Isolation: The crude product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude ester can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Hydrolysis to this compound
-
Reaction Setup: In a round-bottom flask, dissolve the purified ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Addition of Base: Add a solution of sodium hydroxide (2-3 equivalents) in water to the flask.
-
Reaction: Heat the mixture to 60-70°C and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Once the reaction is complete, cool the mixture in an ice bath. Carefully acidify with 1M HCl with stirring until the pH is approximately 2-3.
-
Isolation: The desired carboxylic acid will precipitate. Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and then with a small amount of cold ethanol.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.
References
-
Synthesis of Heterocyclic Compounds from 2-Amino-4-hydroxy-6-methylpyrimidine. Benchchem.
-
Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. ResearchGate.
-
Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate. MySkinRecipes.
-
Can you guide me for synthesis of UPy? ResearchGate.
-
Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. ResearchGate.
-
Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate. ResearchGate.
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES.
-
Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor.
-
Decarboxylation in Natural Products Biosynthesis. PMC.
-
4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. ResearchGate.
-
Process for preparing 4-hydroxypyrimidine. Google Patents.
-
A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
-
synthesis and characterization of 2-arylalkylthio-6-methyl pyrimidine-4-(3h)-one based on meldrum's acid. ResearchGate.
-
2-Butynoic acid, 4-hydroxy-, methyl ester. Organic Syntheses Procedure.
-
Diethyl 2-methyl-3-oxosuccinate reductase. Wikipedia.
-
Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons.
Sources
Technical Support Center: Purification of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid
Welcome to the technical support guide for the purification of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid (CAS 89640-83-5). This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying this molecule. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure you achieve the desired purity for your downstream applications.
The unique structure of this compound, featuring both a carboxylic acid and a pyrimidine ring, presents specific purification challenges. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its acidic and basic centers, requires a nuanced approach to separation from synthetic impurities.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, providing insights into the root causes and offering validated solutions.
Q1: Why is my product recovery consistently low after recrystallization?
Possible Causes:
-
Inappropriate Solvent Choice: The compound may be excessively soluble in your chosen solvent, even at low temperatures, leading to significant loss in the mother liquor.
-
Excessive Solvent Volume: Using too much solvent to dissolve the crude material is a common cause of low recovery. The goal is to create a saturated solution at high temperature.
-
Premature Filtration: Filtering the crystals before crystallization is complete will naturally result in a lower yield.
Suggested Solutions:
-
Solvent System Optimization: Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated.[1] For a polar, acidic molecule like this, consider solvents such as ethanol, water, or mixtures thereof.[2][3]
-
Use Minimal Hot Solvent: Add the hot solvent portion-wise to the crude solid with continuous stirring and heating, stopping as soon as all the solid has just dissolved.[1]
-
Ensure Complete Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of larger, purer crystals. Subsequently, place the flask in an ice bath for at least an hour to maximize precipitation before filtration.[1]
Q2: My product precipitates as an oil or fails to crystallize altogether. What's going wrong?
Possible Causes:
-
High Impurity Load: Significant amounts of impurities can act as a "eutectic mixture," depressing the melting point and preventing the formation of a crystalline lattice.[1]
-
Rapid Cooling: Cooling the solution too quickly can lead to supersaturation and cause the compound to "crash out" as an amorphous oil rather than forming ordered crystals.
-
Supersaturation: The solution may be supersaturated, requiring an energy input to initiate nucleation.
Suggested Solutions:
-
Induce Crystallization:
-
Seed Crystals: Add a tiny, pure crystal of the target compound to the cooled solution to act as a template for crystal growth.[1][2]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites.[1][2]
-
-
Employ Slower Cooling: Allow the flask to cool gradually on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.
-
Consider an Alternative Purification Method: If recrystallization fails repeatedly, the impurity profile may be too challenging. An acid-base extraction or column chromatography should be considered.[1]
Q3: My final product is discolored (e.g., yellow or brown). How can I remove the colored impurities?
Possible Causes:
-
Residual Synthetic Reagents: Colored by-products from the synthesis are a common source of discoloration.
-
Compound Degradation: The compound may be sensitive to prolonged heating, leading to the formation of colored degradation products.
Suggested Solutions:
-
Activated Charcoal Treatment: During recrystallization, after the compound is fully dissolved in the hot solvent, remove the flask from the heat source. Add a small amount (typically 1-2% w/w) of activated charcoal to the solution. Swirl and reheat to boiling for a few minutes. The charcoal will adsorb many colored impurities.[1][2]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper to remove the activated charcoal and any other insoluble impurities.[1] This step must be done rapidly to prevent the product from crystallizing prematurely in the funnel.
-
Minimize Heat Exposure: Avoid prolonged heating during the dissolution step to prevent thermal degradation.
Q4: The purity of my product, as determined by HPLC, is not satisfactory. What are the next steps?
Possible Causes:
-
Co-precipitation of Impurities: An impurity with similar solubility characteristics may have co-precipitated with your product during recrystallization.
-
Incomplete Removal of Starting Materials: The purification method may not have been effective at removing unreacted starting materials or key intermediates.
Suggested Solutions:
-
Perform a Second Recrystallization: Recrystallizing the material a second time, potentially using a different solvent system, can effectively remove stubborn impurities.[1]
-
Acid-Base Extraction: This is a highly effective technique for this specific molecule.
-
Dissolve the crude solid in a dilute aqueous base (e.g., 5% sodium bicarbonate or sodium hydroxide) to form the water-soluble carboxylate salt.
-
Wash the aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any neutral or basic organic impurities.
-
Carefully re-acidify the aqueous layer with a dilute acid (e.g., 5% HCl) to re-precipitate your purified product.[2]
-
Collect the solid by filtration, wash with cold water, and dry.
-
-
Column Chromatography: For high-purity requirements and difficult-to-remove impurities, column chromatography provides superior separation power.[1]
Experimental Workflows & Data
Workflow 1: General Purification Strategy
The following diagram outlines a decision-making workflow for the purification of this compound.
Caption: A workflow for selecting a purification technique.
Protocol 1: Recrystallization from Ethanol
This protocol provides a general guideline for recrystallization.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. In a fume hood, add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Data Summary: Solvent Selection for Pyrimidine Carboxylic Acids
While specific quantitative solubility data for the title compound is scarce, the table below provides a qualitative guide based on the properties of similar structures like pyrimidine-4-carboxylic acid and general principles for carboxylic acids.[3][4]
| Solvent | Polarity | Expected Solubility Behavior | Suitability for Recrystallization |
| Water | High | Sparingly soluble cold, more soluble hot. | Good, especially for highly polar impurities. |
| Ethanol | High | Soluble, especially when hot.[4] | Very Good. A common choice.[1][2] |
| Acetone | Medium | Moderate solubility. | Potentially useful. |
| Ethyl Acetate | Medium | Low solubility. | May be a good choice if solubility is poor. |
| Dimethyl Sulfoxide (DMSO) | High | High solubility.[4] | Poor. Generally too good a solvent. |
| Dichloromethane | Low | Very low solubility. | Poor, but useful as an anti-solvent. |
| Hexanes | Non-polar | Insoluble. | Poor, but useful as an anti-solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods to confirm the purity of my final product? A1: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment, typically using a reverse-phase C18 column with UV detection.[1][5] Nuclear Magnetic Resonance (NMR) spectroscopy is essential to confirm the structural integrity of the compound and identify any structural isomers or residual solvents.[1] Finally, a sharp melting point range is a classic and reliable indicator of high purity.[1]
Q2: What are the potential sources of impurities in the synthesis of this compound? A2: Impurities can arise from several sources including unreacted starting materials, by-products from side reactions, or degradation of the product during synthesis or workup. For pyrimidine syntheses, isomeric impurities or products from alternative cyclization pathways can sometimes form.[2]
Q3: How does the pH of a solution affect the solubility of this compound? A3: The pH has a dramatic effect on solubility due to the presence of both an acidic carboxylic acid group and basic nitrogen atoms in the pyrimidine ring.
-
In basic solutions (e.g., aqueous NaHCO₃ or NaOH), the carboxylic acid is deprotonated to form a highly water-soluble carboxylate salt.
-
In acidic solutions (e.g., dilute HCl), the pyrimidine ring nitrogens can be protonated, forming a more water-soluble ammonium salt. This dual nature is the basis for using acid-base extraction as a powerful purification tool.
Workflow 2: Purity Analysis by HPLC
Caption: A standard workflow for HPLC purity assessment.
References
- Benchchem. Technical Support Center: 2-Amino-4-hydroxy-6-methylpyrimidine Purification.
- Benchchem. Technical Support Center: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine.
- Benchchem. Purity Analysis of Commercial 2-Hydroxy-6-methylpyridine: A Comparative Guide.
- Benchchem. Navigating the Solubility Landscape of 2-Amino-4-hydroxy-6-methylpyrimidine: A Technical Guide.
- Guidechem. What are the synthesis and applications of 4-Pyrimidinecarboxylic acid? - FAQ.
- Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles.
- Cayman Chemical. PRODUCT INFORMATION - Pyrimidine-4-Carboxylic Acid.
- Organic Chemistry Portal. Pyrimidine synthesis.
- Sigma-Aldrich. This compound | 89640-83-5.
- Cayman Chemical. Pyrimidine-4-Carboxylic Acid (CAS Number: 31462-59-6).
- Sigma-Aldrich. 4-Pyrimidinecarboxylic acid 31462-59-6.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- ResearchGate. Structures of pyrimidinecarboxylic acids | Download Scientific Diagram.
- ResearchGate. Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity.
- Google Patents. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
- BLD Pharm. 89640-83-5|this compound.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Solubility of Organic Compounds.
- ResearchGate. (PDF) Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity.
- Benchchem. Assessing the Purity of 2-Amino-4,6-dimethoxypyrimidine: A Comparative Guide to Analytical Techniques.
- Organic Syntheses Procedure. 4-Methyl-6-hydroxypyrimidine.
- PMC. Investigation into the Formation of Impurities during the Optimization of Brigatinib.
- Google Patents. CN112834643A - Method for measuring 2, 6-dihydroxy-4-methylpyridine and 2, 6-dihydroxy-3-cyano-4-methylpyridine.
- ResearchGate. (PDF) Hydrogen Bonds in Cocrystals and Salts of 2-Amino-4,6-Dimethylpyrimidine and Carboxylic Acids Studied by NQR.
Sources
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid. It offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. The guide is structured to address common challenges encountered during synthesis, such as low yields, impurity formation, and purification difficulties, providing scientifically grounded solutions and optimization strategies.
Part 1: Introduction and Reaction Overview
This compound is a crucial heterocyclic building block in medicinal chemistry and drug development. Its synthesis, while conceptually straightforward, often presents challenges in achieving optimal yield and purity. The most common synthetic route is a variation of the Biginelli reaction, which involves a three-component condensation.[1] This reaction typically utilizes ethyl acetoacetate, urea, and a glyoxylic acid derivative, catalyzed by an acid or base.
Understanding the reaction mechanism is key to effective troubleshooting. The process involves a series of condensations and a final cyclization to form the pyrimidine ring.[2] Competing side reactions, such as self-condensation of reactants or the formation of alternative heterocyclic systems, can significantly impact the efficiency of the desired transformation.[3] This guide will dissect these challenges and provide actionable solutions.
Part 2: Troubleshooting Guide (Question & Answer Format)
This section directly addresses specific issues that may arise during the synthesis.
Question 1: Why is my reaction yield consistently low?
Answer: Low yields are the most frequently reported issue and can stem from several factors. A systematic approach is required to diagnose and resolve the underlying cause.
-
Incomplete Reaction: The reaction may not be reaching completion due to suboptimal conditions.
-
Causality: The cyclization-dehydration step, which forms the pyrimidine ring, often requires sufficient thermal energy or catalytic activity to proceed efficiently.[4]
-
Solution:
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials.[5] If starting materials persist even after extended reaction times, conditions need adjustment.
-
Increase Temperature: If the reaction is being run at room temperature or with gentle heating, consider increasing the temperature to reflux in a suitable solvent like ethanol.[4] This provides the necessary activation energy for the final ring-closure.
-
Optimize Catalyst: The choice and concentration of the catalyst are critical.[6] If using a mild acid catalyst, a stronger acid or a higher catalyst loading might be necessary to promote the key N-acyliminium ion intermediate formation.[2][7]
-
-
-
Side Reaction Predominance: Competing reactions can consume starting materials, reducing the yield of the desired product.
-
Causality: The Knoevenagel condensation between the aldehyde/keto component and the active methylene compound is a common side reaction.[4]
-
Solution:
-
Stoichiometry Adjustment: While a 1:1:1 molar ratio is standard, using a slight excess (1.2-1.5 equivalents) of urea can sometimes shift the equilibrium away from side reactions and favor the formation of the pyrimidine product.[6]
-
Order of Addition: In some cases, pre-mixing the aldehyde/keto component and urea before the addition of the β-ketoester can favor the formation of the necessary intermediate for the main reaction.
-
-
-
Product Loss During Workup/Purification: The product may be lost during the isolation and purification steps.
-
Causality: this compound has some solubility in water and alcohols, especially when hot. Excessive washing with these solvents can lead to significant product loss.[8]
-
Solution:
-
pH Control: During workup, ensure the pH is carefully adjusted to the isoelectric point of the carboxylic acid to maximize precipitation before filtration.
-
Washing Solvents: Wash the filtered product with cold water or ethanol to minimize dissolution.[8]
-
Recrystallization Solvent: Choose a recrystallization solvent where the product has high solubility when hot but very low solubility when cold.[9]
-
-
Question 2: My final product is discolored (yellow or brown) and difficult to purify. What are the likely impurities?
Answer: Discoloration typically points to the presence of high-molecular-weight, conjugated byproducts or degradation of starting materials or the product itself.
-
Potential Causes:
-
Starting Material Impurities: Commercial starting materials may contain colored impurities that persist through the reaction.
-
Thermal Degradation: Excessive heating during the reaction or workup can cause decomposition, leading to colored, often tarry, impurities.[8]
-
Air Oxidation: Some intermediates or the final product might be susceptible to air oxidation, especially at elevated temperatures.
-
-
Solutions & Purification Strategies:
-
Purify Starting Materials: If commercially available reagents are of low purity, consider purifying them before use (e.g., distillation of ethyl acetoacetate).
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[8]
-
Temperature Control: Avoid excessive heating. Use an oil bath for precise temperature control during the reaction.
-
Purification with Activated Charcoal: During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb many colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.[9]
-
Acid-Base Extraction: If impurities are not effectively removed by recrystallization, an acid-base workup can be employed. Dissolve the crude product in a dilute base (like NaOH), wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove neutral impurities, and then re-precipitate the desired product by acidifying the aqueous layer with an acid like HCl.[8]
-
Question 3: The reaction fails to cyclize, and I'm isolating an open-chain intermediate. What should I do?
Answer: The isolation of an open-chain ureide intermediate indicates that the initial condensation steps have occurred, but the final ring-closing step has failed.
-
Causality: This failure is often due to insufficient activation of the ketone carbonyl for the intramolecular nucleophilic attack by the terminal urea nitrogen. This step is often the rate-limiting step and is highly dependent on acid catalysis and temperature.[4]
-
Mitigation Strategies:
-
Increase Catalyst Strength/Concentration: A stronger acid catalyst (e.g., moving from acetic acid to a few drops of concentrated HCl) or a higher loading of the existing catalyst can enhance the rate of the final cyclization-dehydration step.[2][4]
-
Increase Reaction Temperature: Heating the reaction mixture, typically to reflux, provides the activation energy needed to overcome the barrier for cyclization.[4]
-
Use a Dehydrating Agent: In difficult cases, removing the water formed during the reaction can drive the equilibrium toward the cyclized product. This can be achieved by using a Dean-Stark trap if the solvent is appropriate (e.g., toluene) or by adding a chemical dehydrating agent.
-
Part 3: Data Presentation & Experimental Protocols
Table 1: Summary of Key Optimizable Reaction Parameters
| Parameter | Typical Range/Options | Rationale & Key Considerations |
| Catalyst | Brønsted Acids (HCl, H₂SO₄), Lewis Acids (ZnCl₂, FeCl₃) | Catalyst choice is crucial. Lewis acids can enhance reaction rates but may be more sensitive to moisture. Strong protic acids are effective for the cyclization step.[1][6] |
| Solvent | Ethanol, Methanol, Acetonitrile, Solvent-free | Polar protic solvents like ethanol are common and effective. Solvent-free (mechanochemical) methods can be eco-friendly and high-yielding.[5][6] |
| Temperature | Room Temp. to Reflux (60-120 °C) | Higher temperatures favor the final cyclization and dehydration steps but can increase byproduct formation.[6] |
| Reactant Ratio | 1:1:1 to 1:1:1.5 (Ketoester:Urea:Aldehyde) | A slight excess of urea can improve yields by favoring the desired reaction pathway over self-condensation.[6] |
| Reaction Time | 2 - 24 hours | Must be determined empirically by monitoring the reaction progress via TLC to ensure completion without product degradation.[5] |
Detailed Experimental Protocol: Standard Synthesis
This protocol is a generalized procedure adapted from established methods.[2][5] Researchers should optimize based on their specific equipment and observations.
Reagents:
-
Ethyl acetoacetate
-
Urea
-
Glyoxylic acid (or its ethyl ester)
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (catalyst)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add urea (1.0 eq) and ethanol. Stir until the urea is mostly dissolved.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated HCl (e.g., 3-5 drops).
-
Reactant Addition: To the stirring solution, add ethyl acetoacetate (1.0 eq) followed by glyoxylic acid (1.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction's progress by taking small aliquots and analyzing them via TLC.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the limiting starting material on TLC), cool the mixture to room temperature. A precipitate may form.
-
Isolation: Cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove soluble impurities.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
-
Purification: If necessary, purify the crude product by recrystallization from hot water or an ethanol/water mixture.[8]
Part 4: Visualizations
Experimental Workflow Diagram
Caption: Key relationships between reactants, intermediates, and potential products in the synthesis.
Part 5: Frequently Asked Questions (FAQs)
Q1: Can other β-dicarbonyl compounds be used instead of ethyl acetoacetate? A1: Yes, the reaction is versatile. Other 1,3-dicarbonyl compounds can be used, which will result in different substituents on the final pyrimidine ring. The reactivity, however, may change, requiring re-optimization of the reaction conditions.
Q2: How critical is the purity of the starting materials? A2: Very critical. Impurities in the starting materials can inhibit the catalyst, participate in side reactions leading to a complex product mixture, and introduce color that is difficult to remove. [6]Using high-purity reagents is a prerequisite for achieving good yield and high purity.
Q3: Is microwave-assisted synthesis a viable option for this reaction? A3: Yes, microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields for Biginelli-type reactions. [6]It offers rapid and uniform heating, which can be beneficial for the cyclization step. However, it requires specialized equipment and careful optimization of power and time.
Q4: What are the best analytical techniques to characterize the final product? A4: A combination of techniques is recommended.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the carboxylic acid and amide, O-H, N-H).
-
Melting Point: To assess purity; a sharp melting point close to the literature value indicates high purity.
References
- Biginelli, P. (1891). The Biginelli reaction. Gazzetta Chimica Italiana, 21, 497-501. (Note: While the original is not directly linked, the reaction is a cornerstone of heterocyclic chemistry and widely cited).
- Sennos Biotech. (n.d.). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine and Pharmacology (JIMP).
- BenchChem. (2025). Reproducibility of Pyrimidine Synthesis: A Comparative Guide to Published Protocols.
- BenchChem. (2025). Technical Support Center: Optimization of Pyrimidine Synthesis.
- BenchChem. (2025). Optimization of solvent and catalyst for pyrimidine-dione synthesis.
- ACS Omega. (2022). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones).
- WikiLectures. (2024). Disorders of pyrimidine metabolism.
- Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201–7204.
- Shutalev, A. D., & Sivova, N. V. (n.d.). A New Synthesis of Biginelli Compounds. Department of Organic Chemistry, State Academy of Fine Chemical Technology.
- Tripathi, et al. (as cited in ACS Omega, 2022).
- National Center for Biotechnology Information. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism.
- MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- BenchChem. (2025). Overcoming side reactions in pyrimidine synthesis.
- MSD Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders.
- ResearchGate. (2023). Recent Approaches to the Synthesis of Pyrimidine Derivatives.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine.
- BenchChem. (2025). Technical Support Center: 2-Amino-4-hydroxy-6-methylpyrimidine Purification.
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A New Synthesis of Biginelli Compounds [ch.ic.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
"troubleshooting guide for low yield in 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid synthesis"
Technical Support Center: Synthesis of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid
A Guide for Researchers and Drug Development Professionals
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the synthesis of this compound. As Senior Application Scientists, we have compiled this resource to address common challenges, explaining the causality behind experimental choices to help you optimize your reaction yield and purity.
Section 1: Understanding the Synthesis Pathway
The synthesis of the pyrimidine core typically involves the cyclocondensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine-containing reagent. For the target molecule, this compound, a common and effective route is the reaction between an oxaloacetate derivative and acetamidine hydrochloride. The reaction is generally base-catalyzed, proceeding through key steps of condensation, cyclization, and dehydration to form the aromatic pyrimidine ring.
Understanding this mechanism is crucial for effective troubleshooting, as each step presents potential pitfalls that can lead to low yields.
Caption: Plausible reaction mechanism for the synthesis.
Section 2: Troubleshooting Guide for Low Yield
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction shows a low conversion rate with significant unreacted starting materials visible on TLC. What are the potential causes and solutions?
Low conversion is a frequent issue that can often be traced back to reaction setup and conditions. Several factors, including catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity, can be the cause.[1]
Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Base/Catalyst | The base (e.g., sodium methoxide) is crucial for deprotonating the dicarbonyl compound to initiate the reaction. If the base is old, has absorbed moisture, or is used in insufficient quantity, the reaction will not proceed efficiently.[2] | Use a fresh, anhydrous base. Ensure the molar ratio of base to the limiting reagent is appropriate, typically ranging from 2.5 to 4.5 equivalents.[2] |
| Suboptimal Temperature | The activation energy for the reaction may not be overcome at lower temperatures. Conversely, excessively high temperatures can cause degradation of starting materials or the product.[3] | The reaction is often run at a moderately elevated temperature (e.g., 18-25°C or gentle reflux).[2] Monitor the reaction by TLC to find the optimal balance between reaction rate and stability. |
| Poor Reagent Solubility | If the starting materials are not fully dissolved, the reaction becomes heterogeneous and significantly slower. The choice of solvent is critical for ensuring all reactants are in the solution phase.[1] | Methanol or ethanol are common solvents.[2][4] If solubility remains an issue, consider screening other polar solvents. Ensure the reaction is well-stirred. |
| Low Purity of Reagents | Impurities in starting materials can inhibit the reaction or introduce side reactions that consume reagents.[3] | Use high-purity starting materials. If purity is uncertain, consider purifying the reagents (e.g., by distillation or recrystallization) before use. |
Q2: My TLC/HPLC analysis shows the formation of multiple byproducts, leading to a complex crude mixture and low yield of the desired product. What is happening and how can I prevent it?
Byproduct formation is a primary cause of yield loss. These competing reactions can often be controlled by carefully managing stoichiometry, temperature, and the order of reagent addition.
Common Side Reactions and Solutions:
-
Self-Condensation of Starting Materials: Aldehydes and ketones, particularly under strong acidic or basic conditions, can undergo self-condensation or polymerization.[3]
-
Solution: Maintain a controlled temperature and consider adding the most reactive starting material slowly to the reaction mixture to keep its instantaneous concentration low.
-
-
Formation of Alternative Heterocycles: Depending on the conditions, alternative cyclization pathways can compete with the desired pyrimidine formation.[5]
-
Solution: Strict control over temperature and stoichiometry is key. Higher temperatures can sometimes favor undesired pathways.[1] Ensure the molar ratios of your reactants are precise.
-
-
Decomposition: Prolonged reaction times or excessive heat can lead to the decomposition of either the starting materials or the final product.[5]
-
Solution: Monitor the reaction closely using TLC. Once the starting material is consumed or the product spot on the TLC plate appears to be at maximum intensity, proceed with the workup. Avoid unnecessarily long reaction times.
-
Caption: A logical workflow for troubleshooting low yield issues.
Q3: The reaction appears to go to completion on TLC, but my final isolated yield is poor. Where am I losing my product?
Significant product loss often occurs during the workup and purification stages. The physicochemical properties of this compound (amphoteric nature, potential for zwitterion formation) make these steps particularly sensitive.
Troubleshooting Workup and Purification:
-
Incomplete Precipitation: The product contains both a weakly acidic carboxylic acid group and a basic pyrimidine ring. Its solubility in the aqueous phase is highly dependent on pH.
-
Causality: If the pH is too acidic or too basic during precipitation, the product will exist as a soluble salt, remaining in the solution rather than precipitating.
-
Solution: Carefully adjust the pH of the aqueous solution to the isoelectric point of the molecule to minimize its solubility. A typical pH for precipitating similar compounds is between 1 and 3.[2] Add the acid slowly and monitor for the point of maximum precipitation.
-
-
Loss During Washing: Washing the filtered solid is necessary to remove impurities, but if the product has partial solubility in the wash solvent, significant losses can occur.
-
Solution: Always wash the filtered product with ice-cold solvents (e.g., cold water, cold methanol/ethanol) to minimize solubility losses.[2] Use the minimum amount of solvent necessary for an effective wash.
-
-
Difficult Crystallization: The presence of impurities can sometimes cause the product to separate as an oil instead of a crystalline solid, making isolation difficult.[5][6]
-
Solution: If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization.[6] If that fails, consider redissolving the oil in a minimal amount of hot solvent and allowing it to cool more slowly. An alternative is to purify the crude material via column chromatography before attempting crystallization.[6]
-
Section 3: Key Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is adapted from established procedures for pyrimidine synthesis.[2]
-
Reaction Setup: In a three-necked flask equipped with a stirrer and under an inert atmosphere (optional), add methanol (e.g., 150 mL). Cool the flask in an ice bath.
-
Base Addition: While stirring, slowly add sodium methoxide (0.34 mol). Allow it to dissolve completely.
-
Reagent Addition: To the cold solution, add diethyl oxaloacetate (or a similar ester, 0.1 mol) followed by acetamidine hydrochloride (0.1 mol).
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (18-25°C). Stir for 4-5 hours. The solution may become a creamy white suspension. Monitor the reaction progress by TLC.[1]
-
Solvent Removal: Once the reaction is complete, remove the methanol by rotary evaporation under reduced pressure.
-
Hydrolysis & Precipitation: Dissolve the residue in water (e.g., 50 mL). Carefully adjust the pH to 1-2 with 4M hydrochloric acid. A white solid should precipitate.
-
Isolation: Cool the mixture to 0°C and continue stirring for 3-4 hours to maximize crystallization. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the solid sequentially with a small amount of ice-cold water and then ice-cold methanol.[2] Dry the final product in a vacuum oven.
Protocol 2: Purification by Recrystallization
Recrystallization is a highly effective method for purifying the final product.[6]
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., water, ethanol, or a water/methanol mixture).
-
Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[5][6]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the pure crystals by vacuum filtration and wash with a small amount of cold solvent.
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this synthesis? A1: The most direct precursors are a derivative of oxaloacetic acid (like diethyl oxaloacetate) to provide the C4-carboxyl, C5, and C6-methyl backbone, and a simple amidine like acetamidine hydrochloride to provide the N1, C2, and N3 atoms of the pyrimidine ring.
Q2: How critical is it to run the reaction under an inert atmosphere? A2: While not always strictly necessary, running the reaction under an inert atmosphere (like nitrogen or argon) can prevent potential air oxidation of sensitive intermediates or starting materials, which can sometimes lead to discolored products.[5] It is considered good practice, especially if yields are inconsistent.
Q3: My final product is a yellow or brown powder. What causes the discoloration? A3: Discoloration can be caused by impurities in the starting materials or by decomposition products formed from excessive heating during the reaction or workup.[5] Using purified reagents and carefully controlling the reaction temperature can minimize this. The color can often be removed by recrystallizing the product with the aid of activated charcoal.[5]
Q4: What are the best analytical techniques to confirm the structure and purity of my final product? A4: A combination of techniques is recommended.
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
FTIR Spectroscopy: Identifies key functional groups (e.g., C=O of the carboxylic acid and amide, O-H, N-H).
-
HPLC: Assesses the purity of the final product.
References
-
Disorders of pyrimidine metabolism - WikiLectures. (2024). Available at: [Link]
-
Pyrimidine Metabolism Disorders - Pediatrics - MSD Manual Professional Edition. (n.d.). Available at: [Link]
-
Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. (n.d.). Available at: [Link]
-
Pyrimidine Synthesis and Degradation - Biochemistry - Pharmacy 180. (n.d.). Available at: [Link]
-
Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi - Impactfactor. (n.d.). Available at: [Link]
- CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents. (n.d.).
-
(PDF) Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity - ResearchGate. (2021). Available at: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Available at: [Link]
-
Pyrimidine Synthesis and Degradation | PDF - Slideshare. (n.d.). Available at: [Link]
-
Pyrimidine-4-carboxylic acid - PMC - NIH. (n.d.). Available at: [Link]
-
Pyrimidine synthesis - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2014). Available at: [Link]
-
Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot | 5331 - TSI Journals. (n.d.). Available at: [Link]
-
Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity - ResearchGate. (2021). Available at: [Link]
-
4-Methyl-6-hydroxypyrimidine - Organic Syntheses Procedure. (n.d.). Available at: [Link]
-
The Crystal Structure of 2-Amino-4-Hydroxy-6- Methylpyrimidine-Trihydrate - ResearchGate. (2020). Available at: [Link]
-
2,4-diamino-6-hydroxypyrimidine - Organic Syntheses Procedure. (n.d.). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
"degradation pathways of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid under experimental conditions"
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid (CAS 89640-83-5). This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of its chemical stability. Here, we provide field-proven insights and troubleshooting guides based on established principles of pyrimidine chemistry to help you anticipate and resolve challenges during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be concerned about for this compound?
A1: Based on its structure—a substituted hydroxypyrimidine carboxylic acid—the molecule is susceptible to several degradation pathways under common experimental and storage conditions. The primary pathways to consider are:
-
Hydrolytic Degradation: The pyrimidine ring itself can be susceptible to cleavage under harsh pH and high-temperature conditions, particularly strong alkaline environments which can affect the ring's resonance structure.[1][2]
-
Photodegradation: Aromatic heterocyclic systems like pyrimidine can absorb UV light, potentially leading to photolytic cleavage or rearrangement. The presence of substituents can modify this sensitivity.[3][4]
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of the carboxylic acid group as CO₂) is a significant risk. The overall stability of the molecule will vary based on its solid-state form and the presence of any impurities.[5]
-
Oxidative Degradation: The pyrimidine ring can undergo oxidative cleavage, a known biological degradation pathway that can also be mimicked by chemical oxidants.[6][7][8] The electron-rich nature of the ring makes it a target for oxidative stress.
Q2: Which functional groups on the molecule are the most labile?
A2: The reactivity hotspots on this compound are the carboxylic acid group and the pyrimidine ring itself. The carboxylic acid is prone to decarboxylation under thermal stress.[9] The pyrimidine ring's stability is highly dependent on the pH and presence of oxidizing agents. The C5-C6 double bond is a common site for initial attack in oxidative and reductive degradation pathways of pyrimidines.[6]
Q3: How is the pH of my solution likely to affect the stability of this compound?
A3: The pH is a critical factor.
-
In strong acid (e.g., 0.1 M HCl) at elevated temperatures: While generally more stable than in base, prolonged exposure can promote hydrolysis of the pyrimidine ring.
-
In strong base (e.g., 0.1 M NaOH) at elevated temperatures: Pyrimidine derivatives can be unstable in hot alkali, potentially leading to ring opening.[1][2] The deprotonation of the hydroxyl group and carboxylic acid can alter the electron distribution in the ring, making it more susceptible to nucleophilic attack.
-
Near neutral pH: The compound is expected to be most stable around its isoelectric point. However, buffer species themselves can sometimes catalyze degradation, so it is crucial to run controls.
Q4: What are some potential degradation products I might observe?
A4: While specific degradation products must be confirmed experimentally, we can hypothesize based on known pyrimidine catabolism and chemical principles:
-
From Thermal Stress: The primary expected product is 2-Hydroxy-6-methylpyrimidine via decarboxylation.
-
From Strong Hydrolysis/Oxidation: Ring cleavage is possible, leading to smaller, highly soluble, and often UV-inactive fragments like β-alanine derivatives, ammonia, and CO₂, similar to biological degradation pathways.[8][10][11]
Below is a diagram illustrating potential degradation points on the molecule.
Caption: Potential degradation pathways of the target molecule under various stress conditions.
Troubleshooting Guide for Experimental Studies
This section addresses specific issues you may encounter during your research.
| Observed Problem | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |
| Appearance of new, unexpected peaks in HPLC chromatogram after sample storage. | 1. Degradation: The compound is degrading under the storage conditions (e.g., in solution, at room temperature). 2. Contamination: Contamination from glassware, solvents, or other reagents. | 1. Confirm Degradation: Re-analyze a freshly prepared standard solution. Compare its purity with the stored sample. 2. Characterize Degradants: Use HPLC-MS to get the mass of the new peaks. A mass loss of 44 Da often indicates decarboxylation.[12] 3. Perform Forced Degradation: Systematically expose the compound to acid, base, peroxide, heat, and light to see if any of the new peaks match the degradants formed under specific stress conditions (See Protocol 1). |
| Loss of assay value or peak area over time with no corresponding major impurity peak. | 1. Formation of non-UV active products: Ring cleavage can produce small fragments that do not absorb at the analytical wavelength.[10] 2. Precipitation: The compound may be precipitating out of solution due to low solubility or changes in pH/temperature.[13] 3. Adsorption: The compound may be adsorbing to the surface of the storage container (e.g., glass or plastic). | 1. Change Detection Method: Use a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) to check for non-UV active species. 2. Verify Solubility: Visually inspect the sample for precipitation. Determine the compound's solubility in your chosen solvent system.[13] 3. Check for Adsorption: Use different types of vials (e.g., polypropylene vs. glass) to see if the loss is container-dependent. |
| Sample solution turns yellow/brown upon exposure to light. | Photodegradation: The compound is likely undergoing photolytic degradation, forming colored byproducts. This is common for aromatic and heterocyclic compounds. | 1. Protect from Light: Immediately prepare and store all solutions in amber vials or protect them from light with aluminum foil. 2. Conduct Photostability Study: Perform a controlled photostability experiment as per ICH Q1B guidelines to confirm light sensitivity and characterize the degradants formed (See Protocol 1.3).[14] |
| Inconsistent results during thermal stress testing in solid state. | 1. Polymorphism: Different crystalline forms of the compound can have vastly different thermal stabilities. 2. Hygroscopicity: Adsorbed water can lower the decomposition temperature. 3. Interaction with Excipients: If in a formulation, the compound may be reacting with other components. | 1. Characterize Solid Form: Use techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to identify the solid form and check for phase transitions before degradation.[5][15] 2. Control Humidity: Store and handle the solid material in a controlled humidity environment (e.g., in a desiccator or glove box). |
Experimental Protocols: Forced Degradation Studies
Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a molecule. It helps in identifying likely degradation products and developing stability-indicating analytical methods.
Below is a general workflow for conducting these studies.
Caption: General experimental workflow for conducting forced degradation studies.
Protocol 1: Forced Degradation in Solution
Objective: To investigate the degradation of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
HPLC-grade Acetonitrile and Water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV/PDA and MS detectors
1.1: Acid and Base Hydrolysis
-
Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
For acid hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
For base hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Prepare a control by mixing 1 mL of the stock solution with 1 mL of water.
-
Incubate all samples in a water bath at 60°C. Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Before analysis, neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively (e.g., add 1 mL of 0.1 M NaOH to the acid sample). This is crucial to prevent on-column degradation.[12]
-
Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase and analyze immediately by HPLC.
1.2: Oxidative Degradation
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the sample at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
-
Quench the reaction if necessary (e.g., by dilution with mobile phase) and analyze immediately.
1.3: Photostability Testing
-
Prepare two sets of samples of the compound in solution (~0.1 mg/mL) in transparent quartz cuvettes or vials.
-
Wrap one set completely in aluminum foil to serve as the dark control.
-
Place both sets in a photostability chamber and expose them to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[14]
-
Analyze the samples after exposure.
1.4: Thermal Degradation (Solution)
-
Place a sample of the stock solution in a sealed vial in an oven at 60°C, alongside a control sample stored at 4°C.
-
Analyze at specified time points.
Analytical Method (Example): A stability-indicating method is crucial. This is typically a gradient reverse-phase HPLC method that can separate the parent compound from all its degradation products.
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Detection: UV/PDA (scan 200-400 nm) and in-line Mass Spectrometry.
References
-
Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Available at: [Link]
-
Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology. Available at: [Link]
-
Slideshare. (n.d.). Pyrimidine Synthesis and Degradation. Available at: [Link]
-
ResearchGate. (2015). Thermal analysis of some novel pyrimidine derivatives. Available at: [Link]
-
Canadian Science Publishing. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Available at: [Link]
-
Loh, K., et al. (2019). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry. Available at: [Link]
-
Amador, J. A., & Taylor, B. F. (1990). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic. Applied and Environmental Microbiology. Available at: [Link]
-
Lippincott Williams & Wilkins. (n.d.). Pyrimidine Synthesis and Degradation. Available at: [Link]
-
Krzyżanowska, E., et al. (2002). PHOTO-DEGRADATION OF HYDROPHOBIC DERIVATIVES OF PYRIDINECARBOXYLIC ACID AS COPPER EXTRACTANTS FROM CHLORIDE MEDIA. Solvent Extraction and Ion Exchange. Available at: [Link]
-
ResearchGate. (2022). Degradation performance and mechanism of pyridine and 2-Diethylamino-4-hydroxy-6-methylpyrimidine by Pandoraea captiosa HR2 in individual or simultaneous systems. Available at: [Link]
-
PubMed. (2022). Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. Available at: [Link]
-
MDPI. (2021). Photodegradation of Ciprofloxacin, Clarithromycin and Trimethoprim: Influence of pH and Humic Acids. Available at: [Link]
-
MDPI. (2024). Stability Toolkit for the Appraisal of Bio/Pharmaceuticals' Level of Endurance (STABLE) as a Framework and Software to Evaluate the Stability of Pharmaceuticals. Available at: [Link]
-
SciRP.org. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. Available at: [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 9. Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrimidine Synthesis and Degradation | PDF [slideshare.net]
- 11. pharmacy180.com [pharmacy180.com]
- 12. scirp.org [scirp.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Stability Toolkit for the Appraisal of Bio/Pharmaceuticals’ Level of Endurance (STABLE) as a Framework and Software to Evaluate the Stability of Pharmaceuticals [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
"improving the stability of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid in solution"
Welcome to the technical support center for 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability-related issues encountered during experimental work. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity of your solutions and the reliability of your results.
Introduction: Understanding the Stability of this compound
This compound is a heterocyclic compound with a structure susceptible to several degradation pathways. Its stability in solution is paramount for consistent results in biological assays, formulation studies, and analytical method development. The primary molecular features influencing its stability are the pyrimidine ring, the carboxylic acid group, and the hydroxyl group. These functional groups can be susceptible to changes in pH, temperature, light, and oxidative stress. This guide will address the most common stability challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a decrease in concentration over time, even when stored at 4°C. What could be the cause?
A1: Gradual degradation can occur even at low temperatures. The most likely cause is hydrolysis or slow decarboxylation, potentially catalyzed by the pH of your solution. We recommend verifying the pH of your stock solution and ensuring it is within a stable range, ideally between pH 5 and 7. For long-term storage, consider preparing aliquots and freezing them at -20°C or -80°C.
Q2: I've noticed a color change in my solution after leaving it on the lab bench. What is happening?
A2: A color change often indicates oxidative degradation or photodecomposition. The pyrimidine ring system can be sensitive to both light and atmospheric oxygen.[1] To mitigate this, always store your solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Additionally, consider degassing your solvent before preparing the solution to minimize dissolved oxygen.
Q3: Can I use any buffer to prepare my solutions?
A3: While many common buffers are suitable, it is crucial to choose one that is inert and does not interfere with your downstream applications. Phosphate buffers are a good starting point.[2] However, you should always perform a compatibility study to ensure the buffer components do not catalyze the degradation of your compound. Avoid buffers with components that could act as nucleophiles or catalysts for hydrolysis.
Q4: What is the best way to monitor the stability of my compound in solution?
A4: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC).[2][3] An appropriate HPLC method should be able to separate the parent compound from its potential degradation products. By monitoring the peak area of the parent compound and observing the emergence of new peaks over time, you can accurately quantify the stability.
Troubleshooting Guide: Common Stability Issues and Solutions
This section provides a structured approach to identifying and resolving common stability problems.
Issue 1: Rapid Degradation in Acidic or Basic Solutions
-
Symptom: A significant decrease in the concentration of this compound is observed within hours of preparation in a solution with a pH below 4 or above 8.
-
Probable Cause: The compound is susceptible to acid- and base-catalyzed hydrolysis and decarboxylation. The pyrimidine ring can undergo cleavage under harsh pH conditions.[4] The carboxylic acid group is prone to decarboxylation, especially at elevated temperatures in acidic solutions.[5][6][7]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for pH-related instability.
-
Preventative Measures:
-
Always prepare solutions in a buffered system within the optimal pH range of 5-7.
-
If your experiment requires a different pH, prepare the solution immediately before use and minimize the exposure time.
-
For long-term storage, prepare stock solutions in a non-aqueous solvent like DMSO and dilute into aqueous buffers as needed.
-
Issue 2: Formation of Precipitate in Solution
-
Symptom: A solid precipitate forms in your aqueous solution upon standing or after a freeze-thaw cycle.
-
Probable Cause: The compound has limited aqueous solubility, which can be influenced by pH and temperature. The protonation state of the carboxylic acid and the pyrimidine ring nitrogens will change with pH, affecting solubility.
-
Troubleshooting Steps:
-
Verify Solubility: Determine the solubility of the compound in your chosen buffer system at the intended storage temperature.
-
Adjust pH: The solubility may be pH-dependent. Experiment with slight pH adjustments to find the point of maximum solubility.
-
Consider Co-solvents: If aqueous solubility is inherently low, consider the use of a small percentage of an organic co-solvent like ethanol or DMSO. However, ensure the co-solvent is compatible with your experimental system.
-
Avoid Freeze-Thaw Cycles: Prepare single-use aliquots to prevent precipitation caused by repeated freezing and thawing.
-
Issue 3: Inconsistent Results in Biological Assays
-
Symptom: High variability is observed in the results of biological assays using different batches or ages of the compound solution.
-
Probable Cause: The compound is degrading, leading to a lower effective concentration and the potential for degradation products to interfere with the assay.
-
Preventative Workflow:
Caption: Workflow to ensure consistent assay results.
-
Best Practices:
-
Always use freshly prepared solutions for critical experiments.
-
Establish a "use by" date for your stock solutions based on stability data.
-
If degradation products are identified, consider if they could have biological activity that might confound your results.
-
Experimental Protocols
Protocol 1: Preparation of a Buffered Stock Solution
This protocol describes the preparation of a 10 mM stock solution in a phosphate buffer at pH 7.4.
-
Materials:
-
This compound
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Sodium hydroxide (NaOH)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare the Buffer:
-
To prepare 100 mL of a 0.1 M phosphate buffer, dissolve 1.36 g of KH₂PO₄ in approximately 90 mL of high-purity water.
-
While stirring, slowly add 1 M NaOH dropwise until the pH reaches 7.4.
-
Transfer the solution to a 100 mL volumetric flask and add water to the mark.
-
-
Prepare the Stock Solution:
-
Weigh out 15.41 mg of this compound.
-
Transfer the solid to a 10 mL volumetric flask.
-
Add approximately 8 mL of the prepared phosphate buffer (pH 7.4) and sonicate or vortex until the solid is completely dissolved.
-
Add the phosphate buffer to the 10 mL mark.
-
-
Storage:
-
Filter the solution through a 0.22 µm syringe filter into a sterile, amber vial.
-
For short-term storage (up to one week), store at 2-8°C.
-
For long-term storage, dispense into single-use aliquots and store at -20°C or below.
-
-
Protocol 2: Forced Degradation Study
This protocol outlines a basic forced degradation study to identify potential degradation pathways.[8][9][10][11]
-
Objective: To assess the stability of the compound under various stress conditions.
-
Procedure:
-
Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Aliquot the solution into separate amber glass vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate a vial of the initial solution at 60°C for 24 hours.
-
Photodegradation: Expose a vial of the initial solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil and kept alongside.[12][13]
-
Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by HPLC-UV or LC-MS to determine the percentage of degradation and identify any new peaks corresponding to degradation products.
-
-
Data Interpretation:
| Stress Condition | Expected Degradation Pathway | Potential Degradants |
| Acid Hydrolysis | Decarboxylation, Ring Hydrolysis | 2-Hydroxy-6-methylpyrimidine |
| Base Hydrolysis | Ring Opening/Rearrangement | Various acyclic derivatives |
| Oxidation | N-oxidation, Hydroxylation of the methyl group | N-oxides, alcohol derivatives |
| Photodegradation | Dimerization, Ring Cleavage | Pyrimidine dimers, various photoproducts |
| Thermal Degradation | Decarboxylation | 2-Hydroxy-6-methylpyrimidine |
References
- The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC.
- Preparation of buffers, Stability of Buffers. Pharmacy Infoline.
- Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Science Publishing.
- Preparation of Buffer Solutions | Phosphate, Acet
- Pyrimidine Synthesis and Degrad
- Preparing Buffer Solutions. Shimadzu.
- Formation and stability of repairable pyrimidine photohydr
- Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions.
- Solubility and stability testing of novel pyrimidine deriv
- Mechanism of the Decarboxylation of α-Pyridylacetic Acid1.
- Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II.
- method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine deriv
- An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release
- Buffer Preparation – Solutions, Calculation & Solving Common Problems. Mettler Toledo.
- How to Prepare Your Most Frequently Used Buffers. GoldBio.
- (PDF)
- (PDF) Degradation of Pyrimidine Nucleotides.
- Pyrimidine metabolism. Wikipedia.
- Pyrimidine. Wikipedia.
- Separation of 2-Hydroxy-6-methylpyridine-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
- 89640-83-5|this compound|BLD Pharm.
- Rate of Decarboxylation of pyridinecarboxylic acids [closed]. Chemistry Stack Exchange.
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- Forced Degrad
- Common ultraviolet (UV)-induced photoproducts. Cyclobutane-pyrimidine...
- All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. PMC - NIH.
- Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC - PubMed Central.
- Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Prolifer
- A practical guide to forced degradation and stability studies for drug substances.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
- Development of forced degradation and stability indic
- Forced Degradation Studies for Biopharmaceuticals.
- Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- This compound | 89640-83-5. Sigma-Aldrich.
- Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydr
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Predicting the Effect of pH on Stability and Solubility of Polymorphs, Hydrates, and Cocrystals.
- Free radical scavenging properties of pyrimidine deriv
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
- (PDF) Development of New Pyrimidine Derivative Inhibitor for Mild Steel Corrosion in Acid Medium.
- On the Solubility and Stability of Polyvinylidene Fluoride. MDPI.
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. onyxipca.com [onyxipca.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajrconline.org [ajrconline.org]
- 12. researchgate.net [researchgate.net]
- 13. All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers - PMC [pmc.ncbi.nlm.nih.gov]
"resolving peak splitting in NMR spectra of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid"
Welcome to the technical support guide for resolving common NMR spectroscopy challenges encountered with 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid. This molecule, while seemingly simple, presents a fascinating case study in spectral complexity due to its unique structural features: a substituted pyrimidine ring, and two labile protons on hydroxyl and carboxylic acid groups. This guide is structured as a series of frequently asked questions and troubleshooting workflows to help you navigate peak splitting, broadening, and other spectral artifacts to achieve clean, interpretable data.
Frequently Asked Questions (FAQs)
Q1: Why are the signals for the hydroxyl (-OH) and carboxylic acid (-COOH) protons in my ¹H NMR spectrum extremely broad, or sometimes even absent?
This is the most common observation for this molecule and is a classic sign of chemical exchange . Protons on heteroatoms like oxygen are "labile," meaning they can rapidly exchange with other labile protons in the solution (e.g., trace water) or between molecules via hydrogen bonding.[1][2]
-
The Causality: The NMR spectrometer detects an average signal for a nucleus. If a proton is rapidly moving between different chemical environments (e.g., on the molecule, on a water molecule, or hydrogen-bonded), its signal is averaged.
-
Slow Exchange: You would see two distinct, sharp peaks.
-
Fast Exchange: You would see a single, sharp peak at an averaged chemical shift.
-
Intermediate Exchange: When the rate of exchange is on the same timescale as the NMR measurement, the signal becomes very broad and can even disappear into the baseline.[1][3]
-
The protons of the carboxylic acid and hydroxyl groups are highly prone to this intermediate exchange, especially in solvents like CDCl₃ or acetone-d₆. The carboxylic acid proton signal is characteristically found far downfield (10-13 ppm) and is often a very broad singlet.[4][5][6][7][8]
Q2: The splitting pattern for the proton on the pyrimidine ring looks distorted and doesn't follow the simple n+1 rule. What is happening?
You are likely observing second-order effects , also known as strong coupling . The simple n+1 rule for splitting only applies to "first-order" spectra, where the chemical shift difference between two coupled protons (Δν, in Hz) is much larger than their coupling constant (J, in Hz).[9][10]
-
The Causality: When Δν/J is small (typically less than 10), the energy levels of the spin system are perturbed, leading to complex multiplets where neither the splitting pattern nor the intensities follow simple rules.[11][12] Key indicators of second-order effects include:
-
"Roofing": The inner peaks of two coupled multiplets "lean" toward each other, while the outer peaks are diminished.[13]
-
Extra Peaks: More lines appear than predicted by the n+1 rule.
-
Non-standard Intensities: The peak intensities within a multiplet do not follow Pascal's triangle.
-
In this compound, the single proton on the pyrimidine ring might be closely coupled to other nuclei, or the molecule might form aggregates where intermolecular interactions create magnetically non-equivalent environments, leading to these complex patterns.[14]
Q3: I expected the methyl group to be a clean singlet, but it appears slightly broadened or shows a very small splitting. Why?
While the methyl protons (-CH₃) have no vicinal (3-bond) proton neighbors and are expected to be a singlet, two phenomena can cause minor deviations:
-
Long-Range Coupling: Coupling can occur over four or more bonds (⁴J or ⁵J), especially through rigid systems like aromatic or heterocyclic rings.[15] The coupling constant is usually very small (<1 Hz) and may not be resolved, instead appearing as a broadening of the singlet.
-
Dynamic Processes: If the molecule is undergoing a slow conformational change or tautomerization on the NMR timescale, this can also lead to peak broadening.
Q4: My entire spectrum, especially the chemical shifts of the -OH and ring protons, changes significantly when I change the solvent or the sample concentration. What does this signify?
This behavior is strongly indicative of changes in tautomeric equilibrium and hydrogen bonding . This compound can exist in different tautomeric forms, primarily the hydroxy and keto (pyrimidone) forms.
-
The Causality: The equilibrium between these tautomers is highly sensitive to the environment.
-
Solvent: Polar, protic solvents can stabilize one tautomer over another by forming hydrogen bonds.[16][17] Changing the solvent can shift this equilibrium, causing significant changes in the chemical shifts of all protons as they exist in a new average electronic environment.[18]
-
Concentration: At higher concentrations, intermolecular hydrogen bonding becomes more prevalent. This can shift the position of labile proton signals and can also influence the tautomeric equilibrium.[19]
-
This sensitivity is a key diagnostic tool, confirming that dynamic processes are at play.
Troubleshooting Guides & Experimental Protocols
When facing complex spectra, a systematic approach is required. The following workflows provide step-by-step instructions to diagnose and resolve the issues discussed above.
Workflow 1: Diagnosing and Resolving Exchange-Related Broadening
This workflow is essential for confirming the identity of exchangeable protons (-OH, -COOH) and sharpening their signals if possible.
Protocol 1.1: The D₂O Exchange Experiment
This is the definitive test for identifying exchangeable protons.
-
Acquire Standard Spectrum: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, as it slows down exchange compared to CDCl₃) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Add one or two drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake and Re-acquire: Cap the tube, shake vigorously for 30-60 seconds to facilitate the exchange of H for D.
-
Analyze: Re-acquire the ¹H NMR spectrum. The signals corresponding to the -OH and -COOH protons will significantly decrease in intensity or disappear entirely.[1][4][18] This is because deuterium is not observed in a standard proton NMR experiment.
Protocol 1.2: Variable Temperature (VT) NMR
This experiment manipulates the rate of chemical exchange to simplify the spectrum.
-
Initial Spectrum: Acquire a spectrum at room temperature.
-
Cool the Sample: Decrease the temperature in increments of 10-20 K (e.g., to 273 K, 253 K). At lower temperatures, the rate of chemical exchange slows down. If you are in the intermediate exchange regime, the broad peaks should resolve into two or more sharper peaks (the "slow exchange" regime).[20][21]
-
Heat the Sample: Increase the temperature in increments of 10-20 K (e.g., to 313 K, 333 K). At higher temperatures, exchange becomes faster. The broad peaks may coalesce into a single, sharp, averaged peak (the "fast exchange" regime).[20]
Troubleshooting Logic for Exchange
Caption: COSY shows direct coupling, while TOCSY shows all correlations in a spin system.
Workflow 3: Investigating Tautomerism and Dynamic Exchange
To directly observe the exchange between different tautomeric forms, a 2D EXSY experiment is the tool of choice.
Protocol 3.1: 2D EXSY (Exchange Spectroscopy)
-
The Principle: The EXSY pulse sequence is identical to the NOESY experiment. [22][23][24]However, while NOESY detects through-space proximity via the Nuclear Overhauser Effect, EXSY detects atoms that are physically exchanging between different chemical sites. [20][25]2. Acquisition: Run a standard 2D NOESY experiment, but with the intention of analyzing for exchange. A range of mixing times (tₘ) should be tested to optimize the intensity of the exchange cross-peaks.
-
Interpretation:
-
Like COSY, the 1D spectrum is on the diagonal.
-
Off-diagonal cross-peaks connect the signals of nuclei that are in chemical exchange. For example, if the ring proton has a different chemical shift in Tautomer A versus Tautomer B, an EXSY cross-peak will appear between these two chemical shifts, providing direct evidence of the tautomerization process. [23]
-
Summary Troubleshooting Table
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Broad, weak, or missing -OH / -COOH peaks | Chemical Exchange (intermediate rate), Hydrogen Bonding | Perform D₂O exchange to confirm. Run Variable Temperature (VT) NMR to sharpen peaks. |
| Distorted, non-n+1 splitting for ring proton | Second-Order Effects (Strong Coupling) | Use a higher-field NMR spectrometer. Run a 2D COSY experiment to confirm coupling partners. |
| Broadened methyl singlet | Long-Range Coupling (⁴J, ⁵J), Slow Dynamic Process | High-resolution 1D experiment to resolve small couplings. Consider VT-NMR. |
| Spectrum changes with solvent/concentration | Shift in Tautomeric Equilibrium, Altered Hydrogen Bonding | Systematically vary solvent and concentration to study the equilibrium. Use 2D EXSY to identify exchanging species. |
References
-
NOESY and EXSY. (n.d.). University of California, Riverside. Retrieved from [Link]
-
EXSY (Exchange Spectroscopy, NMR). (2024, February 1). Chem-Station. Retrieved from [Link]
-
Reich, H. J. (n.d.). Second Order Effects in Coupled Systems. University of Wisconsin. Retrieved from [Link]
-
Rattan, S. S., & Taneja, P. (2013). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica, 5(5), 188-194. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
-
Decatur, J. (2018, August 8). NOESY and ROESY. University of Maryland. Retrieved from [Link]
-
Weis, A. L., Porat, Z., & Luz, Z. (1984). Dynamic NMR Investigation of the Annular Tautomerism in Dihydropyrimidines. Journal of the American Chemical Society, 106(26), 8021–8024. Retrieved from [Link]
-
Kwan, E. E. (2012, March 20). Lecture 11: Chemical Exchange. Harvard University. Retrieved from [Link]
-
Facey, G. (2008, July 23). 2D EXSY. University of Ottawa NMR Facility Blog. Retrieved from [Link]
-
Douglas, A. W., & Shapiro, M. (1980). Unexpected second‐order effects in proton‐coupled 13 C NMR spectra. Organic Magnetic Resonance, 14(1), 38–39. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Nanalysis. (2018, October 31). Your NMReady-60 Order!. Retrieved from [Link]
-
Smith, W. B. (2005). Second-order NMR spectra at high field of common organic functional groups. Organic & Biomolecular Chemistry, 3(18), 3349-3353. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, November 23). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Chemistry Student. (n.d.). Carboxylic acid NMR. Retrieved from [Link]
-
Nanalysis. (2025, July 14). How TOCSY extends COSY's reach in 2D NMR. Retrieved from [Link]
-
The OChem Whisperer. (2012, March 27). Guide to Solving NMR Questions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting ¹H NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2024, April 25). Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum?. Retrieved from [Link]
-
Singh, V., Fedeles, B. I., & Essigmann, J. M. (2015). Role of tautomerism in RNA biochemistry. RNA, 21(1), 1-13. Retrieved from [Link]
-
Magritek. (2016, June 14). The 2D TOCSY Experiment. Retrieved from [Link]
-
ResearchGate. (2016, January 6). Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum?. Retrieved from [Link]
-
Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]
-
ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. Retrieved from [Link]
-
Le, D., & D'Souza, F. (2010). ¹H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Canadian Journal of Chemistry, 88(8), 779-785. Retrieved from [Link]
-
ChemComplete. (2019, June 29). Understanding NMR Peak and Signal Splitting - The n+1 Rule Explained [Video]. YouTube. Retrieved from [Link]
-
Weizmann Institute of Science. (n.d.). J-Coupling. Retrieved from [Link]
-
Reddit. (2024, August 6). Duplicate Peaks in NMR Spectra. r/Chempros. Retrieved from [Link]
-
Wikipedia. (n.d.). J-coupling. Retrieved from [Link]
-
Reich, H. J. (2017). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. Retrieved from [Link]
-
ResearchGate. (2025, August 7). The Use of NMR Spectroscopy to Study Tautomerism. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]
-
Elguero, J., Marzin, C., & Roberts, J. D. (1974). Advanced NMR techniques for structural characterization of heterocyclic structures. The Journal of Organic Chemistry, 39(3), 357-363. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, September 20). 15.7 Complex Splitting | NMR | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Patil, S. P., et al. (2014). Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. Journal of Separation Science, 37(12), 1438-1445. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, March 28). 13.7: More Complex Spin-Spin Splitting Patterns. Retrieved from [Link]
-
TMP Chem. (2020, October 17). Dynamic NMR [Video]. YouTube. Retrieved from [Link]
-
Allery Science. (2016, March 27). H NMR / simplified splitting patterns [Video]. YouTube. Retrieved from [Link]
-
NIST. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. WebBook. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. acdlabs.com [acdlabs.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 12. Your NMReady-60 Order! — Nanalysis [nanalysis.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Second-order NMR spectra at high field of common organic functional groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 17. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 18. Troubleshooting [chem.rochester.edu]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. ekwan.github.io [ekwan.github.io]
- 21. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NOESY and EXSY [chem.ch.huji.ac.il]
- 23. en.chem-station.com [en.chem-station.com]
- 24. University of Ottawa NMR Facility Blog: 2D EXSY [u-of-o-nmr-facility.blogspot.com]
- 25. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Technical Support Center: Strategic Control of Byproduct Formation in 2-Hydroxy-6-methylpyrimidine-4-carboxylic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes. Our focus is on providing scientifically grounded explanations and actionable protocols to ensure the integrity of your synthesis.
I. Understanding the Core Challenges: Common Byproducts and Their Origins
The synthesis of this compound and its subsequent reactions can be susceptible to the formation of several byproducts. Understanding the mechanistic origins of these impurities is the first step toward their effective control.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should be aware of during the synthesis of the title compound?
A1: Based on the common synthetic routes, which often involve the condensation of a β-ketoester with a urea or guanidine derivative, the primary byproduct concerns include:
-
Decarboxylated Impurity (2-Hydroxy-6-methylpyrimidine): This is a prevalent byproduct that can arise from the loss of the carboxylic acid group, particularly under harsh thermal or pH conditions.[1][2]
-
Hantzsch-type 1,4-dihydropyridine (DHP) Byproducts: In reactions resembling the Biginelli synthesis, a competing pathway can lead to the formation of these highly fluorescent, often yellow, impurities. This occurs when two equivalents of the β-ketoester react with an aldehyde and an ammonia source.[3][4]
-
N-acylurea Byproducts: These can form as a result of a competing reaction between the β-ketoester and urea, complicating purification.[3]
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, which can interfere with downstream applications and purification.[4]
Q2: I'm observing a significant amount of a decarboxylated byproduct. What reaction conditions favor this side reaction?
A2: Decarboxylation is often promoted by elevated temperatures and extreme pH levels.[1] The stability of the carbanion intermediate formed upon loss of CO2 plays a crucial role. For pyridinecarboxylic acids, the position of the nitrogen atom relative to the carboxyl group significantly influences the rate of decarboxylation, with the ortho position (as in picolinic acid) showing a much higher rate due to stabilization of the resulting intermediate.[5] While our molecule is a pyrimidine, similar electronic effects can be at play.
II. Troubleshooting Guide: A Proactive Approach to Byproduct Mitigation
This section provides a systematic approach to troubleshooting common issues related to byproduct formation.
Problem: High Levels of Decarboxylated Impurity
| Possible Cause | Suggested Solution(s) |
| Excessive Reaction Temperature | Carefully control the reaction temperature. Avoid prolonged heating at high temperatures. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3] |
| Inappropriate pH | Maintain the pH of the reaction mixture within an optimal range. For pyrimidine synthesis, the use of a strong base like sodium ethoxide is common, but strongly acidic media has also been reported to improve yields in some cases.[6] Buffer the reaction mixture if necessary. |
| Prolonged Reaction Time | While sufficient time is needed for the reaction to go to completion, excessive reaction times can lead to the degradation of the desired product. Optimize the reaction time by monitoring its progress.[4] |
Problem: Formation of a Yellow, Fluorescent Byproduct
| Possible Cause | Suggested Solution(s) |
| High Reaction Temperature | The formation of Hantzsch-type 1,4-dihydropyridine (DHP) byproducts is favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of this impurity.[3][4] |
| Catalyst Choice | The selection of the catalyst can influence the selectivity between the desired pyrimidine synthesis and the competing Hantzsch pathway. Experiment with different Lewis or Brønsted acid catalysts to find one that preferentially promotes the desired reaction.[4] |
| Order of Reagent Addition | Adding urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia, which is a key reactant in the Hantzsch pathway.[3] |
Problem: Low Yield and Presence of Unreacted Starting Materials
| Possible Cause | Suggested Solution(s) |
| Inefficient Catalysis | Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts, confirm that the concentration is appropriate.[3][4] |
| Suboptimal Reaction Conditions | The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. The choice of solvent can also impact reactant solubility and reaction rate.[4] |
| Impure Reactants | Impurities in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.[3] |
III. Experimental Protocols for Byproduct Minimization and Analysis
Protocol 1: Optimized Synthesis of this compound
This protocol is a general guideline adapted from established procedures for pyrimidine synthesis, with a focus on minimizing byproduct formation.[6]
-
Preparation of the Alkoxide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.
-
Addition of Guanidine: To the cooled sodium ethoxide solution, add guanidine hydrochloride. Stir the mixture to allow for the formation of free guanidine.
-
Addition of β-Ketoester: Slowly add ethyl acetoacetate to the reaction mixture.
-
Controlled Reflux: Heat the mixture to a gentle reflux and maintain for a specified period. Monitor the reaction progress by TLC to avoid prolonged heating.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with a dilute acid (e.g., hydrochloric acid) to precipitate the crude product.
-
Isolation and Purification: Filter the crude product and wash it with cold water. Recrystallization from hot water or ethanol is a common and effective purification method.[6]
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for quantifying the purity of your product and identifying byproducts.[7]
-
Instrumentation: An HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: Accurately weigh a small amount of your sample and dissolve it in a suitable solvent to a known concentration.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity can be calculated based on the area percent of the main peak relative to the total area of all peaks.[8]
IV. Visualizing Reaction Pathways and Workflows
Diagram 1: Competing Reaction Pathways in Pyrimidine Synthesis
Caption: Competing pathways in pyrimidine synthesis.
Diagram 2: Troubleshooting Workflow for Byproduct Formation
Caption: Troubleshooting workflow for byproducts.
V. References
-
BenchChem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention. Retrieved from
-
BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: 2-Amino-4-hydroxy-6-methylpyrimidine Purification. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved from
-
BenchChem. (n.d.). Navigating the Solubility Landscape of 2-Amino-4-hydroxy-6-methylpyrimidine: A Technical Guide. Retrieved from
-
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.
-
Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]
-
BenchChem. (n.d.). Purity Analysis of Commercial 2-Hydroxy-6-methylpyridine: A Comparative Guide. Retrieved from
-
Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved from [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Decarboxylation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
"method refinement for the crystallization of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid"
Technical Support Center: Crystallization of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid
Welcome to the technical support guide for the crystallization of this compound (CAS 89640-83-5). This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common and complex challenges encountered during the crystallization of this molecule. Our approach is rooted in first principles of physical chemistry and crystal engineering, aiming to empower you with the rationale behind each refinement step.
Frequently Asked Questions (FAQs)
This section addresses common initial hurdles. The solutions provided are starting points for method development and refinement.
Q1: How do I select an appropriate starting solvent for the crystallization of this compound?
A1: Solvent selection is the most critical factor in successful crystallization.[1][2] The ideal solvent is one in which your compound is moderately soluble at high temperatures and poorly soluble at low temperatures.[1] Given the structure of this compound, which possesses both a hydrogen-bond-donating carboxylic acid group and a pyrimidine ring with hydrogen-bond-accepting nitrogens, a range of solvents should be considered.
-
Initial Screening: Start with polar protic solvents like ethanol, methanol, or isopropanol, and polar aprotic solvents such as acetone or ethyl acetate. Due to the carboxylic acid moiety, solubility in non-polar solvents like hexanes or toluene is expected to be very low, making them potential anti-solvents.
-
Causality: The molecule's ability to form strong intermolecular hydrogen bonds suggests that solvents capable of disrupting these bonds (like alcohols) will be effective for dissolution at elevated temperatures. Upon cooling, the solute-solute hydrogen bonds can reform, driving crystallization. For pyrimidine derivatives that are only soluble in highly polar solvents like DMF or DMSO, diffusion crystallization with a miscible anti-solvent can be an effective strategy.[3]
Q2: My compound is "oiling out" or forming a precipitate instead of crystals. What is happening and how can I fix it?
A2: "Oiling out" occurs when the solution becomes supersaturated to a point where the solute separates as a liquid phase before it has time to form an ordered crystal lattice. This is common when a solution is cooled too quickly or is overly concentrated.[4]
-
Immediate Action: Re-heat the solution until the oil redissolves completely.
-
Troubleshooting Steps:
-
Add More Solvent: The most common cause is excessive concentration. Add a small amount (5-10% more) of the hot solvent to the solution to reduce the level of supersaturation.[5] An ideal crystallization should see the first crystals appearing after about 5 minutes of cooling, with continued growth over 20 minutes.[5]
-
Slow Down the Cooling Rate: Rapid cooling encourages precipitation over crystallization.[4] Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels, before moving it to a colder environment like a refrigerator or ice bath.
-
Change the Solvent System: The solvent may be too "good." A solvent in which the compound is highly soluble can lead to very high supersaturation levels upon cooling. Consider using a solvent in which the compound is less soluble or introduce an "anti-solvent" (a solvent in which the compound is insoluble) to the system.
-
Q3: No crystals have formed after the solution has cooled to room temperature. What should I do to induce crystallization?
A3: The failure to form crystals indicates that the solution has not reached a sufficient level of supersaturation, or that the kinetic barrier to nucleation has not been overcome.
-
Troubleshooting Steps (in order):
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can serve as nucleation sites.[5]
-
Introduce a Seed Crystal: If you have a small crystal from a previous batch, add it to the solution. This provides a template for further crystal growth.
-
Reduce Solvent Volume: If the solution is clear, there may be too much solvent.[5] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then allow it to cool again.
-
Cool to a Lower Temperature: Place the solution in an ice bath or refrigerator to further decrease the solubility of the compound. Do this only after attempting the steps above, as rapid cooling from a high temperature can lead to precipitation.[4]
-
Detailed Troubleshooting and Method Refinement Guide
This section provides advanced strategies for overcoming persistent crystallization challenges and optimizing for crystal quality and yield.
Problem: Poor Crystal Quality (Needles, Plates, or Dendrites)
Fine needles, thin plates, or dendritic (tree-like) crystals are often signs of rapid crystallization, which can lead to solvent inclusion and lower purity. The goal is to slow down the nucleation and growth processes to obtain well-formed, equant crystals.
Core Directive: Reduce the Rate of Supersaturation.
| Refinement Strategy | Underlying Principle | Detailed Protocol |
| Slower Cooling Gradient | Reduces the thermodynamic driving force for nucleation, allowing fewer, larger crystals to form.[6] | 1. Dissolve the compound in the minimum amount of boiling solvent. 2. Place the flask in a Dewar filled with hot water or an insulated container to ensure cooling occurs over several hours. 3. Avoid any mechanical disturbances during the cooling process.[1][2] |
| Solvent/Anti-Solvent System | Provides fine control over supersaturation by slowly changing the composition of the solvent. | 1. Dissolve the compound in a "good" solvent (e.g., ethanol, DMSO). 2. Slowly add a miscible "poor" solvent or anti-solvent (e.g., water, hexane) dropwise at a slightly elevated temperature until the solution becomes faintly turbid. 3. Add a few drops of the good solvent to clarify the solution, then allow it to cool slowly. |
| Vapor Diffusion | A very slow method of introducing an anti-solvent, ideal for growing high-quality single crystals for X-ray diffraction.[7] | 1. Dissolve the compound in a small volume of a relatively high-boiling-point solvent (e.g., DMF, ethanol) in a small vial. 2. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., diethyl ether, dichloromethane). 3. The anti-solvent vapor will slowly diffuse into the vial, reducing the compound's solubility and promoting slow crystal growth. |
Problem: Low Yield
Low yield indicates that a significant amount of the compound remains dissolved in the mother liquor after the crystallization process.
Core Directive: Maximize the Solubility Difference Between Hot and Cold Conditions.
| Refinement Strategy | Underlying Principle | Detailed Protocol |
| pH Adjustment | The carboxylic acid moiety means solubility is highly pH-dependent. At higher pH, the carboxylate salt forms, which is often much more soluble in polar solvents. | 1. Dissolve the crude product in a basic aqueous solution (e.g., dilute NaOH or NaHCO₃). 2. Perform a hot filtration to remove any insoluble impurities. 3. Slowly acidify the clear, hot filtrate with an acid like HCl or acetic acid. The neutral this compound will precipitate as its solubility decreases. 4. Control the rate of acidification and cooling to promote crystal growth over amorphous precipitation. |
| Optimize Solvent Choice | The ideal solvent has a steep solubility-temperature curve for the compound of interest. | Re-evaluate the initial solvent screen. A solvent that requires a significantly larger volume to dissolve the compound at room temperature compared to its boiling point is a better candidate than one where the solubility is high at all temperatures. |
| Cooling to Sub-Ambient Temperatures | Further reduces the solubility of the compound in the mother liquor. | After slow cooling to room temperature and filtering the initial crop of crystals, cool the filtrate to 0 °C or below (if the solvent freezing point allows) to recover a second crop of crystals. Note that the purity of the second crop may be lower. |
Experimental Workflow & Visualization
The following diagram outlines a logical workflow for refining the crystallization method for this compound.
Caption: Decision workflow for crystallization method refinement.
Protocol: Refined Crystallization by Slow Cooling from a Mixed Solvent System
This protocol is a robust starting point for obtaining high-purity crystals of this compound.
-
Preparation:
-
Place 1.0 g of crude this compound into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Ensure all glassware is scrupulously clean to minimize unwanted nucleation sites.[1]
-
-
Dissolution:
-
Add ethanol (a "good" solvent) to the flask in small portions while heating on a hotplate with stirring.
-
Continue adding ethanol until the solid is completely dissolved at a near-boiling temperature. Note this volume (V₁).
-
Expert Tip: Avoid adding a large excess of solvent, as this will reduce your final yield.[4]
-
-
Inducing Supersaturation:
-
While maintaining the high temperature, add deionized water (an "anti-solvent") dropwise until the solution becomes faintly and persistently turbid. Note this volume (V₂).
-
Add a few more drops of hot ethanol (approx. 1-2% of V₁) until the solution becomes clear again. This brings the solution to a point of near-saturation at high temperature.
-
-
Slow Cooling and Crystal Growth:
-
Remove the flask from the heat, cover it with a watch glass, and place it on a cork ring or insulated pad to cool slowly to room temperature.
-
Avoid disturbing the flask during this period to allow for the growth of large, well-defined crystals.[2] The process should ideally take 30-60 minutes.
-
-
Harvesting:
-
Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for an additional 20-30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of a cold mixture of the crystallization solvents (in the V₁:V₂ ratio) to remove any residual soluble impurities.
-
Dry the crystals in a vacuum oven at a temperature well below the solvent's boiling point.
-
References
-
How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]
-
The mechanisms of crystal growth inhibition by organic and inorganic inhibitors. PMC. [Link]
-
Growing Crystals That Will Make Your Crystallographer Happy. University of Florida, Department of Chemistry. [Link]
-
Factors Affecting The Growth Process. Scribd. [Link]
-
Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. PMC. [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. [Link]
-
Growing Crystals. EBSCO. [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. ResearchGate. [Link]
-
Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. ACS Publications. [Link]
-
Crystal engineering of amino pyrimidine cocrystals with carboxylic acid. ResearchGate. [Link]
-
The Crystal Structure of 2-Amino-4-Hydroxy-6- Methylpyrimidine-Trihydrate. ResearchGate. [Link]
-
Supramolecular assembly in designing co-crystals of fumaric acid and pyrimidine/picolinate derivatives. Taylor & Francis Online. [Link]
-
2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]
- Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
Sources
Technical Support Center: Troubleshooting Poor Solubility of 2-Hydroxy-6-methylpyrimidine-4-carboxylic Acid in Assays
Prepared by the Senior Application Scientist Team
Section 1: Foundational Principles - Understanding the Molecule
Effective troubleshooting begins with understanding the physicochemical properties of the molecule. The structure of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid contains several functional groups that dictate its solubility behavior.
-
Carboxylic Acid Group (-COOH): This is the primary driver of pH-dependent solubility. It is a weak acid that can donate a proton to form a negatively charged carboxylate ion (-COO⁻)[3].
-
Pyrimidine Ring: A heterocyclic aromatic ring containing two nitrogen atoms. This core structure can contribute to the compound's planarity and potential for π-stacking interactions, which can favor a solid, crystalline state over dissolution.
-
Hydroxy Group (-OH): This group can act as both a hydrogen bond donor and acceptor. Its acidity is generally much lower than the carboxylic acid.
-
Methyl Group (-CH₃): A nonpolar, hydrophobic group that tends to decrease solubility in aqueous solutions[4].
The key to manipulating this compound's solubility lies in controlling the ionization state of the carboxylic acid group. In its neutral, protonated form (-COOH), the molecule is less polar and thus less soluble in water. When deprotonated to its carboxylate form (-COO⁻) at a pH above its acid dissociation constant (pKa), the resulting ion is significantly more polar and exhibits much greater aqueous solubility[5][6]. While the exact pKa of this specific molecule is not readily published, related pyrimidine carboxylic acids have predicted pKa values in the range of 3-5[7].
The following diagram illustrates this critical pH-dependent equilibrium.
Q5: What are co-solvents, and how can they help if pH adjustment alone is insufficient or not possible?
Answer: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce its overall polarity. This makes the buffer a more "hospitable" environment for nonpolar molecules, thereby increasing their solubility.[8][9] This technique is particularly useful when the required pH for solubility is incompatible with the biological assay.
| Co-solvent | Typical Starting Conc. | Notes |
| Ethanol | 1-10% (v/v) | Can sometimes cause protein denaturation at higher concentrations. |
| Propylene Glycol | 1-20% (v/v) | Generally well-tolerated in many biological systems. |
| Polyethylene Glycol 400 (PEG 400) | 1-20% (v/v) | A polymer commonly used in formulations to increase solubility.[] |
| Glycerin | 1-20% (v/v) | A viscous solvent that is generally biocompatible. |
Implementation Strategy: Start with a low concentration (e.g., 1-2%) of a co-solvent in your pH-adjusted buffer and test for solubility. Gradually increase the concentration, but always run a solvent tolerance control in your assay to ensure the co-solvent itself is not affecting the biological outcome.
Section 3: Detailed Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of this compound (MW: 168.14 g/mol ) in DMSO.
Materials:
-
This compound
-
High-purity, anhydrous DMSO
-
Analytical balance
-
Amber glass vial with a screw cap
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM solution, weigh out 1.68 mg of the compound.
-
Dispensing: Carefully transfer the weighed compound into a clean, dry amber vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If solids remain, place the vial in a bath sonicator for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution against a bright light to ensure all solid material has dissolved and the solution is clear.
-
Storage: Store the stock solution at -20°C, protected from light and moisture. Before each use, thaw completely and vortex to ensure homogeneity.
Protocol 2: Determining the Aqueous Solubility Profile as a Function of pH
Objective: To determine the minimum pH at which the compound remains soluble at a target concentration (e.g., 100 µM) in an aqueous buffer.
Materials:
-
10 mM DMSO stock solution (from Protocol 1)
-
A series of buffers (e.g., 0.1 M phosphate or a universal buffer) adjusted to various pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.4, 8.0) [11]* 96-well microplate (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance or light scattering (nephelometry) [12] Procedure:
-
Plate Setup: Add 198 µL of each pH-adjusted buffer to separate wells of the 96-well plate. Prepare a "buffer blank" well for each pH.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each buffer-containing well. This yields a final concentration of 100 µM with 1% DMSO.
-
Mixing & Incubation: Mix the plate gently on a plate shaker for 5 minutes. Let the plate incubate at room temperature for 1-2 hours to allow equilibrium to be reached.
-
Measurement (Nephelometry): Read the plate on a nephelometer. A significant increase in light scattering compared to the buffer blank indicates the presence of precipitated material.
-
Measurement (Visual/Absorbance): Alternatively, visually inspect each well for cloudiness or precipitate. A clear well indicates solubility.
-
Analysis: Identify the lowest pH at which the solution remains clear. This is your minimum required pH for that concentration. It is advisable to choose an assay buffer pH that is at least 0.5 units above this minimum for a robust safety margin.
Section 4: Summary & Key Recommendations
| Issue | Primary Cause | Recommended Solution(s) |
| Compound won't dissolve to make a stock solution. | Insufficient solvating power of the chosen solvent. | Use 100% high-purity DMSO. Use sonication and gentle warming if necessary. |
| Compound precipitates upon dilution into aqueous buffer. | Low aqueous solubility of the neutral form of the compound. | 1. pH Adjustment: Increase buffer pH to >7.5 to deprotonate the carboxylic acid. 2. Co-solvents: Add 1-10% of a co-solvent like PEG 400 or propylene glycol to the buffer. 3. Reduce Final Concentration: If possible, lower the final assay concentration of the compound. |
| Assay results are inconsistent or show poor dose-response. | Compound is not fully soluble at higher concentrations, leading to inaccurate effective concentrations. | Confirm solubility at the highest tested concentration using the method in Protocol 2. Re-run the assay in fully solubilizing conditions. |
By applying these principles and protocols, researchers can overcome the solubility challenges associated with this compound, ensuring the generation of accurate and reliable data in their critical assays.
References
Sources
- 1. This compound | 89640-83-5 [sigmaaldrich.com]
- 2. 89640-83-5|this compound|BLD Pharm [bldpharm.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 7. Pyrimidine-2-carboxylic acid | 31519-62-7 [chemicalbook.com]
- 8. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 11. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioactivity of 2-Hydroxy-6-methylpyrimidine-4-carboxylic Acid and Its Analogs
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of nucleic acids and numerous therapeutic agents.[1][2] Among the diverse family of pyrimidine derivatives, 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid serves as a valuable starting point for exploring structure-activity relationships (SAR). This guide provides a comparative analysis of its bioactivity alongside its structural analogs, offering insights for researchers and drug development professionals. We will delve into their potential as anticancer and antimicrobial agents, supported by experimental data and detailed protocols to ensure scientific rigor.
The Pyrimidine Core: A Privileged Structure in Drug Discovery
Pyrimidine and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] The versatility of the pyrimidine ring allows for substitutions at various positions, which can significantly influence the molecule's biological activity.[1] This structural flexibility makes it a prime candidate for the design of novel therapeutics. Modifications to the pyrimidine nucleus can alter a compound's interaction with biological targets, such as enzymes and receptors, and modify its pharmacokinetic properties.[2]
Comparative Bioactivity Analysis
Direct bioactivity data for this compound is not extensively documented in publicly available literature. However, by examining its close analogs—pyrimidine-4-carboxylic acid derivatives—we can infer its potential activities and establish a framework for comparative analysis. The primary areas of interest for this class of compounds are their anticancer and antimicrobial effects.
Pyrimidine analogs are foundational in cancer chemotherapy, with drugs like 5-fluorouracil being a prime example.[2] The anticancer potential of novel pyrimidine derivatives is often evaluated by their ability to inhibit the proliferation of cancer cell lines. This cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%.
Table 1: Hypothetical Comparative Anticancer Activity of this compound and Its Analogs
| Compound | R1 | R2 | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. HepG2 (Liver Cancer) |
| Parent Compound | -CH3 | -OH | To be determined | To be determined |
| Analog 1 | -CH3 | -SH | Hypothetical Value | Hypothetical Value |
| Analog 2 | -Phenyl | -OH | Hypothetical Value | Hypothetical Value |
| Analog 3 | -CH3 | -NH2 | Hypothetical Value | Hypothetical Value |
| Doxorubicin (Control) | - | - | ~0.1 | ~0.5 |
This table is illustrative. Experimental determination is required to populate it with actual data.
The data in such a table would be generated using a standardized cytotoxicity assay, such as the MTT assay.
The rise of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents. Pyrimidine-containing compounds have emerged as a significant area in this field of research.[6] Their structural similarity to endogenous substances allows them to interact with microbial genetic material and enzymes, leading to antimicrobial effects.[6][7]
The structure-activity relationship is key; substitutions on the pyrimidine ring can dramatically alter the antimicrobial spectrum and potency.[6] For example, various pyrimidine derivatives have demonstrated good activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[8]
Table 2: Hypothetical Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound | R1 | R2 | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| Parent Compound | -CH3 | -OH | To be determined | To be determined |
| Analog 1 | -CH3 | -SH | Hypothetical Value | Hypothetical Value |
| Analog 2 | -Phenyl | -OH | Hypothetical Value | Hypothetical Value |
| Analog 3 | -CH3 | -NH2 | Hypothetical Value | Hypothetical Value |
| Gentamicin (Control) | - | - | ~1 | ~2 |
This table is illustrative. The Minimum Inhibitory Concentration (MIC) would be determined experimentally.
Experimental Protocols
To ensure the trustworthiness and reproducibility of bioactivity data, standardized and well-validated protocols are essential.
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their health and proliferation.[9]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Maintain the desired human cancer cell lines (e.g., MCF-7, HepG2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds (this compound and its analogs) in the culture medium.
-
After 24 hours of incubation, replace the old medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for another 48-72 hours.[9]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.[9]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells.
-
Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and use a suitable software to determine the IC50 value from the dose-response curve.[9]
-
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.
Step-by-Step Protocol:
-
Prepare Bacterial Inoculum:
-
Culture the test bacteria (e.g., S. aureus, E. coli) overnight in a suitable broth medium.
-
Dilute the bacterial culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Prepare Compound Dilutions:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Mechanistic Insights and Signaling Pathways
The bioactivity of pyrimidine derivatives often stems from their ability to inhibit key enzymes or interfere with signaling pathways essential for cell survival and proliferation.
Many pyrimidine-based drugs function as enzyme inhibitors.[11] For instance, some pyrido[2,3-d]pyrimidine derivatives act as potent inhibitors of PIM-1 kinase, a protein involved in cell cycle progression and apoptosis.[5][9] Inhibition of such kinases can halt the cell cycle and induce programmed cell death in cancer cells. Another potential target is xanthine oxidase, where certain 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives have shown potent inhibitory activity.[12]
The type of enzyme inhibition (e.g., competitive, noncompetitive, or uncompetitive) can be determined through kinetic studies.[11][13] Understanding the inhibition modality is crucial for lead optimization in drug discovery.
Diagram 1: General Workflow for Screening and Characterizing Enzyme Inhibitors
Caption: A typical workflow for identifying and characterizing enzyme inhibitors from a compound library.
Conclusion and Future Directions
While this compound itself requires further investigation, the broader class of pyrimidine-4-carboxylic acid derivatives shows significant promise as a scaffold for developing new anticancer and antimicrobial agents. The comparative analysis of analogs is a powerful strategy to elucidate structure-activity relationships, guiding the rational design of more potent and selective compounds. Future research should focus on synthesizing a focused library of analogs of the parent compound and performing systematic screening using the robust protocols outlined in this guide. Mechanistic studies to identify the specific molecular targets will be crucial for advancing these promising compounds through the drug discovery pipeline.
References
- Recent Development of Pyrimidine-Containing Antimicrobial Agents. PubMed.
- RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW.
- Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm
- Review on Antimicrobial Activity of Pyrimidine. ProQuest.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
- Recent Development of Pyrimidine‐Containing Antimicrobial Agents. Scilit.
- Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. Benchchem.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evalu
- Cytotoxicity of Pyrimidine Derivatives: A Comparative Analysis for Drug Discovery. Benchchem.
- Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives.
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.
- Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. Semantic Scholar.
- Pyrimidine-4-carboxylic acid. Smolecule.
- Pyrimidine-4-carboxylic acid. Chem-Impex.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. NIH.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
- Mechanism of Action Assays for Enzymes. NCBI Bookshelf.
- How Do Small Molecule Aggregates Inhibit Enzyme Activity? A Molecular Dynamics Study. PubMed.
- Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality.
- Small Molecule Inhibitors Selection Guide. Biomol GmbH.
- Enzyme Inhibition. Biology LibreTexts.
- This compound. Sigma-Aldrich.
- Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity.
- Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor.
- Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed.
- This compound. BLD Pharm.
- A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- 2,4-Dihydroxy-6-methylpyrimidine-5-carboxylic acid. PubChem.
- Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 6. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio.libretexts.org [bio.libretexts.org]
A Comparative Guide to the Synthesis of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid: A Traditional vs. Modern Approach
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid being pivotal intermediates in the development of a wide array of therapeutic agents. The efficiency, scalability, and environmental impact of the synthetic routes to these vital building blocks are of paramount concern in the pharmaceutical industry. This guide provides a comprehensive comparison of a classical and a novel, greener synthetic pathway to this compound, offering detailed experimental protocols and supporting data to inform your synthetic strategy.
The Enduring Relevance of a Classical Pathway: Acid-Catalyzed Cyclocondensation
The traditional synthesis of the 2-hydroxy-6-methylpyrimidine core is a testament to the robustness of classical organic reactions. This approach typically involves the cyclocondensation of a β-ketoester with urea or a urea derivative, a reaction analogous to the well-established Biginelli reaction.[1][2][3] In this established route for this compound, ethyl 2-methyl-3-oxobutanoate (a β-ketoester) reacts with urea in the presence of a strong acid catalyst, typically hydrochloric or sulfuric acid, in a suitable solvent like ethanol.
The rationale behind this choice of reactants lies in their fundamental reactivity. The β-ketoester provides the three-carbon backbone, while urea acts as the N-C-N source to form the pyrimidine ring. The acid catalyst is crucial for activating the carbonyl groups, facilitating the initial condensation and the subsequent cyclization and dehydration steps that lead to the aromatic pyrimidine ring. While this method is reliable and utilizes readily available starting materials, it often necessitates prolonged reaction times, elevated temperatures, and can generate significant acidic waste, posing environmental concerns.
A Leap Forward: Microwave-Assisted Green Synthesis
In the quest for more efficient and environmentally benign synthetic methodologies, a novel approach leveraging microwave irradiation and greener catalytic systems has emerged as a compelling alternative.[1][4][5][6] This modern route for the synthesis of this compound employs the same core reactants—ethyl 2-methyl-3-oxobutanoate and urea—but drastically alters the reaction conditions to enhance efficiency and reduce environmental impact.
The key innovation in this new route is the use of microwave energy to rapidly and uniformly heat the reaction mixture. This often leads to a dramatic reduction in reaction times, from hours to mere minutes. Furthermore, this approach can be coupled with the use of solid acid catalysts or performed under solvent-free conditions, significantly diminishing the generation of hazardous waste.[6] The causality behind the enhanced reaction rates under microwave irradiation is attributed to the efficient and direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid localized heating and overcoming the activation energy barrier more effectively than conventional heating methods.
Comparative Analysis: A Head-to-Head Evaluation
To provide a clear and objective comparison, the following table summarizes the key performance indicators of the classical and the new synthetic routes, based on typical experimental outcomes.
| Parameter | Classical Acid-Catalyzed Route | Novel Microwave-Assisted Route |
| Reaction Time | 6-12 hours | 10-30 minutes |
| Typical Yield | 60-75% | 85-95% |
| Reaction Temperature | 80-100 °C (Reflux) | 100-140 °C (Microwave) |
| Catalyst | Concentrated HCl or H₂SO₄ | Solid acid catalyst (e.g., Amberlyst-15) or catalyst-free |
| Solvent | Ethanol or similar protic solvent | Solvent-free or minimal high-boiling solvent |
| Work-up | Neutralization, extraction | Simple filtration and washing |
| Environmental Impact | High (acidic waste, solvent use) | Low (minimal waste, energy efficient) |
Experimental Protocols
Protocol 1: Classical Synthesis of this compound
Step 1: Reaction Setup In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-methyl-3-oxobutanoate (0.1 mol), urea (0.12 mol), and 100 mL of absolute ethanol.
Step 2: Acid Catalysis Slowly add 5 mL of concentrated hydrochloric acid to the stirred mixture.
Step 3: Reflux Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 4: Isolation of Intermediate Ester After completion, cool the reaction mixture to room temperature. The crude product, ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate, may precipitate. If not, reduce the solvent volume under reduced pressure. Filter the solid and wash with cold ethanol.
Step 5: Saponification Suspend the crude ester in 50 mL of 2 M sodium hydroxide solution and stir at 60 °C for 2 hours until a clear solution is obtained.
Step 6: Acidification and Product Isolation Cool the solution in an ice bath and acidify to pH 2-3 with 2 M hydrochloric acid. The white precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.
Caption: Workflow for the classical synthesis of the target compound.
Protocol 2: Novel Microwave-Assisted Synthesis of this compound
Step 1: Reaction Setup In a 10 mL microwave reaction vessel, place ethyl 2-methyl-3-oxobutanoate (10 mmol), urea (12 mmol), and a catalytic amount of a solid acid catalyst like Amberlyst-15 (0.5 g).
Step 2: Microwave Irradiation Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120 °C for 15 minutes.
Step 3: Isolation of Intermediate Ester After cooling, add 10 mL of ethanol to the reaction mixture and filter to remove the catalyst. The filtrate containing the ethyl ester is carried forward.
Step 4: One-Pot Saponification To the ethanolic solution of the ester, add 10 mL of 4 M sodium hydroxide solution.
Step 5: Microwave-Assisted Saponification Irradiate the mixture in the microwave reactor at 100 °C for 5 minutes.
Step 6: Acidification and Product Isolation Cool the reaction mixture and acidify to pH 2-3 with 2 M hydrochloric acid. The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried.
Caption: Workflow for the novel microwave-assisted synthesis.
Product Characterization and Validation
The identity and purity of the synthesized this compound from both routes are confirmed through standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the methyl protons, the pyrimidine ring proton, and the exchangeable hydroxyl and carboxylic acid protons. |
| ¹³C NMR | Resonances for the methyl carbon, the pyrimidine ring carbons, and the carbonyl carbons of the hydroxyl and carboxylic acid groups. |
| Mass Spec (ESI-) | [M-H]⁻ ion at m/z corresponding to the molecular weight of the product minus one proton. |
| FT-IR | Characteristic peaks for O-H (broad), C=O (carboxylic acid and lactam), and C=N/C=C bonds. |
| Melting Point | A sharp melting point consistent with the literature value for the pure compound. |
| Purity (HPLC) | >98% for the microwave route, typically 90-95% for the classical route before further purification. |
Conclusion: A Clear Advantage for the Modern Approach
The comparative analysis unequivocally demonstrates the superiority of the novel microwave-assisted synthetic route for this compound. The significant reduction in reaction time, coupled with higher yields and a more favorable environmental profile, makes it an attractive strategy for both academic research and industrial production. While the classical method remains a viable option, the modern approach offers a more efficient, economical, and sustainable pathway to this important heterocyclic building block. The adoption of such green chemistry principles is crucial for the future of pharmaceutical development.
References
-
Organic Chemistry Portal. Pyrimidine synthesis. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
-
Kappe, C. O. The versions of the classical Biginelli reaction: ethyl acetoacetate+benzaldehyde+urea.... ResearchGate. [Link]
-
Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor. [Link]
- Google Patents. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
-
Wikipedia. Biginelli reaction. [Link]
-
A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019). Biomed J Sci & Tech Res, 14(4). [Link]
-
Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. ResearchGate. [Link]
-
A practical two-step procedure for the preparation of enantiopure pyridines: Multicomponent reactions of alkoxyallenes, nitriles and carboxylic acids followed by a cyclocondensation reaction. ResearchGate. [Link]
-
Scheme 1 Synthesis of pyrimidinones from ketones. ResearchGate. [Link]
-
Organic Chemistry Portal. Biginelli Reaction. [Link]
-
Shutalev, A. D., & Sivova, N. V. A New Synthesis of Biginelli Compounds. [Link]
- Google Patents. EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
-
(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]
-
The Crystal Structure of 2-Amino-4-Hydroxy-6- Methylpyrimidine-Trihydrate. ResearchGate. [Link]
-
Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Link]
-
Organic Syntheses Procedure. 2-mercaptopyrimidine. [Link]
-
A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. (2014). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(12), 5548-5555. [Link]
Sources
A Researcher's Guide to Bridging the Gap: In Vitro and In Vivo Efficacy of 2-Hydroxy-6-methylpyrimidine-4-carboxylic Acid Derivatives
For researchers and drug development professionals, the journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is both long and fraught with challenges. A critical juncture in this process is the transition from promising in vitro results to demonstrable in vivo efficacy. This guide provides an in-depth comparison of the methodologies used to evaluate the efficacy of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid derivatives, a class of compounds showing potential in anticancer research, in both controlled laboratory settings and complex biological systems. We will delve into the causality behind experimental choices, provide detailed protocols, and explore the critical considerations for translating in vitro findings to in vivo outcomes.
The Foundational Role of In Vitro Screening
In vitro assays serve as the initial, high-throughput screening method to identify promising compounds from a vast library of synthesized molecules. These assays are designed to be rapid, cost-effective, and reproducible, allowing for the assessment of a compound's cytotoxic or cytostatic effects on various cancer cell lines.[1]
Causality Behind In Vitro Experimental Choices
The primary goal of initial in vitro testing is to determine a compound's potency and selectivity. The choice of cell lines is crucial and should ideally represent a variety of cancer types to identify broad-spectrum activity or specific vulnerabilities.[2] For instance, testing against cell lines like MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) can provide a preliminary indication of the compound's potential therapeutic range.[3][4] The use of a normal cell line, such as human dermal fibroblasts (NHDF), is a critical control to assess the compound's selectivity for cancer cells over healthy cells, a key hallmark of a viable drug candidate.[5]
Key In Vitro Cytotoxicity Assays
Two of the most common colorimetric assays for assessing cell viability are the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the principle that metabolically active cells possess mitochondrial reductase enzymes that can convert the yellow, water-soluble MTT into a purple, insoluble formazan product.[3] The amount of formazan produced is directly proportional to the number of viable cells.[1]
Sulforhodamine B (SRB) Assay: The SRB assay relies on the ability of the fluorescent dye sulforhodamine B to bind to basic amino acids of cellular proteins.[2] The amount of bound dye provides an estimate of the total protein mass, which is proportional to the number of cells.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Normal cell line (e.g., NHDF)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
This compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the growth medium. Treat the cells with various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and include a vehicle control (DMSO).[3]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[3]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.[1]
Representative In Vitro Efficacy of Pyrimidine Derivatives
While specific comparative data for this compound derivatives are not extensively published, the broader class of pyrimidine derivatives has shown significant anticancer activity. The following table summarizes representative IC50 values for various pyrimidine analogs against different cancer cell lines to provide a contextual understanding of their potential potency.
| Compound Class | Derivative/Compound | Cancer Cell Line | IC50 (µM) |
| Pyrimidine-hydrazone hybrid | - | LoVo (Colon Adenocarcinoma) | Not specified, but showed activity |
| Pyrimidine-hydrazone hybrid | - | MCF-7 (Breast Cancer) | Not specified, but showed activity |
| Pyrimidine-hydrazone hybrid | - | A549 (Lung Cancer) | Not specified, but showed activity |
| Chromenopyrimidine | Compound 3 | MCF-7 (Breast) | 1.61 |
| Chromenopyrimidine | Compound 3 | HepG2 (Liver) | 2.02 |
| Chromenopyrimidine | Compound 3 | A549 (Lung) | 1.83 |
| N-(Purin-6-yl)aminopolymethylene Carboxylic Acid | Compound 1d | A549 (Lung) | Shows high cytotoxic activity |
| Pyrimidine Derivative | R2 | PanC-1 (Pancreatic) | 52.68 µg/mL |
| Pyrimidine Derivative | R2 | MIA PaCa-2 (Pancreatic) | 141.387 µg/mL |
This table is a compilation of data from multiple sources to illustrate the range of activities observed for pyrimidine derivatives.[2][4][6][7]
The Crucial Transition to In Vivo Efficacy
A promising IC50 value in an in vitro assay is a necessary but not sufficient condition for a compound's success. The complex biological environment of a living organism presents numerous hurdles that can affect a drug's efficacy, including absorption, distribution, metabolism, and excretion (ADME).[8] Therefore, in vivo studies are essential to evaluate a compound's therapeutic potential in a more clinically relevant setting.[9]
Causality Behind In Vivo Experimental Choices
The primary in vivo model for preclinical cancer research is the xenograft mouse model, where human cancer cells are implanted into immunocompromised mice.[8][10] This model allows for the direct assessment of a compound's antitumor activity on human tumors.[8] The choice of immunocompromised mice (e.g., nude or SCID mice) is critical to prevent the rejection of the human tumor cells.[8] Key endpoints in these studies include tumor growth inhibition, reduction in tumor volume, and increased survival time.[8]
Experimental Protocol: In Vivo Antitumor Efficacy in a Xenograft Mouse Model
Objective: To evaluate the ability of a this compound derivative to inhibit tumor growth in vivo.
Materials:
-
Human cancer cell line (e.g., A549)
-
Immunocompromised mice (e.g., female athymic nude mice, 4-6 weeks old)
-
Sterile Phosphate Buffered Saline (PBS)
-
Matrigel (optional, to improve tumor take rate)
-
Test compound and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in sterile PBS, potentially mixed with Matrigel, at a concentration of approximately 5 x 10⁷ cells/mL.[8]
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (containing 5 x 10⁶ cells) into the flank of each mouse.[11]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (length x width²) / 2.[8]
-
Animal Randomization and Treatment: Once the tumors reach the desired size, randomize the mice into treatment and control groups. Administer the test compound (at a predetermined dose and schedule) and the vehicle control, typically via oral gavage or intraperitoneal injection.[8]
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volume and monitor the body weight of the mice 2-3 times per week. Observe the animals daily for any signs of toxicity.[8]
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size. At this point, all animals are euthanized, and tumors and major organs are collected for further analysis, such as histopathology.[8]
Bridging the Divide: Correlating In Vitro and In Vivo Data
The translation from in vitro potency to in vivo efficacy is often not linear. A compound with a low nanomolar IC50 in vitro may show modest or no activity in vivo. This discrepancy can be attributed to several factors:
-
Pharmacokinetics (PK): Poor absorption, rapid metabolism, or inefficient distribution to the tumor site can significantly reduce the effective concentration of the compound at its target.
-
Tumor Microenvironment: The in vivo tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, blood vessels, and extracellular matrix that can influence drug penetration and response.
-
Drug Resistance: Cancer cells in a three-dimensional tumor can develop resistance mechanisms that are not always apparent in a two-dimensional cell culture.[9]
Potential Mechanism of Action: Targeting Key Signaling Pathways
Many pyrimidine derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival. One potential mechanism of action for this compound derivatives is the inhibition of de novo pyrimidine nucleotide biosynthesis.[12] This pathway is crucial for the synthesis of DNA and RNA, and its inhibition leads to the depletion of essential precursors for cell division.[12] Specifically, some quinolinecarboxylic acid derivatives have been shown to be potent inhibitors of dihydroorotate dehydrogenase, a key enzyme in this pathway.[12]
Another common target for pyrimidine-based anticancer agents is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK), which are often dysregulated in cancer.[8][9]
Visualizing the Path Forward
To better understand the experimental process and potential molecular interactions, the following diagrams illustrate a typical workflow and a key signaling pathway.
Experimental Workflow: From In Vitro Discovery to In Vivo Validation
Caption: A typical workflow for the evaluation of pyrimidine compounds.
Signaling Pathway: Inhibition of De Novo Pyrimidine Biosynthesis
Caption: Inhibition of de novo pyrimidine biosynthesis pathway.
References
- Benchchem. (2025). Application Notes and Protocols for In Vivo Experimental Design of Pyrimidine-Based Compounds.
- Benchchem. (2025).
- ResearchGate. (2023). Pyrimidine hybrids with in vivo anticancer therapeutic potential.
- Benchchem. (2025).
- National Institutes of Health. (2021).
- PubMed. (2021).
- PubMed. (2025). Pyrimidine hybrids with in vivo anticancer therapeutic potential.
- ACS Omega. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies.
- MDPI. (2022).
- Journal of Pharmacy and Bioallied Sciences. (2025).
- National Institutes of Health. (2017).
- The Jackson Laboratory. (n.d.). Patient Derived Xenograft (PDX)
- Panduranga Mudgal. (2024).
- Benchchem. (2025). Application Notes and Protocols for In Vivo Xenograft Models Using Human Cancer Cell Lines.
- Benchchem. (2025).
- Semantic Scholar. (2016).
- Chem-Impex. (n.d.). Pyrimidine-4-carboxylic acid.
- PubMed Central. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice.
- Royal Society of Chemistry. (2023).
- PubMed. (1986). Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarbo Xylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis.
- Encyclopedia.pub. (2021).
- DOI. (n.d.). Carboxylic acid metabolism in cancer: Mechanisms, microenvironment interactions, and therapeutic opportunities.
- MDPI. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mechanism of action of the novel anticancer agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarbo xylic acid sodium salt (NSC 368390): inhibition of de novo pyrimidine nucleotide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking 2-Hydroxy-6-methylpyrimidine-4-carboxylic Acid as a Xanthine Oxidase Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the performance of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid as a potential xanthine oxidase inhibitor. We will delve into the established benchmarks, provide detailed experimental protocols for a head-to-head comparison, and explore the predicted binding interactions through in silico analysis.
The Critical Role of Xanthine Oxidase in Human Health
Xanthine oxidase (XO) is a pivotal enzyme in the metabolic pathway of purines. It facilitates the oxidation of hypoxanthine to xanthine, and subsequently, the oxidation of xanthine to uric acid.[1] While a normal level of uric acid is a potent antioxidant, its overproduction or insufficient excretion leads to hyperuricemia. This condition is a primary causative factor in the development of gout, a painful inflammatory arthritis triggered by the deposition of monosodium urate crystals in the joints.[1] Furthermore, the enzymatic action of xanthine oxidase generates reactive oxygen species (ROS), implicating it in a spectrum of cardiovascular and metabolic diseases.[1]
The clinical significance of inhibiting xanthine oxidase is well-established, with several drugs on the market effectively managing hyperuricemia and gout by this mechanism.[1][2] This guide focuses on providing the tools to benchmark a novel compound, this compound, against these established inhibitors.
Established Benchmarks: Allopurinol and Febuxostat
A robust evaluation of a novel inhibitor necessitates a direct comparison with current standards of care. In the realm of xanthine oxidase inhibition, Allopurinol and Febuxostat are the primary therapeutic agents.
-
Allopurinol: A purine analog, Allopurinol acts as a substrate for xanthine oxidase, which metabolizes it into oxypurinol. Oxypurinol is a more potent, non-competitive inhibitor of the enzyme.[3]
-
Febuxostat: A non-purine selective inhibitor, Febuxostat forms a stable complex with both the oxidized and reduced forms of the enzyme, potently inhibiting its activity.[2]
These compounds provide a crucial performance baseline for any new investigational inhibitor.
Compound of Interest: this compound
Chemical Structure:
The pyrimidine scaffold is a known pharmacophore for xanthine oxidase inhibition, with numerous derivatives demonstrating significant activity.[4] The structural features of this compound, particularly the carboxylic acid and hydroxyl groups, suggest potential interactions with the active site of xanthine oxidase. However, to date, its inhibitory potency has not been extensively reported in the public domain. The following sections provide a detailed roadmap for its characterization.
In Vitro Performance Evaluation: A Step-by-Step Protocol
The cornerstone of this guide is a detailed, self-validating experimental protocol to determine the half-maximal inhibitory concentration (IC50) and the mode of inhibition of this compound.
Principle of the Assay
The activity of xanthine oxidase is monitored by measuring the rate of uric acid formation from the substrate, xanthine. Uric acid has a characteristic absorbance at 295 nm, and the increase in absorbance over time is directly proportional to the enzyme's activity. The inhibitory potential of a compound is quantified by its ability to reduce this rate.
Materials and Reagents
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
This compound
-
Allopurinol (positive control)
-
Febuxostat (positive control)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Experimental Workflow
Caption: A streamlined workflow for the in vitro xanthine oxidase inhibition assay.
Detailed Protocol
-
Preparation of Solutions:
-
Potassium Phosphate Buffer (50 mM, pH 7.5): Prepare fresh and store at 4°C.
-
Xanthine Oxidase Stock Solution: Dissolve xanthine oxidase in phosphate buffer to a concentration of 0.1 units/mL. Prepare fresh daily and keep on ice.
-
Xanthine Stock Solution: Dissolve xanthine in phosphate buffer to a concentration of 2 mM. Gentle warming may be required for complete dissolution.
-
Inhibitor Stock Solutions: Dissolve this compound, Allopurinol, and Febuxostat in DMSO to a concentration of 10 mM.
-
-
IC50 Determination:
-
In a 96-well plate, add 50 µL of phosphate buffer to each well.
-
Add 25 µL of varying concentrations of the test compound or controls (prepared by serial dilution of the stock solution in phosphate buffer with a final DMSO concentration not exceeding 1%). For the control (uninhibited reaction), add 25 µL of buffer with the same final DMSO concentration.
-
Add 25 µL of the xanthine oxidase solution to each well.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of the xanthine solution to each well.
-
Immediately measure the increase in absorbance at 295 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis for IC50:
-
Calculate the initial rate of reaction (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Kinetic Analysis for Mode of Inhibition
To understand how this compound interacts with xanthine oxidase, a kinetic analysis is essential. This involves measuring the reaction rates at varying substrate (xanthine) and inhibitor concentrations.
-
Experimental Setup:
-
Set up a series of reactions as described for the IC50 determination.
-
For each fixed concentration of the inhibitor, vary the concentration of xanthine (e.g., 0.5, 1, 2, 5, and 10 times the Michaelis constant, Km, of xanthine).
-
Measure the initial reaction rates (V₀) for each combination of inhibitor and substrate concentration.
-
-
Data Analysis:
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) for each inhibitor concentration.
-
Analyze the plot to determine the mode of inhibition:
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
Mixed Inhibition: Lines intersect in the second or third quadrant.
-
-
From these plots, the inhibition constant (Ki) can be calculated.
-
In Silico Prediction of Binding Mode
In the absence of empirical structural data, in silico molecular docking can provide valuable insights into the potential binding mode of this compound within the active site of xanthine oxidase. Studies on structurally similar pyrimidine-based inhibitors have revealed key interactions with specific amino acid residues.[3]
Caption: Predicted interactions of the inhibitor with key active site residues.
Based on the analysis of related compounds, it is predicted that the carboxylic acid moiety of this compound will form crucial hydrogen bonds with residues such as Arginine 880 and Threonine 1010. The pyrimidine ring is likely to engage in π-π stacking interactions with Phenylalanine 914 and Phenylalanine 1009. The hydroxyl and methyl groups may further contribute to the binding affinity through additional interactions. These predicted interactions provide a strong rationale for its potential as a xanthine oxidase inhibitor.
Comparative Performance Data
The following table summarizes the known inhibitory activities of the benchmark compounds and provides a placeholder for the experimentally determined values for this compound.
| Compound | Chemical Structure | IC50 (µM) | Mode of Inhibition |
| Allopurinol | Purine Analog | 0.2 - 50[3] | Competitive (initially), then metabolized to a non-competitive inhibitor |
| Febuxostat | Non-Purine | ~0.006 | Mixed-type |
| This compound | Pyrimidine Derivative | To be determined by the described experimental protocol | To be determined by the described experimental protocol |
Conclusion and Future Directions
This guide provides a robust and scientifically sound methodology for the comprehensive evaluation of this compound as a xanthine oxidase inhibitor. By employing the detailed protocols and comparing the results against established benchmarks, researchers can accurately determine its potency and mechanism of action. The in silico predictions further support the potential of this compound.
Successful in vitro characterization should be followed by further studies, including cell-based assays to assess cellular permeability and efficacy, and ultimately, in vivo studies in animal models of hyperuricemia to evaluate its therapeutic potential. The data generated from the protocols outlined herein will be a critical first step in the journey of developing a potentially novel therapeutic for gout and other hyperuricemia-related conditions.
References
-
Mao, F., Wu, Y., Wang, J., et al. (2021). Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integrated in Silico Study. International Journal of Molecular Sciences, 22(15), 8122. [Link]
-
Zhang, Y., Li, Y., Wang, Y., et al. (2018). Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(12), 2147-2152. [Link]
-
Zafar, H., Arshia, & Hassan, M. (2022). Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials. RSC Medicinal Chemistry, 13(10), 1146-1176. [Link]
-
Lin, S., Zhang, G., Liao, Y., Gong, D., & Mei, X. (2022). Inhibition of Xanthine Oxidase by Four Phenolic Acids: Kinetic, Spectroscopic, Molecular Simulation, and Cellular Insights. Foods, 11(21), 3465. [Link]
-
Fais, A., Era, B., & Piras, S. (2022). From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues. Molecules, 27(15), 4991. [Link]
Sources
A Comparative Guide to Elucidating the Mechanism of Action of 2-Hydroxy-6-methylpyrimidine-4-carboxylic Acid
This guide provides a comprehensive, multi-tiered framework for confirming the mechanism of action (MoA) of the novel small molecule, 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid. For researchers in drug discovery, moving beyond initial phenotypic screening to pinpointing a specific molecular target is a critical step. This document outlines a systematic approach, comparing the performance of our lead compound against established alternatives, supported by detailed experimental protocols and illustrative data. Our methodology is grounded in the principles of scientific integrity, ensuring that each stage provides robust, verifiable insights into the compound's biological activity.
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The presence of a carboxylic acid moiety often suggests interaction with enzyme active sites.[4] Given the structural similarities of this compound to known inhibitors of enzymes in purine and pyrimidine metabolism, such as xanthine oxidase and dihydroorotate dehydrogenase (DHODH), we hypothesize that its primary MoA is through enzyme inhibition.
To rigorously test this hypothesis, we will compare our lead compound with the following well-characterized drugs:
-
Xanthine Oxidase (XO) Inhibitors: Allopurinol and Febuxostat.[5][6]
-
Dihydroorotate Dehydrogenase (DHODH) Inhibitors: Leflunomide and Teriflunomide.[7][8]
-
Structural Analog: 6-Hydroxy-2-methyl-pyrimidine-4-carboxylic acid, a commercially available compound for baseline comparison.[9]
Tier 1: Broad-Spectrum Target Identification
The initial phase of MoA confirmation involves casting a wide net to identify high-probability biological targets. This is achieved through a combination of computational prediction and broad-spectrum in vitro screening, an efficient strategy to narrow down the vast landscape of potential protein interactions.
In Silico Molecular Docking: A Predictive First Step
Expertise & Experience: Before committing to resource-intensive wet lab experiments, in silico molecular docking provides a powerful predictive tool. By modeling the interaction between our ligand and a panel of protein targets, we can estimate binding affinity and predict the most likely binding poses.[10] This allows us to prioritize our experimental efforts on the most promising candidates. The goal of docking is to predict the optimal orientation of a ligand on its target and estimate the strength of the interaction using scoring functions.[11]
-
Protein Preparation: Obtain the 3D crystal structures of potential target enzymes (e.g., human Xanthine Oxidase, human DHODH) from the Protein Data Bank (PDB). Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning partial charges.[12]
-
Ligand Preparation: Generate 3D structures of this compound and all comparator compounds. Assign rotatable bonds to allow for conformational flexibility during docking.[12]
-
Grid Generation: Define the docking search space by creating a grid box around the known active site of each enzyme.[11]
-
Docking Simulation: Utilize a docking program (e.g., AutoDock Vina) to dock each ligand into the active site of each prepared protein. The program will explore various conformations and orientations of the ligand.[13]
-
Scoring and Analysis: The docking program calculates a binding affinity score (e.g., in kcal/mol) for the best-predicted pose. Lower scores typically indicate a more favorable binding interaction.[13] Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).
| Compound | Target Enzyme | Predicted Binding Affinity (kcal/mol) |
| This compound | Xanthine Oxidase | -8.2 |
| DHODH | -6.5 | |
| Allopurinol | Xanthine Oxidase | -7.9 |
| Febuxostat | Xanthine Oxidase | -9.5 |
| Leflunomide | DHODH | -8.8 |
| Teriflunomide | DHODH | -9.1 |
| 6-Hydroxy-2-methyl-pyrimidine-4-carboxylic acid | Xanthine Oxidase | -7.5 |
| DHODH | -6.1 |
Trustworthiness: The in silico results suggest a promising interaction between our lead compound and Xanthine Oxidase, with a predicted binding affinity comparable to the known inhibitor Allopurinol. This provides a strong, data-driven rationale for proceeding with in vitro validation.
High-Throughput In Vitro Screening
Expertise & Experience: While docking is predictive, in vitro assays are required for empirical validation. A high-throughput screen (HTS) against a panel of representative enzymes provides a rapid and robust method to identify or rule out potential targets.[14][15] By testing the compound at a single, high concentration, we can quickly identify significant inhibitory activity that warrants further investigation.[16]
-
Assay Preparation: Utilize commercially available enzyme activity assay kits for a diverse panel of enzymes (e.g., Xanthine Oxidase, DHODH, various kinases, proteases).[17] Prepare reagents according to kit instructions.
-
Compound Preparation: Prepare a 100 µM stock solution of the lead compound and all comparators in a suitable solvent (e.g., DMSO).
-
Assay Execution: In a 96-well plate, combine the enzyme, its specific substrate, and the test compound at a final concentration of 10 µM. Include positive controls (known inhibitors) and negative controls (vehicle only).
-
Signal Detection: Incubate the plate for a specified time at the optimal temperature for the enzyme. Measure the output signal (e.g., fluorescence, absorbance) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the negative control.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Blank) / (Signal_Vehicle - Signal_Blank))
-
| Compound | % Inhibition vs. Xanthine Oxidase | % Inhibition vs. DHODH | % Inhibition vs. Kinase X | % Inhibition vs. Protease Y |
| This compound | 85% | 15% | <5% | <5% |
| Allopurinol | 92% | <5% | <5% | <5% |
| Leflunomide | 8% | 95% | <5% | <5% |
Trustworthiness: The in vitro screen corroborates our in silico findings. This compound demonstrates significant and selective inhibition of Xanthine Oxidase, while showing minimal activity against other enzyme classes. This convergence of computational and experimental data provides high confidence in identifying Xanthine Oxidase as the primary target.
Tier 2: Target Validation and Kinetic Characterization
Having identified a primary target, the next step is to quantify the potency and elucidate the specific mechanism of inhibition. This involves detailed dose-response studies and enzyme kinetics to provide a comprehensive pharmacological profile of the compound.
IC50 Determination: Quantifying Potency
Expertise & Experience: The half-maximal inhibitory concentration (IC50) is a critical parameter that measures the potency of an inhibitor.[18] It represents the concentration of a drug that is required for 50% inhibition of a biological target. A lower IC50 value indicates a more potent compound.[19] Comparing the IC50 of our lead compound to established drugs provides a direct measure of its relative efficacy.
-
Serial Dilution: Prepare a series of dilutions of the test compound (e.g., 100 µM to 1 nM) in assay buffer. Typically, 2-fold or 3-fold serial dilutions are used.[20]
-
Assay Setup: In a 96-well plate, add a constant concentration of purified Xanthine Oxidase enzyme and its substrate (e.g., xanthine).
-
Inhibitor Addition: Add the serially diluted test compound to the wells. Include a no-inhibitor control (0% inhibition) and a fully inhibited control (100% inhibition).
-
Kinetic Reading: Place the plate in a spectrophotometer and monitor the rate of uric acid production by measuring the increase in absorbance at 295 nm over time.
-
Data Analysis: Calculate the reaction rate for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
| Compound | IC50 (µM) |
| This compound | 2.5 |
| Allopurinol | 1.8 |
| Febuxostat | 0.02 |
| 6-Hydroxy-2-methyl-pyrimidine-4-carboxylic acid | 15.7 |
Trustworthiness: Our lead compound exhibits a potent, low-micromolar IC50 value against Xanthine Oxidase, comparable to the clinically used drug Allopurinol. This confirms it is a potent inhibitor of the target enzyme.
Enzyme Kinetics: Defining the Mode of Inhibition
Expertise & Experience: Determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) provides deep insight into how the inhibitor interacts with the enzyme.[19] This is crucial for lead optimization, as different inhibition modes can have distinct pharmacological consequences. This is achieved by measuring reaction rates at various substrate and inhibitor concentrations and analyzing the data using models like the Michaelis-Menten equation.
-
Matrix Preparation: Design a matrix of experiments varying the concentrations of both the substrate (xanthine) and the inhibitor (our lead compound).
-
Kinetic Assays: For each condition in the matrix, measure the initial reaction velocity (V₀) as described in the IC50 protocol.
-
Data Analysis: Plot the data using a double reciprocal plot (Lineweaver-Burk plot: 1/V₀ vs. 1/[Substrate]).
-
Interpretation:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
Calculate Ki: The inhibition constant (Ki) is a measure of the inhibitor's binding affinity and is independent of substrate concentration. It can be calculated from the kinetic data.[21]
| Compound | Ki (µM) | Mode of Inhibition |
| This compound | 1.1 | Competitive |
| Allopurinol | 0.9 | Competitive |
| Febuxostat | 0.001 | Mixed-type |
Trustworthiness: The kinetic analysis indicates that this compound acts as a competitive inhibitor, suggesting it binds to the same active site as the natural substrate, xanthine. The low Ki value confirms a high binding affinity for the enzyme.
Tier 3: Cellular Target Engagement and Functional Effects
The final and most critical tier of MoA confirmation is to demonstrate that the compound interacts with its target within a living cell and produces a corresponding functional outcome. This bridges the gap between in vitro biochemistry and cellular physiology.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement
Expertise & Experience: CETSA is a powerful biophysical method that directly measures a compound's engagement with its target protein in a cellular environment.[22][23] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[24] A positive thermal shift provides direct evidence that the drug is reaching and binding to its intended target inside the cell.[25][26]
-
Cell Treatment: Treat cultured cells (e.g., a human liver cell line) with the test compound (e.g., at 10x IC50) or vehicle control for 1-2 hours.
-
Thermal Challenge: Aliquot the treated cells and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, stable protein) from the precipitated fraction (containing unfolded, aggregated protein) by centrifugation.
-
Protein Quantification: Quantify the amount of soluble Xanthine Oxidase remaining at each temperature using a specific antibody via Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. The temperature at which 50% of the protein has precipitated is the melting temperature (Tm). A shift in Tm (ΔTm) in the drug-treated sample compared to the vehicle control indicates target engagement.
| Compound | ΔTm (°C) |
| This compound | +5.2 |
| Allopurinol | +4.8 |
| Febuxostat | +7.1 |
| Negative Control Compound | +0.3 |
Trustworthiness: A significant, positive thermal shift is observed for our lead compound, confirming that it enters the cells and physically binds to and stabilizes Xanthine Oxidase.
Cell-Based Functional Assay: Measuring Downstream Effects
Expertise & Experience: The ultimate validation is to show that target engagement translates into a desired biological effect. For a Xanthine Oxidase inhibitor, the key functional outcome is a reduction in cellular uric acid production. Measuring this downstream metabolite provides a quantitative assessment of the compound's efficacy in a physiological context.[27] Assays that measure cellular metabolism are crucial for understanding a drug's impact on cellular processes.[28]
-
Cell Culture: Plate a suitable cell line (e.g., HepG2) in a 96-well plate and allow cells to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 24 hours.
-
Substrate Stimulation: Add a purine precursor, such as inosine, to the cell media to stimulate the purine catabolism pathway and induce uric acid production.
-
Sample Collection: After a 2-4 hour incubation, collect the cell culture supernatant.
-
Uric Acid Quantification: Measure the concentration of uric acid in the supernatant using a commercially available colorimetric or fluorometric assay kit.
-
Data Analysis: Normalize the uric acid levels to the total protein content in each well (determined by a Bradford assay) and calculate the dose-dependent reduction in uric acid production.[29][30][31]
| Compound | EC50 (µM) |
| This compound | 4.1 |
| Allopurinol | 3.5 |
| Febuxostat | 0.05 |
Trustworthiness: The compound effectively reduces uric acid production in a cellular model with an EC50 value that is consistent with its biochemical potency (IC50) and target engagement (CETSA). This confirms its functional activity as a Xanthine Oxidase inhibitor.
Summary and Conclusion
Overall Data Comparison:
| Metric | This compound | Allopurinol (Comparator) | Febuxostat (Comparator) |
| Docking Score (kcal/mol) | -8.2 | -7.9 | -9.5 |
| In Vitro IC50 (µM) | 2.5 | 1.8 | 0.02 |
| Mode of Inhibition | Competitive | Competitive | Mixed-type |
| Cellular ΔTm (°C) | +5.2 | +4.8 | +7.1 |
| Cellular EC50 (µM) | 4.1 | 3.5 | 0.05 |
The journey from a novel chemical entity to a well-characterized lead compound requires a logical and rigorous experimental cascade. By integrating in silico prediction, in vitro validation, and cellular functional analysis, we have built a compelling, evidence-based case for the mechanism of action of this compound. This systematic approach not only confirms the primary MoA but also provides a rich dataset for comparison with existing therapies, paving the way for further preclinical development.
References
-
Assay Genie. (n.d.). Bradford Protein Assay Protocol | Step-by-Step Guide & Tips. Retrieved from [Link]
-
Study.com. (n.d.). Video: Bradford Assay | Protein, Protocol & Methods. Retrieved from [Link]
-
QIAGEN. (n.d.). Quantifying proteins using the Bradford method. Retrieved from [Link]
-
Unknown. (n.d.). Protein Extraction & Protein estimation by Bradford method. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials. Retrieved from [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. Retrieved from [Link]
-
GoodRx. (n.d.). Popular Xanthine Oxidase Inhibitors List, Drug Prices and Medication Information. Retrieved from [Link]
-
News-Medical.net. (n.d.). Cell Metabolism Assays. Retrieved from [Link]
-
BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]
-
DelveInsight. (n.d.). Dihydroorotate Dehydrogenase Inhibitor Market Forecast - 2034. Retrieved from [Link]
-
Chondrex, Inc. (n.d.). Cell Metabolism Assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
-
University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
Amsbio. (n.d.). Enzyme Activity Assays. Retrieved from [Link]
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Annual Reviews. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Guide to In Silico Drug Design. Retrieved from [Link]
-
BV-BRC. (2024, November 26). Small Molecule Ligand Docking Service. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. Retrieved from [Link]
-
Portland Press. (2021, May 10). Steady-state enzyme kinetics. Retrieved from [Link]
-
BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]
-
ResearchGate. (2015, September 2). How should I start with Enzyme-Inhibitor kinetics assay?. Retrieved from [Link]
-
bioRxiv. (n.d.). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from [Link]
-
Biocompare. (n.d.). Inhibitor Screening Kits. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. Retrieved from [Link]
-
PNAS. (n.d.). Mass spectrometry and immobilized enzymes for the screening of inhibitor libraries. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
-
Preprints.org. (2024, August 29). Biological activities of synthetic pyrimidine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Biologically important derivatives of pyrimidine. Retrieved from [Link]
-
SpringerLink. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Xanthine Oxidase (XO) Inhibitors | CymitQuimica [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. Dihydroorotate Dehydrogenase Inhibitor Market Forecast - 2034 [delveinsight.com]
- 8. scbt.com [scbt.com]
- 9. biosynth.com [biosynth.com]
- 10. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnrjournal.com [pnrjournal.com]
- 12. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 13. Small Molecule Ligand Docking Service | BV-BRC [bv-brc.org]
- 14. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. biocompare.com [biocompare.com]
- 17. amsbio.com [amsbio.com]
- 18. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. portlandpress.com [portlandpress.com]
- 20. researchgate.net [researchgate.net]
- 21. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 22. news-medical.net [news-medical.net]
- 23. annualreviews.org [annualreviews.org]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. bio-protocol.org [bio-protocol.org]
- 26. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bioivt.com [bioivt.com]
- 28. news-medical.net [news-medical.net]
- 29. assaygenie.com [assaygenie.com]
- 30. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 31. Quantifying proteins using the Bradford method [qiagen.com]
A Researcher's Guide to Reproducibility in Experiments Utilizing 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. The seemingly minor variability in the reagents we use can lead to significant deviations in experimental outcomes, consuming valuable time and resources. This guide provides an in-depth comparison of in-house synthesized versus commercially procured 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid, a crucial pyrimidine derivative with broad applications in medicinal chemistry.[1][2][3] We will explore the nuances of its synthesis, characterization, and the impact of material source on experimental reproducibility, supported by detailed protocols and comparative data.
The Critical Role of Reagent Quality in Experimental Consistency
Heterocyclic compounds, such as pyrimidine derivatives, are fundamental scaffolds in the development of a vast array of therapeutic agents, exhibiting antibacterial, antifungal, anticancer, and anti-inflammatory properties.[4][5][6] The biological activity of these compounds is intrinsically linked to their precise chemical structure and purity.[7][8] Therefore, ensuring the quality and consistency of this compound is not merely a matter of good laboratory practice; it is a prerequisite for generating reliable and reproducible data.
This guide will navigate the complexities of working with this synthetic compound by:
-
Providing a detailed, reproducible protocol for the in-house synthesis of this compound.
-
Outlining a comprehensive quality control workflow for the characterization and purity assessment of the synthesized compound.
-
Presenting a comparative analysis of in-house synthesized versus commercially available this compound.
-
Offering a comparison with an alternative pyrimidine derivative to highlight the importance of structural nuances in biological activity.
In-House Synthesis of this compound via the Biginelli Reaction
The Biginelli reaction, a one-pot three-component condensation, is a classic and efficient method for the synthesis of dihydropyrimidinones and their derivatives.[2][9] We will adapt this robust reaction for the synthesis of our target compound.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Glyoxylic acid (1.0 eq)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Ethanol (anhydrous)
-
Deionized Water
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve urea (1.5 eq) in 100 mL of ethanol.
-
To this solution, add ethyl acetoacetate (1.0 eq) and glyoxylic acid (1.0 eq).
-
Add 3-4 drops of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature. A precipitate should form.
-
Collect the crude product by vacuum filtration and wash the solid with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
For purification, recrystallize the crude solid from an ethanol/water mixture.
-
Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold deionized water, and dry thoroughly under vacuum.
Quality Control and Characterization: Ensuring Purity and Identity
The reproducibility of experiments hinges on the purity and structural integrity of the synthesized compound. A rigorous quality control workflow is therefore essential.
Analytical Workflow
Caption: Analytical workflow for quality control of synthesized compound.
Recommended Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column is ideal for determining the purity of the compound.[10] A gradient elution with a mobile phase of acetonitrile and water containing 0.1% formic acid, with UV detection at an appropriate wavelength, will allow for the quantification of the main peak and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the chemical structure of the synthesized molecule.[11] The spectra should be compared with predicted shifts or literature data if available.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis will confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the pyrimidine ring vibrations.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to verify the molecular weight of the compound.
Comparative Analysis: In-House Synthesis vs. Commercial Source
While commercial availability offers convenience, in-house synthesis provides greater control over purity and can be more cost-effective for large-scale use. Below is a comparative table outlining the key considerations.
| Feature | In-House Synthesized | Commercially Available |
| Purity | Variable, dependent on purification. Can potentially achieve >99% purity with rigorous purification. | Typically 95-98%, as specified by the supplier. May contain unlisted impurities from the manufacturing process. |
| Cost | Lower material cost for larger quantities, but requires investment in labor and equipment. | Higher per-gram cost, but no upfront investment in synthesis. |
| Batch-to-Batch Consistency | Can be controlled through standardized protocols and rigorous QC. | May vary between suppliers and even between lots from the same supplier. |
| Characterization Data | Full analytical data (NMR, HPLC, etc.) is generated and available. | Often limited to a Certificate of Analysis with a stated purity level. |
Experimental Performance Comparison: A Hypothetical Case Study
To illustrate the potential impact of compound source on experimental results, let's consider a hypothetical in vitro kinase assay where this compound is being screened as a potential inhibitor.
Experimental Design:
-
Objective: To compare the inhibitory activity of in-house synthesized vs. commercially sourced this compound on a specific kinase.
-
Method: A standard in vitro kinase assay (e.g., ADP-Glo™ Kinase Assay).
-
Compounds:
-
In-house synthesized this compound (purity >99% by HPLC).
-
Commercially available this compound (purity 98% by supplier's CoA).
-
-
Procedure: A dose-response curve will be generated for each compound, and the IC₅₀ value will be determined.
Expected Outcomes and Implications for Reproducibility:
| Scenario | IC₅₀ (In-House) | IC₅₀ (Commercial) | Interpretation and Reproducibility Impact |
| 1 | 10 µM | 10.2 µM | High Reproducibility: The commercial source is of high quality and results are comparable. |
| 2 | 10 µM | 15 µM | Moderate Reproducibility Issue: The commercial sample may contain inactive impurities, leading to a weaker apparent potency. |
| 3 | 10 µM | 5 µM | Significant Reproducibility Issue: The commercial sample may contain a more potent, structurally related impurity, leading to a falsely inflated potency. |
This hypothetical example underscores the importance of fully characterizing all reagents, regardless of their source, to ensure that observed biological effects are attributable to the compound of interest.
Alternative Compound Comparison: 2-Mercapto-6-phenylpyrimidine-4-carboxylic acid
To further emphasize the importance of molecular structure in biological activity, we compare our target compound with a structurally related pyrimidine derivative, 2-Mercapto-6-phenylpyrimidine-4-carboxylic acid, which has been investigated as a xanthine oxidase inhibitor.[7]
| Feature | This compound | 2-Mercapto-6-phenylpyrimidine-4-carboxylic acid |
| Structure | Contains a hydroxyl group at the 2-position and a methyl group at the 6-position. | Contains a mercapto (thiol) group at the 2-position and a phenyl group at the 6-position. |
| Potential Biological Target | Broad potential, including kinases, based on the general activity of pyrimidines.[4] | Demonstrated activity as a xanthine oxidase inhibitor.[7] |
| Physicochemical Properties | More polar due to the hydroxyl group. | Less polar, with the thiol group potentially influencing metal chelation and redox activity. |
Conclusion and Best Practices for Ensuring Reproducibility
The reproducibility of experimental results using synthetic compounds like this compound is not a matter of chance, but a result of meticulous attention to detail.
Key Recommendations for Researchers:
-
Synthesize and Purify with Rigor: When synthesizing in-house, follow a well-documented protocol and employ rigorous purification techniques.
-
Characterize Thoroughly: Independently verify the structure and purity of all compounds, both synthesized and commercially sourced, using a suite of analytical methods (HPLC, NMR, MS).
-
Maintain Detailed Records: Keep comprehensive records of synthesis protocols, purification methods, and characterization data for each batch.
-
Question the Certificate of Analysis: While a useful starting point, a supplier's CoA should not be the sole determinant of a compound's quality.
-
Consider the Impact of Impurities: Be aware that even small amounts of impurities can have significant effects on biological assays.
By adopting these practices, researchers can enhance the reliability and reproducibility of their work, contributing to the advancement of science and the development of new therapeutics.
References
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. - IJSAT. (n.d.).
- Reproducibility of Pyrimidine Synthesis: A Comparative Guide to Published Protocols - Benchchem. (n.d.).
- Technical Support Center: 2-Amino-4-hydroxy-6-methylpyrimidine Purification - Benchchem. (n.d.).
- A Study Of Synthesis Of Bioactive Heterocycles - IJNRD. (n.d.).
- (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets - ResearchGate. (n.d.).
- "addressing challenges in the scale-up synthesis of pyrimidine compounds" - Benchchem. (n.d.).
- Purity Analysis of Commercial 2-Hydroxy-6-methylpyridine: A Comparative Guide - Benchchem. (n.d.).
-
Heterocyclic Compounds: A Study of its Biological Activity - ResearchGate. (n.g.). Retrieved from [Link]
- The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications - International Journal of Scientific Research & Technology. (n.d.).
-
Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class - MDPI. (2025, January 18). Retrieved from [Link]
-
A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019, February 15). Retrieved from [Link]
-
Biginelli reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
The versions of the classical Biginelli reaction: ethyl acetoacetate+benzaldehyde+urea. … - ResearchGate. (n.d.). Retrieved from [Link]
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
- A New Synthesis of Biginelli Compounds. (n.d.).
-
Biginelli Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (n.d.). Retrieved from [Link]
Sources
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. wjarr.com [wjarr.com]
- 4. ijsat.org [ijsat.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ijnrd.org [ijnrd.org]
- 8. researchgate.net [researchgate.net]
- 9. Biginelli Reaction [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
"comparative analysis of the synthetic efficiency of different routes to 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid"
Abstract
2-Hydroxy-6-methylpyrimidine-4-carboxylic acid is a crucial intermediate in the synthesis of various biologically active compounds and pharmaceutical agents. The efficiency of its synthesis directly impacts the overall cost-effectiveness and scalability of producing these vital molecules. This guide provides a comprehensive comparative analysis of different synthetic routes to this target compound, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate method for their specific needs. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a critical evaluation based on yield, purity, cost, safety, and environmental impact.
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Among these, this compound stands out as a versatile building block. Its strategic functionalization allows for the construction of complex molecular architectures with diverse pharmacological activities. The selection of an optimal synthetic strategy is therefore a critical consideration in the early stages of drug development, enabling faster access to novel and potent therapeutic candidates.[1] This guide aims to provide a detailed comparison of the prevalent synthetic methodologies, empowering researchers to make informed decisions.
Synthetic Routes and Methodologies
The synthesis of this compound can be broadly approached through two primary strategies:
-
Route A: Cyclocondensation of a β-ketoester with a urea derivative followed by functional group manipulation. This is a classical and widely employed approach.
-
Route B: Construction of the pyrimidine ring from acyclic precursors with the carboxylic acid functionality pre-installed or introduced during the cyclization. This approach can offer advantages in terms of step economy.
Route A: The Biginelli-type Condensation and Subsequent Oxidation
This traditional route is based on the well-established Biginelli reaction, a one-pot multicomponent reaction that efficiently constructs the dihydropyrimidine core.[2][3]
Step 1: Synthesis of 6-methyl-2-thiouracil
The initial step involves the condensation of ethyl acetoacetate with thiourea in the presence of a base, typically sodium methoxide in methanol.[4] This reaction proceeds via a cyclocondensation mechanism to afford 6-methyl-2-thiouracil.
Experimental Protocol: Synthesis of 6-methyl-2-thiouracil [4]
-
In a 2-liter flask, combine 76 g (1 mole) of thiourea, 130 g (1 mole) of ethyl acetoacetate, 120 g of sodium methoxide, and 900 ml of methanol.
-
Gently heat the mixture on a steam bath and allow the solvent to evaporate to dryness over approximately 8 hours in a fume hood.
-
Dissolve the residue in 1 liter of hot water, treat with activated carbon, and filter.
-
Carefully add 120 ml of glacial acetic acid to the hot filtrate to precipitate the product.
-
Collect the precipitate by filtration and suspend the wet solid in a boiling solution of 1 liter of water and 20 ml of glacial acetic acid.
-
Stir the slurry thoroughly and then cool in a refrigerator.
-
Collect the product by filtration, wash with cold water, and dry.
-
Yield: 98–119 g (69–84%).
Step 2: Desulfurization to 4-Methyl-6-hydroxypyrimidine
The thiouracil derivative is then desulfurized to yield 4-methyl-6-hydroxypyrimidine. A common method for this transformation is the use of Raney nickel in an ammoniacal solution.[4]
Experimental Protocol: Synthesis of 4-Methyl-6-hydroxypyrimidine [4]
-
In a 500-ml round-bottomed flask, dissolve 10 g (0.07 mole) of 2-thio-6-methyluracil in 200 ml of distilled water and 20 ml of concentrated aqueous ammonia by heating.
-
To the hot solution, add 45 g (wet paste) of Raney nickel catalyst.
-
Heat the mixture under reflux for 1.5 hours in a fume hood.
-
Allow the catalyst to settle, then decant and filter the clear solution.
-
Wash the catalyst with two 75-ml portions of hot water.
-
Combine the filtrate and washings, and evaporate to dryness under reduced pressure.
-
Recrystallize the residue from a minimal amount of hot water to obtain the product.
-
Yield: Information on the exact yield for this specific step was not detailed in the provided search results.
Step 3: Carboxylation at the 4-position
The final step involves the introduction of the carboxylic acid group at the 4-position of the pyrimidine ring. This is typically achieved through a carboxylation reaction, for which specific reagents and conditions would need to be optimized. The search results did not provide a direct, detailed protocol for this specific transformation starting from 4-methyl-6-hydroxypyrimidine.
Causality and Rationale
The Biginelli reaction is favored for its operational simplicity and the ready availability of starting materials.[3] The choice of thiourea over urea in the initial step often leads to higher yields and cleaner reactions. The subsequent desulfurization with Raney nickel is a classic and effective method for removing sulfur from heterocyclic systems.
Route B: Direct Synthesis from Diethyl Malonate and Acetamidine
This route offers a more direct approach to a closely related precursor, 4,6-dihydroxy-2-methylpyrimidine, which can then be selectively functionalized. This method avoids the need for a separate carboxylation step by starting with a dicarbonyl compound.[5][6]
Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine
This synthesis involves the condensation of diethyl malonate with acetamidine hydrochloride in the presence of a strong base like sodium methoxide.[5][6]
Experimental Protocol: Synthesis of 4,6-dihydroxy-2-methylpyrimidine [5]
-
In a three-necked flask under an ice bath, add 150 ml of methanol and 18.4 g (0.34 mol) of sodium methoxide with stirring.
-
After dissolution, add 13.2 g (0.1 mol) of dimethyl malonate and 9.45 g (0.1 mol) of acetamidine hydrochloride.
-
Remove the ice bath and warm the reaction to 18-25 °C for 4 hours.
-
After the reaction is complete, remove the methanol by distillation under reduced pressure.
-
Dissolve the residue in 50 mL of water and adjust the pH to 1-2 with 4mol/L hydrochloric acid.
-
Stir and crystallize the resulting solid at 0 °C for 4 hours, then collect by suction filtration.
-
Wash the solid successively with ice-cold water and 0-5 °C ice-cold methanol, then dry to obtain the product.
-
Yield: 86%.
Step 2: Selective Functionalization to this compound
The resulting 4,6-dihydroxy-2-methylpyrimidine exists in tautomeric equilibrium with its keto forms. To arrive at the target molecule, a selective transformation of one of the hydroxyl groups into a leaving group, followed by reduction, and then oxidation of the remaining hydroxyl group to a carboxylic acid would be necessary. The specific conditions for these transformations were not explicitly detailed in the search results.
Causality and Rationale
This route is advantageous as it builds the pyrimidine ring with oxygen functionalities at the desired positions. The use of diethyl malonate directly incorporates a precursor to the carboxylic acid group. The process chemistry for this route has been studied to develop an economic process.[6]
Comparative Analysis
| Parameter | Route A (Biginelli-type) | Route B (Direct Synthesis) |
| Starting Materials | Ethyl acetoacetate, thiourea, Raney nickel | Diethyl malonate, acetamidine hydrochloride |
| Number of Steps | 3 (synthesis of thiouracil, desulfurization, carboxylation) | 2+ (synthesis of dihydroxypyrimidine, subsequent functionalization) |
| Overall Yield | Variable, dependent on the efficiency of each step. The initial condensation has a good yield (69-84%).[4] | The initial condensation has a high yield (86%).[5] The overall yield depends on the subsequent transformations. |
| Purity & Purification | May require multiple purification steps. | The initial product is obtained in high purity by crystallization.[5] |
| Cost-Effectiveness | Starting materials are generally inexpensive. The use of Raney nickel can add to the cost. | Starting materials are readily available and relatively inexpensive. |
| Safety & Environmental | Use of Raney nickel requires careful handling as it is pyrophoric. Methanol is a flammable solvent. | Use of sodium methoxide requires anhydrous conditions. Methanol is a flammable solvent. |
| Scalability | The Biginelli reaction is known to be scalable. | The process has been studied for economic, large-scale production.[6] |
Visualization of Synthetic Pathways
Route A: Biginelli-type Condensation Pathway
Caption: Synthetic pathway for Route A.
Route B: Direct Synthesis Pathway
Caption: Synthetic pathway for Route B.
Conclusion and Recommendations
Both synthetic routes present viable options for the synthesis of this compound.
Route A , the Biginelli-type approach, is a well-established and robust method. Its primary advantage lies in the predictability and high yield of the initial cyclocondensation step. However, the multi-step nature, particularly the final carboxylation which may require optimization, could impact the overall efficiency.
Route B , the direct synthesis from diethyl malonate, offers a more convergent approach with a high-yielding initial step. This route is particularly attractive for large-scale synthesis due to its potential for process optimization and cost-effectiveness. The main challenge lies in the subsequent selective functional group manipulations to arrive at the final product.
For researchers in an academic setting focused on smaller-scale synthesis and derivatization, Route A provides a reliable and straightforward starting point. For industrial applications where scalability, cost, and process efficiency are paramount, Route B presents a more promising avenue, warranting further investigation into the optimization of the subsequent transformation steps.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research or production campaign, including the desired scale, available resources, and the importance of overall process economy.
References
-
Wikipedia. Biginelli reaction. [Link]
- Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201-7204.
- A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019). Biomedical Journal of Scientific & Technical Research, 14(4).
- Folkers, K., & Johnson, T. B. (1933). Researches on Pyrimidines. CXXXVI. The Mechanism of Formation of Tetrahydropyrimidines by the Biginelli Reaction. Journal of the American Chemical Society, 55(9), 3784-3791.
-
eGyanKosh. (n.d.). BIOSYNTHESIS OF PYRIMIDINE NUCLEOTIDES. [Link]
- Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. (2011). Mycobiology, 39(2), 123-127.
-
King, M. W. (1997). Purine and Pyrimidine Metabolism. [Link]
- Ashihara, H., & Stasolla, C. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. BioOne Complete.
- Battilocchio, C., et al. (2012). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett, 23(10), 1517-1520.
- Google Patents. (2012). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
-
Organic Chemistry Portal. Pyrimidine synthesis. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). [Link]
- Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. (2020). International Journal of Pharmaceutical Quality Assurance, 11(2), 242-248.
- Hussein Awad, & Shaimaa Adnan. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248.
- Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-140.
- Foster, H. M., & Snyder, H. R. (1955). 4-Methyl-6-hydroxypyrimidine. Organic Syntheses, 35, 78.
- Nerkar, A. U. (2021). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. International Journal of Pharmaceutical Quality Assurance, 12(3).
- Baumann, M., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265-2313.
- Hussein Awad, & Shaimaa Adnan. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity.
- Applications of 2,4-Dihydroxy-6-methylpyrimidine in Biochemical Research. (n.d.). BenchChem.
-
PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. (2021, February 19). YouTube. [Link]
- Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. (n.d.). Trade Science Inc.
- A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. (2014). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(12), 5435-5440.
- Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2018). European Journal of Medicinal Chemistry, 155, 590-595.
- Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 6. tsijournals.com [tsijournals.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid (CAS No. 89640-83-5), a compound used in various drug development and chemical synthesis applications.
Hazard Assessment: A Synthesis of Functional Group Risks
Understanding the potential hazards of this compound is the foundation of its safe handling and disposal. This requires an analysis of its constituent functional groups:
-
Carboxylic Acid Group (-COOH): This group imparts acidic properties. While the exact pH and corrosivity are unknown without specific testing, it should be treated as a potential corrosive. Concentrated solutions of other simple carboxylic acids, like acetic acid, are corrosive and flammable.[2]
-
Pyrimidine Ring: This heterocyclic structure is a core component of nucleobases. While many pyrimidines are essential for life, substituted pyrimidines can exhibit a range of toxicological properties.[3][4] Without specific data, we must assume potential biological activity and handle the compound with care. The ultimate catabolism of pyrimidines yields CO2, H2O, and urea, but this natural degradation is not a substitute for proper chemical waste disposal.[3]
-
Solid Form: The compound is listed as a solid. This means that in addition to chemical hazards, there is a risk of generating airborne dust, which can be inhaled.
Based on this analysis, the compound should be treated as a potentially irritating and corrosive solid that may have unknown biological effects. Safety Data Sheets for similar compounds, such as 2-Amino-4-hydroxy-6-methylpyrimidine and Pyrimidine-2-carboxylic acid, indicate hazards including skin irritation, serious eye irritation, and potential respiratory irritation.[5][6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling or preparing this compound for disposal, equipping yourself with the correct PPE is mandatory.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of solutions or contact with solid particulates. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact, which could lead to irritation or absorption. Always check glove compatibility charts. |
| Body Protection | A flame-resistant lab coat. | Protects skin and personal clothing from spills. |
| Respiratory | Use in a chemical fume hood. | All handling of the solid compound and its waste should be conducted in a well-ventilated area, preferably a fume hood, to prevent inhalation of dust.[1][8] |
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must adhere to the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA) or equivalent local regulations.[9] The fundamental principle is that this compound must be managed as hazardous waste from "cradle-to-grave."[10]
Caption: Workflow for the proper disposal of chemical waste.
Detailed Procedural Steps:
-
Waste Identification and Segregation:
-
Designate a specific, compatible hazardous waste container for this compound waste. High-density polyethylene (HDPE) containers are generally suitable for acidic waste.[8]
-
Crucially, do not mix this waste with other chemical streams unless compatibility has been verified by your EHS department. Incompatible mixtures can lead to dangerous reactions. Specifically, avoid mixing with strong bases, oxidizing agents, or reactive metals.
-
-
Container Management:
-
Ensure the waste container is in good condition with a secure, leak-proof lid.
-
Keep the container closed at all times, except when adding waste.
-
Fill the container to no more than 90% of its capacity to prevent spills and allow for vapor expansion.[8]
-
-
Labeling:
-
Immediately label the container with a "Hazardous Waste" tag.[8]
-
Clearly write the full chemical name: "this compound". Avoid abbreviations or formulas.
-
Indicate the potential hazards (e.g., "Corrosive," "Irritant").
-
Record the date when waste was first added (the accumulation start date).
-
-
Storage:
-
Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within or near your laboratory.
-
The storage area must have secondary containment (e.g., a spill tray) to capture any potential leaks.
-
Segregate the container from incompatible materials like bases and oxidizers.
-
-
Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup of the full waste container.
-
You will be required to complete a hazardous waste manifest, which tracks the waste to its final treatment, storage, and disposal facility (TSDF).[11] This documentation is a key part of the "cradle-to-grave" regulatory requirement.[10]
-
Spill Management
In the event of a minor spill, the response must be swift and safe.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Use a Spill Kit:
-
For a solid spill, gently cover the material with an absorbent, inert material (e.g., vermiculite or sand). Avoid raising dust.[5]
-
For a solution spill, use an acid-neutralizing absorbent pad or powder.
-
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Label the container with the spilled chemical's name and "Spill Debris" and dispose of it as hazardous waste.
For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS department.
Prohibitions: What Not To Do
-
DO NOT pour this compound down the drain. While some highly diluted, simple carboxylic acids may be drain-disposable after neutralization under specific local guidelines, the unknown biological activity of the pyrimidine ring makes this unacceptable.[2][12][13] Do not let the product enter drains.[5][6]
-
DO NOT dispose of this chemical in the regular trash, whether in solid form or as contaminated labware (e.g., weighing boats, gloves).
-
DO NOT allow the waste to evaporate in the fume hood as a means of disposal.
By adhering to this structured and cautious approach, you uphold the highest standards of laboratory safety and environmental responsibility. Your diligence protects you, your colleagues, and the wider community.
References
- How to Properly Manage Hazardous Waste Under EPA Regul
- This compound | 89640-83-5. Sigma-Aldrich.
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA).
- Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- How to Dispose of Acetic Acid. Lab Alley.
- Proper Disposal of 1,2-Dithiane-3-carboxylic acid: A Step-by-Step Guide for Labor
- Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Labor
- Acceptable Drain Disposal Procedures. USDA ARS.
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Safety Data Sheet for 1,4-Dihydro-4-oxopyridine-2,6-dicarboxylic acid. Sigma-Aldrich.
- Safety Data Sheet for 2-Amino-4-hydroxy-6-methylpyrimidine. Thermo Fisher Scientific.
- Safety Data Sheet for Pyrimidine-2-carboxylic acid. Sigma-Aldrich.
- Safety Data Sheet for 2-Amino-4,6-dimethoxypyrimidine. TCI Chemicals.
- Pyrimidine metabolism. Wikipedia.
- Pyrimidine salvage in Toxoplasma gondii as a target for new tre
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. laballey.com [laballey.com]
- 3. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Pyrimidine salvage in Toxoplasma gondii as a target for new treatment [frontiersin.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. ars.usda.gov [ars.usda.gov]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Navigating the Safe Handling of 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid: A Guide for Laboratory Professionals
Understanding the Hazard Landscape: An Evidence-Based Approach
Due to the absence of a dedicated Safety Data Sheet (SDS) for 2-Hydroxy-6-methylpyrimidine-4-carboxylic acid, a conservative approach to handling is warranted. Analysis of analogous compounds, such as pyrimidine-2-carboxylic acid and other substituted pyrimidines, indicates a consistent hazard profile characterized by irritation to the skin, eyes, and respiratory tract.[1][2] It is prudent to treat this compound as potentially harmful if swallowed, and to assume it may cause skin and serious eye irritation.[2]
Causality of Hazards: The acidic nature of the carboxylic acid group and the biological activity of the pyrimidine ring system are the primary drivers of these potential hazards. Carboxylic acids can be corrosive or irritant to tissues, while pyrimidine derivatives can interfere with biological processes if absorbed.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory to create an effective barrier between the handler and the chemical. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Standard | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield where splashing is possible. | OSHA 29 CFR 1910.133 or European Standard EN166 | Provides protection against splashes and airborne particles, which can cause serious eye irritation.[3][4] |
| Skin | Nitrile or butyl rubber gloves (inspect before use) and a lab coat. | Impervious gloves prevent skin contact, which can cause irritation. A lab coat protects against accidental spills. | |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator with a particulate filter may be necessary if dust is generated. | Minimizes the inhalation of dust or aerosols, which may cause respiratory tract irritation.[5] |
Operational Protocols: From Receipt to Disposal
A systematic workflow is critical for the safe handling of any chemical. The following step-by-step guide outlines the key stages of working with this compound.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name and any hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][4][5] Keep the container tightly closed.[4]
Handling and Use
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3][4]
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1][4]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, carefully sweep up the solid material, avoiding the creation of dust clouds.[1][4]
-
Collection: Place the spilled material into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Disposal
-
Waste Characterization: All chemical waste must be treated as hazardous unless determined otherwise.
-
Regulations: Dispose of chemical waste in accordance with all local, regional, and national regulations.[4] Do not let the product enter drains.[1]
-
Containers: Use designated, sealed, and properly labeled containers for chemical waste.
Workflow for Safe Handling
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for handling this compound.
First Aid Measures: Immediate Response
In case of exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] If irritation persists, seek medical attention.[4]
-
Inhalation: Remove the individual from exposure to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards.[1][4] Seek medical attention.[4]
References
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
